3,4-Dibromo-Mal-PEG8-Boc
Description
Structure
2D Structure
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-(3,4-dibromo-2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H45Br2NO12/c1-27(2,3)42-22(31)4-6-34-8-10-36-12-14-38-16-18-40-20-21-41-19-17-39-15-13-37-11-9-35-7-5-30-25(32)23(28)24(29)26(30)33/h4-21H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCHSTUDEZBNCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN1C(=O)C(=C(C1=O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45Br2NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
735.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 3,4-Dibromo-Mal-PEG8-Boc: Structure, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of 3,4-Dibromo-Mal-PEG8-Boc, a heterobifunctional linker critical in the development of advanced bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Concepts: Chemical Structure and Properties
This compound is a versatile chemical tool composed of three key functional domains: a dibromomaleimide group, an eight-unit polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected terminal group. This modular design allows for a sequential and controlled approach to the synthesis of complex biomolecules.
The dibromomaleimide moiety serves as a thiol-reactive handle. Each of the two bromine atoms can be substituted by a thiol group, such as those found in the cysteine residues of proteins, to form stable thioether bonds. This dual reactivity allows for the cross-linking of two thiol groups, a feature particularly useful in stabilizing antibody structures in ADCs.
The PEG8 linker is a hydrophilic spacer that enhances the aqueous solubility and improves the pharmacokinetic properties of the resulting conjugate. The flexibility and length of the PEG chain can be crucial for optimizing the distance between the two conjugated molecules, which is a critical factor for the efficacy of PROTACs.
The terminal group is protected by a tert-butyloxycarbonyl (Boc) group . This protecting group can be removed under acidic conditions to reveal a reactive functional group, typically an amine or a carboxylic acid, which can then be used for conjugation to another molecule of interest, such as a cytotoxic drug or an E3 ligase ligand.
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Name | tert-butyl 1-(3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oate | [1] |
| Molecular Formula | C27H45Br2NO12 | [1] |
| Molecular Weight | 735.45 g/mol | [1] |
| CAS Number | 2055198-02-0 | [1] |
| Appearance | Solid Powder | [1] |
| Purity | ≥98% | [1] |
| Storage Conditions | Dry, dark, and at -20°C for long-term storage | [1][2][3] |
| Solubility | Soluble in DMSO, DCM, and DMF | [3] |
Applications in Drug Development
The unique trifunctional nature of this compound makes it a valuable asset in the field of targeted therapeutics.
Antibody-Drug Conjugates (ADCs)
In the construction of ADCs, the dibromomaleimide group can react with the thiol groups of cysteine residues that are made available by the reduction of interchain disulfide bonds in a monoclonal antibody. This results in a homogeneous ADC with a drug-to-antibody ratio (DAR) of four. The Boc-protected end of the linker is first deprotected and then conjugated to a cytotoxic payload. This site-specific conjugation leads to ADCs with improved homogeneity, pharmacokinetics, and a wider therapeutic window compared to conventionally prepared ADCs.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound can serve as the central linker connecting the target protein binder and the E3 ligase ligand. The PEG8 chain provides the necessary spacing and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation. The hydrophilic nature of the PEG linker can also improve the overall solubility and cell permeability of the PROTAC molecule.[4][5]
Experimental Protocols
General Protocol for ADC Synthesis using a Dibromomaleimide-PEG Linker
This protocol describes the steps for conjugating a cytotoxic drug to an antibody using a dibromomaleimide-PEG linker.
-
Antibody Reduction:
-
Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
Add a reducing agent, such as TCEP (tris(2-carboxyethyl)phosphine), to the antibody solution to reduce the interchain disulfide bonds. The molar ratio of TCEP to antibody needs to be optimized to achieve the desired degree of reduction.
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Remove the excess reducing agent using a desalting column.
-
-
Drug-Linker Conjugation:
-
The Boc-protected end of the this compound linker is first deprotected under acidic conditions (e.g., using trifluoroacetic acid in dichloromethane).
-
The deprotected linker is then conjugated to the cytotoxic drug, which typically has a reactive handle like a carboxylic acid or an amine. Standard coupling chemistries, such as those involving EDC/NHS or HATU/DIPEA, are used for this step.
-
The resulting drug-linker conjugate is purified, often by reverse-phase HPLC.
-
-
Conjugation of Drug-Linker to Antibody:
-
The purified drug-linker, now containing the dibromomaleimide group, is added to the reduced antibody solution.
-
The reaction is typically carried out at room temperature for 1-2 hours.
-
The reaction is quenched by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to cap any unreacted dibromomaleimide groups.
-
-
Purification and Characterization of the ADC:
-
The resulting ADC is purified using methods like size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated drug-linker and other impurities.
-
The final ADC is characterized to determine the drug-to-antibody ratio (DAR), purity, and aggregation state. Techniques such as UV-Vis spectroscopy, mass spectrometry, and SEC-HPLC are commonly employed.[6]
-
General Protocol for PROTAC Synthesis using a PEG8 Linker
This protocol outlines the general steps for synthesizing a PROTAC using a PEG8 linker with terminal functional groups for conjugation.
-
Synthesis of Linker-Ligand 1 Conjugate:
-
One of the ligands (either for the target protein or the E3 ligase) is conjugated to one end of the bifunctional PEG8 linker.
-
For instance, if the linker has a carboxylic acid group and the ligand has an amine, standard amide coupling chemistry (e.g., using HATU and DIPEA in DMF) is employed.[7]
-
The reaction progress is monitored by LC-MS.
-
The resulting linker-ligand conjugate is purified by preparative HPLC.
-
-
Synthesis of the Final PROTAC:
-
The purified linker-ligand 1 conjugate is then reacted with the second ligand.
-
The choice of coupling chemistry depends on the functional groups present on the linker and the second ligand. For example, if the linker now has an azide (B81097) group and the second ligand has an alkyne, a "click chemistry" reaction can be used.[8]
-
The final PROTAC molecule is purified using reverse-phase preparative HPLC.
-
-
Characterization of the PROTAC:
-
The identity and purity of the final PROTAC are confirmed using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.[7]
-
Visualizations
PROTAC-Mediated Protein Degradation Workflow
The following diagram illustrates the general workflow for the design and evaluation of a PROTAC.
Caption: A typical workflow for the design and evaluation of PROTACs.
Logical Relationship in ADC Synthesis
This diagram shows the logical steps involved in the synthesis of an Antibody-Drug Conjugate using a dibromomaleimide linker.
Caption: Logical workflow for ADC synthesis with a dibromomaleimide linker.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 3,4-Dibromo-Mal-PEG8-Amine TFA salt | BroadPharm [broadpharm.com]
- 3. 3,4-Dibromo-Mal-PEG8-acid | BroadPharm [broadpharm.com]
- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
An In-Depth Technical Guide on the Mechanism of Action of 3,4-Dibromo-Mal-PEG8-Boc in PROTACs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. The architecture of a PROTAC is tripartite, consisting of a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that conjugates the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the key ternary complex. This guide provides a comprehensive technical overview of the mechanism of action of a specific bifunctional linker, 3,4-Dibromo-Mal-PEG8-Boc , in the context of von Hippel-Lindau (VHL)-recruiting PROTACs. We will delve into the chemistry of its reactive moiety, its role in PROTAC synthesis, and the experimental protocols used to characterize the resulting protein degraders.
Introduction to PROTAC Technology and the Role of VHL
PROTACs are heterobifunctional molecules that function by inducing proximity between a target protein and an E3 ubiquitin ligase.[1] This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[2] This catalytic process allows for the sub-stoichiometric degradation of target proteins, offering a significant advantage over traditional occupancy-based inhibitors.[3]
The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully utilized E3 ligases in PROTAC design.[4] Its recruitment is mediated by small molecule ligands that mimic the binding of the hypoxia-inducible factor 1α (HIF-1α), a natural substrate of VHL.[5] The development of potent and cell-permeable VHL ligands has been a cornerstone of advancing VHL-based PROTACs into clinical development.
The Core Component: this compound Linker
The linker, This compound , is a sophisticated chemical tool designed for the synthesis of PROTACs. It comprises three key functional components:
-
3,4-Dibromomaleimide (DBM): This is the reactive "warhead" of the linker, enabling covalent conjugation to a VHL ligand.
-
Polyethylene Glycol (PEG)8: An eight-unit PEG chain that serves as a flexible spacer, enhancing the solubility and influencing the pharmacokinetic properties of the final PROTAC molecule.[6]
-
Boc (tert-Butyloxycarbonyl) protected amine: A protecting group on a terminal amine, which, after deprotection, allows for the attachment of a ligand for the protein of interest.
Mechanism of Action of the 3,4-Dibromomaleimide Moiety
The core of this linker's mechanism lies in the reactivity of the 3,4-dibromomaleimide (DBM) group. DBM is an electrophilic moiety that reacts specifically and efficiently with thiol groups, such as those found in the side chain of cysteine residues. This reaction proceeds via a sequential nucleophilic substitution of the two bromine atoms by thiol nucleophiles.
This chemistry is particularly useful for conjugating to a VHL ligand that has been functionalized with a thiol group. The reaction is typically rapid and can be performed under mild, biocompatible conditions. The resulting thioether bonds are generally stable, providing a robust linkage between the VHL ligand and the PEG spacer.
PROTAC Synthesis and Mechanism of Action
The synthesis of a VHL-based PROTAC using the this compound linker would typically follow a multi-step process. First, a VHL ligand is synthesized with a reactive thiol handle. This thiol-modified VHL ligand is then reacted with the dibromomaleimide end of the linker. Following this conjugation, the Boc protecting group on the other end of the linker is removed to expose a primary amine. This amine can then be coupled to a carboxylic acid-functionalized ligand for the target protein of interest, typically through an amide bond formation reaction.
Once synthesized, the PROTAC's mechanism of action follows the canonical pathway for VHL-based degraders.
Quantitative Data
While specific quantitative data for PROTACs synthesized with the this compound linker is not available in the public domain, the following tables illustrate the types of data that are critical for characterizing the efficacy of a novel PROTAC.
Table 1: Biophysical Characterization of Ternary Complex Formation
| Parameter | Description | Typical Value Range |
|---|---|---|
| Kd (PROTAC to POI) | Binding affinity of the PROTAC to the isolated Protein of Interest. | 1 - 1000 nM |
| Kd (PROTAC to VHL) | Binding affinity of the PROTAC to the VHL E3 ligase complex. | 1 - 1000 nM |
| α (Cooperativity) | A measure of the cooperativity of ternary complex formation. α > 1 indicates positive cooperativity. | 1 - 100 |
Table 2: Cellular Degradation Potency and Efficacy
| Parameter | Description | Typical Value Range |
|---|---|---|
| DC50 | The concentration of the PROTAC required to degrade 50% of the target protein. | 0.1 - 1000 nM |
| Dmax | The maximum percentage of target protein degradation achieved. | 50 - 99% |
| IC50 (Cell Viability) | The concentration of the PROTAC that inhibits cell growth by 50%. | Varies widely |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize VHL-based PROTACs.
Western Blotting for Protein Degradation
This protocol is used to determine the DC50 and Dmax of a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound dissolved in DMSO
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize protein concentrations and prepare samples for SDS-PAGE. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize protein bands using a chemiluminescent substrate. Quantify band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control and plot the data to determine DC50 and Dmax values.
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC facilitates the ubiquitination of the target protein by the VHL E3 ligase.
Materials:
-
Recombinant purified target protein
-
Recombinant VHL/Elongin B/Elongin C (VBC) complex
-
E1 ubiquitin-activating enzyme
-
E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)
-
Ubiquitin
-
ATP
-
PROTAC compound
-
Ubiquitination reaction buffer
-
Anti-target protein antibody for immunoprecipitation or Western blotting
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, ubiquitin, E1, E2, VBC complex, and the target protein.
-
PROTAC Addition: Add the PROTAC compound at various concentrations. Include a no-PROTAC control.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blotting using an antibody against the target protein. The appearance of higher molecular weight bands corresponding to ubiquitinated protein confirms the PROTAC's activity.
Isothermal Titration Calorimetry (ITC)
ITC is used to measure the binding affinities (Kd) of the PROTAC to the target protein and the VHL complex, as well as to determine the cooperativity (α) of ternary complex formation.
Materials:
-
Isothermal titration calorimeter
-
Purified recombinant target protein
-
Purified recombinant VBC complex
-
PROTAC compound
-
Dialysis buffer
Procedure:
-
Sample Preparation: Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize heats of dilution.
-
Binary Binding Titrations:
-
To determine the Kd of the PROTAC for the target protein, titrate the PROTAC into a solution of the target protein.
-
To determine the Kd of the PROTAC for the VBC complex, titrate the PROTAC into a solution of the VBC complex.
-
-
Ternary Complex Titration: To determine cooperativity, pre-saturate the target protein with the PROTAC and titrate this complex into the VBC solution.
-
Data Analysis: Analyze the resulting thermograms to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) for each interaction. Calculate the cooperativity factor (α) from the binary and ternary binding affinities.
Conclusion
The this compound linker is a versatile tool for the construction of VHL-based PROTACs. Its dibromomaleimide moiety provides a reliable method for conjugation to thiol-functionalized VHL ligands, while the PEG8 spacer offers beneficial physicochemical properties. A thorough understanding of the mechanism of action of the resulting PROTACs requires a combination of cellular degradation assays and biophysical characterization of the ternary complex. While specific data for PROTACs incorporating this particular linker are not yet in the public domain, the experimental protocols outlined in this guide provide a robust framework for the evaluation of such novel protein degraders. The continued exploration of novel linker chemistries and designs will undoubtedly be a key driver in the future success of PROTAC technology.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of HIF1α ubiquitination by a reconstituted von Hippel-Lindau (VHL) tumor suppressor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
Synthesis and Purification of 3,4-Dibromo-Mal-PEG8-Boc: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 3,4-Dibromo-Mal-PEG8-Boc, a heterobifunctional linker critical in the development of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). This document outlines the chemical properties, a plausible synthetic route, detailed purification protocols based on established methods for analogous compounds, and its primary application.
Compound Overview
This compound is a molecule composed of three key functional units: a dibromomaleimide group, an eight-unit polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected amine. The dibromomaleimide moiety serves as a reactive handle for covalent linkage with thiol groups, such as those found in cysteine residues of proteins. The hydrophilic PEG8 spacer enhances solubility and provides optimal spacing for biological interactions. The tert-butyloxycarbonyl (Boc) protecting group masks a primary amine, which can be deprotected to allow for subsequent conjugation to another molecule of interest.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C27H45Br2NO12 |
| Molecular Weight | 735.45 g/mol |
| Appearance | Solid Powder |
| Purity | ≥98% |
| Storage Conditions | -20°C, dry and dark |
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of 3,4-dibromomaleic anhydride (B1165640) with Boc-NH-PEG8-amine. This reaction proceeds via a two-step, one-pot process involving the formation of a maleamic acid intermediate, followed by cyclization to the desired maleimide.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis
Disclaimer: The following is a representative protocol based on the synthesis of similar N-substituted maleimides. Optimization may be required.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-NH-PEG8-amine (1.0 equivalent) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Addition of Reactant: To the stirred solution, add 3,4-dibromomaleic anhydride (1.1 equivalents) portion-wise at room temperature.
-
Intermediate Formation: Allow the reaction to stir at room temperature for 2-4 hours to facilitate the formation of the maleamic acid intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Cyclization: For cyclization, add a dehydrating agent such as acetic anhydride (2.0 equivalents) and a base like triethylamine (B128534) (2.2 equivalents) or sodium acetate (B1210297) (1.5 equivalents). Alternatively, the reaction mixture can be heated to 80-100°C for 4-6 hours.
-
Work-up: After completion of the reaction, cool the mixture to room temperature. The solvent can be removed under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate or dichloromethane (B109758) and washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.
Purification of this compound
The purification of the crude product is crucial to remove unreacted starting materials, by-products, and residual solvents. Due to the PEGylated nature of the compound, column chromatography is the most effective method.
Caption: Purification workflow for this compound.
Experimental Protocol: Purification
-
Column Preparation: A silica gel column is packed using a suitable solvent system. A gradient of ethyl acetate in hexanes or dichloromethane in methanol (B129727) is commonly employed for PEGylated compounds.
-
Sample Loading: The crude product is dissolved in a minimal amount of the mobile phase or a compatible solvent and loaded onto the column.
-
Elution: The column is eluted with the chosen solvent system. A gradual increase in the polarity of the mobile phase will help in separating the product from less polar and more polar impurities.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Product Isolation: The pure fractions are combined, and the solvent is removed under reduced pressure to yield the purified this compound as a solid.
Table 2: Representative Purification Parameters
| Parameter | Description |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient elution, e.g., 0-10% Methanol in Dichloromethane |
| Monitoring | TLC with UV visualization and/or staining (e.g., potassium permanganate) |
| Expected Outcome | Isolation of the product with ≥98% purity |
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Table 3: Analytical Characterization Methods
| Technique | Purpose |
| ¹H and ¹³C NMR | Structural confirmation and assessment of purity |
| Mass Spectrometry (e.g., ESI-MS) | Confirmation of molecular weight |
| High-Performance Liquid Chromatography (HPLC) | Determination of purity |
Application in PROTAC Synthesis
This compound is a valuable linker for the synthesis of PROTACs. The workflow involves the deprotection of the Boc group to reveal a primary amine, which is then coupled to a ligand for an E3 ubiquitin ligase. The dibromomaleimide moiety is subsequently reacted with a thiol-containing targeting ligand for the protein of interest.
Caption: General workflow for PROTAC synthesis using the linker.
This technical guide provides a framework for the synthesis and purification of this compound. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and available analytical resources. The versatility of this linker makes it an important tool in the development of novel therapeutics.
A Technical Guide to 3,4-Dibromo-Mal-PEG8-Boc and its Derivatives for Advanced Bioconjugation
For Immediate Release
This technical document provides an in-depth overview of the chemical properties and applications of 3,4-Dibromo-Mal-PEG8-Boc and its functionalized amine and acid derivatives. This family of heterobifunctional crosslinkers is pivotal in the fields of targeted drug delivery, particularly in the development of Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). The information herein is intended for researchers, scientists, and professionals in drug development seeking to leverage advanced bioconjugation strategies.
Core Compound Specifications
The 3,4-dibromomaleimide moiety offers a unique platform for site-specific conjugation to biomolecules. Unlike traditional maleimides, the two bromine atoms on the maleimide (B117702) ring can be substituted by thiols, enabling the stable bridging of disulfide bonds, for instance, in the hinge region of antibodies. The Polyethylene Glycol (PEG) spacer, consisting of eight ethylene (B1197577) glycol units, enhances aqueous solubility and can improve the pharmacokinetic properties of the resulting conjugate. The Boc-protected terminus allows for further synthetic modifications post-conjugation or deprotection to reveal a functional group for subsequent reactions.
Quantitative Data Summary
The molecular formula and weight of this compound and its common derivatives are summarized in the table below. It is important to note that slight variations in reported molecular weights may exist between different commercial suppliers.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Terminal Functional Group |
| This compound | C27H45Br2NO12 | ~735.46 | Boc-protected carboxyl |
| This compound-Amine | C27H46Br2N2O12 | ~750.48 | Boc-protected amine[1][2] |
| 3,4-Dibromo-Mal-PEG8-Acid | C23H37Br2NO12 | ~679.4 | Carboxylic acid[3] |
Experimental Protocols and Methodologies
The primary application of 3,4-Dibromo-Mal-PEG linkers is in the site-specific conjugation to proteins, typically antibodies, via thiol groups. A general experimental workflow for the conjugation of a cytotoxic drug to an antibody using a dibromomaleimide linker is outlined below.
General Workflow for Antibody-Drug Conjugate (ADC) Synthesis
This workflow describes the key steps in creating a homogenous ADC using a dibromomaleimide linker.
1. Antibody Disulfide Bond Reduction:
-
The interchain disulfide bonds of a monoclonal antibody are selectively reduced to generate free thiol groups.
-
Reagents: Tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (B142953) (DTT).
-
Procedure: The antibody is incubated with a controlled excess of the reducing agent in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) for a specified time at a controlled temperature (e.g., 37°C). The extent of reduction is monitored to achieve the desired number of free thiols per antibody.
2. Linker-Payload Synthesis:
-
The this compound (or a derivative like the acid form) is conjugated to the cytotoxic payload.
-
If using the acid derivative, the carboxylic acid is typically activated (e.g., with EDC/NHS chemistry) to react with an amine group on the payload, forming a stable amide bond.[3]
-
If starting with the Boc-protected version, the Boc group must first be removed under acidic conditions to reveal the functional group for payload attachment.
3. Thiol-Maleimide Conjugation:
-
The reduced antibody is reacted with the linker-payload construct.
-
Procedure: The linker-payload is added to the reduced antibody solution. The dibromomaleimide group reacts with the free thiol groups on the antibody, forming stable thioether bonds and re-bridging the original disulfide bond location.[4] This reaction is typically performed at a slightly basic pH and is allowed to proceed for several hours.
4. Purification:
-
The resulting ADC is purified to remove unconjugated antibody, free linker-payload, and any aggregates.
-
Methods: Size-exclusion chromatography (SEC) is commonly used to separate the ADC from smaller reactants. Hydrophobic interaction chromatography (HIC) can be used to separate ADCs with different drug-to-antibody ratios (DAR).
Signaling Pathways and Logical Relationships
The strategic use of 3,4-Dibromo-Mal-PEG8 linkers is central to the mechanism of action for the resulting therapeutic conjugate, such as an ADC. The following diagram illustrates the logical pathway from ADC administration to target cell death.
This pathway highlights the critical role of the linker's stability in circulation and its controlled cleavage within the target cell to release the cytotoxic payload, thereby minimizing off-target toxicity and maximizing therapeutic efficacy.[5] The PEG component of the linker can further contribute to the overall stability and solubility of the ADC in the bloodstream.[6]
References
The Dual-Role of 3,4-Dibromo-Mal-PEG8-Boc in Advanced Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of targeted therapeutics, the precise and stable linkage of bioactive molecules to targeting moieties is paramount. The heterobifunctional linker, 3,4-Dibromo-Mal-PEG8-Boc, has emerged as a critical tool in this field, offering a unique combination of reactivity and physicochemical properties. This technical guide provides an in-depth analysis of its primary applications in research, focusing on its well-documented role in the synthesis of site-specific Antibody-Drug Conjugates (ADCs) and its potential, though less explored, application in the development of covalent Proteolysis Targeting Chimeras (PROTACs).
Core Properties of this compound
This compound is a molecule comprised of three key functional components: a dibromomaleimide group, an eight-unit polyethylene (B3416737) glycol (PEG8) spacer, and a Boc-protected amine. Each component imparts specific functionalities that are crucial for its application in bioconjugation.
| Property | Description | Reference |
| Molecular Formula | C27H45Br2NO12 | --INVALID-LINK-- |
| Molecular Weight | 735.45 g/mol | --INVALID-LINK-- |
| Purity | Typically ≥98% | --INVALID-LINK-- |
| Solubility | Soluble in organic solvents like DMSO, DCM, DMF. The PEG8 spacer enhances aqueous solubility of the final conjugate. | --INVALID-LINK-- |
| Storage Conditions | Typically stored at -20°C in a dry, dark environment. | --INVALID-LINK-- |
Application in Antibody-Drug Conjugate (ADC) Research
The most prominent and well-documented use of dibromomaleimide-based linkers is in the generation of site-specific and homogenous ADCs.[1][2] This technology addresses a key challenge in ADC development: the heterogeneity of conjugates produced by traditional methods that target lysine (B10760008) residues or use conventional maleimide (B117702) chemistry.
Mechanism of Action in ADC Synthesis
The dibromomaleimide group is the cornerstone of this application. It acts as a thiol-reactive cross-linking agent that can re-bridge the interchain disulfide bonds in the hinge region of an antibody after their partial reduction.[1] This process involves the reaction of the two bromine atoms with the two sulfhydryl groups of the cysteine residues that form the disulfide bond, creating a stable thioether linkage.[1] This results in a homogenous ADC population with a drug-to-antibody ratio (DAR) of predominantly four, as there are typically four interchain disulfide bonds in an IgG1 antibody.[1]
Experimental Protocol: Synthesis of a Homogenous ADC
The following is a generalized protocol for the synthesis of an ADC using a dibromomaleimide-PEG8 linker. Specific conditions may need to be optimized for different antibodies and payloads.
-
Antibody Reduction:
-
Prepare the antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS).
-
Add a reducing agent, such as TCEP (tris(2-carboxyethyl)phosphine), in a controlled molar excess to partially reduce the interchain disulfide bonds.
-
Incubate the reaction at a specific temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours).
-
Remove the excess reducing agent using a desalting column.
-
-
Linker-Payload Synthesis:
-
If starting with this compound, deprotect the Boc group using an acid like trifluoroacetic acid (TFA) to yield the free amine.
-
Couple the deprotected linker to a cytotoxic payload that has been activated with an N-hydroxysuccinimide (NHS) ester. This reaction is typically performed in an organic solvent like DMSO in the presence of a base (e.g., DIEA).
-
-
Conjugation:
-
Add the linker-payload construct to the reduced antibody solution.
-
The reaction is typically carried out at a controlled pH (e.g., 7.5-8.5) and temperature (e.g., room temperature or 4°C).
-
The dibromomaleimide moiety reacts with the free thiol groups on the antibody, re-bridging the disulfide bonds.
-
-
Purification and Characterization:
-
Purify the resulting ADC using methods like size-exclusion chromatography (SEC) to remove unconjugated linker-payload and other impurities.
-
Characterize the ADC for drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry. Confirm the homogeneity and stability of the conjugate.
-
Advantages in ADC Research
The use of dibromomaleimide-PEG8 linkers offers several advantages over conventional ADC synthesis methods:
-
Homogeneity: Produces ADCs with a well-defined DAR, leading to a more consistent product with predictable properties.[1]
-
Improved Pharmacokinetics: The stability of the thioether bonds and the hydrophilic PEG8 spacer can lead to improved plasma stability and a better pharmacokinetic profile compared to heterogeneous ADCs.[1][3]
-
Enhanced Therapeutic Window: The improved stability and homogeneity can result in better efficacy and reduced off-target toxicity, leading to a wider therapeutic window.[1]
Potential Application in PROTAC Research
While less documented in peer-reviewed literature, the chemical properties of this compound make it a plausible candidate for the synthesis of covalent PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[4]
Theoretical Mechanism of a Covalent PROTAC
In a hypothetical covalent PROTAC, the dibromomaleimide moiety could serve as a warhead that forms a covalent bond with a cysteine residue on the target protein. The other end of the linker would be attached to a ligand for an E3 ligase (e.g., pomalidomide (B1683931) for Cereblon or a VHL ligand).
Considerations for Covalent PROTAC Design
The development of a covalent PROTAC using a dibromomaleimide linker would require careful consideration of several factors:
-
Target Protein: The target protein must have an accessible cysteine residue that can be targeted by the dibromomaleimide warhead.
-
Reactivity and Selectivity: The reactivity of the dibromomaleimide needs to be tuned to ensure selective covalent modification of the target protein over other cellular thiols.
-
Linker Length and Composition: The PEG8 linker provides a certain length and flexibility, which is a critical parameter in PROTAC design to enable the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[5] Further optimization of the linker length may be necessary.[5]
-
Catalytic Activity: A key feature of non-covalent PROTACs is their catalytic nature. An irreversible covalent PROTAC would act stoichiometrically, which could be a limitation. However, a reversible covalent PROTAC could potentially combine the benefits of high target occupancy with catalytic degradation.[4]
Summary and Future Outlook
This compound and similar dibromomaleimide-based linkers have proven to be highly valuable tools in the field of ADC development, enabling the production of homogenous and more effective therapeutics. Their application in this area is well-established and supported by a growing body of research.
The potential use of these linkers in the synthesis of covalent PROTACs represents an exciting, albeit less explored, frontier. The unique reactivity of the dibromomaleimide group offers the possibility of creating highly potent and selective protein degraders. Further research is needed to fully realize this potential and to understand the structure-activity relationships that govern the efficacy of such covalent PROTACs. For drug development professionals, this linker represents a versatile platform for the construction of next-generation targeted therapies, with its full range of applications still being uncovered.
References
- 1. Antibody–Drug Conjugates (ADCs) Derived from Interchain Cysteine Cross-Linking Demonstrate Improved Homogeneity and Other Pharmacological Properties over Conventional Heterogeneous ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Reversible Covalent PROTACs: Novel and Efficient Targeted Degradation Strategy [frontiersin.org]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
A Technical Guide to 3,4-Dibromo-Mal-PEG8-Boc: A Heterobifunctional Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the chemical properties, suppliers, and applications of 3,4-Dibromo-Mal-PEG8-Boc, a heterobifunctional linker increasingly utilized in the development of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). This document offers detailed experimental protocols and visual workflows to support researchers in the effective application of this versatile chemical tool.
Compound Overview: this compound
This compound is a chemical linker featuring a dibromomaleimide group, a polyethylene (B3416737) glycol (PEG) spacer of eight units, and a Boc-protected terminal group. This specific architecture makes it a valuable reagent for bioconjugation and the synthesis of complex molecules like PROTACs.
The dibromomaleimide moiety serves as a reactive handle for thiol groups, enabling covalent linkage to cysteine residues in proteins or other thiol-containing molecules. The PEG8 spacer enhances aqueous solubility and provides a flexible linkage of a defined length, which is crucial for optimizing the biological activity of the final conjugate. The tert-butyloxycarbonyl (Boc) protecting group on the terminal end allows for selective deprotection and subsequent conjugation to another molecule of interest.
Chemical Properties
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 2055198-02-0[1][2][3] |
| Molecular Formula | C27H45Br2NO12 |
| Molecular Weight | 735.45 g/mol [1] |
| Appearance | Solid Powder[1] |
| Purity | Typically ≥98% |
| Storage Conditions | Dry, dark, and at -20°C for long-term storage[1] |
Supplier Information
This compound is commercially available from several chemical suppliers specializing in reagents for drug discovery and bioconjugation. A list of potential suppliers is provided below. Researchers are advised to request certificates of analysis to ensure the purity and identity of the compound.
| Supplier | Website |
| Xcess Biosciences | --INVALID-LINK-- |
| BroadPharm | --INVALID-LINK-- |
| PurePEG | --INVALID-LINK-- |
| AxisPharm | --INVALID-LINK-- |
| Meilunbio | --INVALID-LINK-- |
| Pharmaffiliates | --INVALID-LINK-- |
Applications in PROTAC Development
The primary application of this compound is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The linker component of a PROTAC is critical for its efficacy. The PEG8 chain in this compound provides the necessary spacing and flexibility to allow for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
Mechanism of Action of a PROTAC
The general mechanism of action for a PROTAC is a catalytic process within the cell. The PROTAC first binds to the target protein and the E3 ligase, forming a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC can then dissociate to engage another target protein molecule.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a PROTAC using this compound and for the subsequent biological evaluation of the synthesized PROTAC.
Representative PROTAC Synthesis Workflow
The synthesis of a PROTAC using this compound typically involves a multi-step process. The following is a generalized workflow.
Step 1: Boc Deprotection
-
Dissolve this compound in a suitable solvent such as dichloromethane (B109758) (DCM).
-
Add an excess of trifluoroacetic acid (TFA) and stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent and TFA under reduced pressure to yield the amine-functionalized linker.
Step 2: Conjugation to E3 Ligase Ligand
-
Dissolve the amine-functionalized linker and the E3 ligase ligand (containing a carboxylic acid) in an anhydrous solvent like dimethylformamide (DMF).
-
Add a coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA).
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Purify the product by flash chromatography or preparative HPLC.
Step 3: Conjugation to Target Protein Ligand
-
Dissolve the dibromomaleimide-PEG8-E3 ligase ligand intermediate in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
Add the thiol-containing target protein ligand.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by LC-MS.
-
Purify the final PROTAC molecule by preparative HPLC.
Step 4: Characterization
-
Confirm the identity and purity of the final PROTAC using LC-MS and nuclear magnetic resonance (NMR) spectroscopy.
Western Blot for Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC and vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with varying concentrations of the PROTAC or vehicle control for a desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, run on an SDS-PAGE gel, and transfer to a membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Ternary Complex Formation Assay
Several biophysical methods can be used to confirm and characterize the formation of the ternary complex, including Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC). A generalized workflow for an SPR-based assay is described below.
Materials:
-
SPR instrument and sensor chips
-
Purified target protein and E3 ligase complex
-
Synthesized PROTAC
-
Running buffer
Procedure:
-
Immobilization: Immobilize the target protein or the E3 ligase onto the sensor chip surface.
-
Binding Analysis: Inject a constant concentration of the PROTAC mixed with varying concentrations of the second protein (the one not immobilized) over the sensor surface.
-
Data Analysis: Monitor the binding response to determine the kinetics and affinity of the ternary complex formation. The cooperativity of the complex formation can also be calculated.
Cellular Permeability Assay
Assessing the ability of a PROTAC to cross the cell membrane is crucial for its therapeutic potential. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common method for evaluating passive permeability.
Materials:
-
PAMPA plate system (donor and acceptor plates with a lipid-infused artificial membrane)
-
Synthesized PROTAC
-
Buffer solutions for donor and acceptor wells
Procedure:
-
Compound Preparation: Prepare a solution of the PROTAC in the donor well buffer.
-
Assay Setup: Add the compound solution to the donor plate and buffer to the acceptor plate. Sandwich the artificial membrane between the two plates.
-
Incubation: Incubate the plate assembly for a defined period.
-
Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS).
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) based on the amount of compound that has diffused across the membrane.
Conclusion
This compound is a highly valuable and versatile heterobifunctional linker for the development of advanced therapeutics, particularly in the rapidly evolving field of targeted protein degradation. Its well-defined structure, incorporating a thiol-reactive dibromomaleimide, a solubility-enhancing PEG8 spacer, and a modifiable Boc-protected terminus, provides researchers with a powerful tool for the rational design and synthesis of potent and effective PROTAC molecules. The detailed protocols and workflows presented in this guide are intended to facilitate the successful application of this linker in drug discovery and chemical biology research.
References
The Pivotal Role of the Dibromomaleimide Group in Advanced Bioconjugation
An In-depth Technical Guide for Researchers and Drug Development Professionals
The landscape of targeted therapeutics, particularly in the realm of antibody-drug conjugates (ADCs), is continually evolving towards creating more homogeneous, stable, and effective constructs. Central to this advancement is the development of sophisticated linker technologies that enable precise control over conjugation chemistry. The 3,4-Dibromo-Mal-PEG8-Boc molecule is a prime example of such a technology, where the dibromomaleimide (DBM) group serves as the cornerstone for site-specific and stable bioconjugation. This guide delves into the core functionality of the dibromomaleimide moiety, providing technical data, detailed experimental protocols, and visual workflows to empower researchers in its application.
Core Chemistry of the Dibromomaleimide Group
The this compound is a heterobifunctional linker. It comprises three key components:
-
A Dibromomaleimide (DBM) group: The primary reactive moiety for thiol-specific conjugation.
-
A Polyethylene Glycol (PEG8) spacer: A hydrophilic linker that enhances solubility and provides spatial separation.[1]
-
A Boc-protected amine: A latent functional group that, upon deprotection, allows for the attachment of a payload molecule (e.g., a cytotoxic drug or a fluorescent probe).[1]
The defining feature of this linker is the dibromomaleimide group. Unlike conventional maleimides which typically react with a single thiol via Michael addition, the DBM group contains two bromine atoms that act as leaving groups.[2] This unique characteristic allows it to react with two thiol groups, making it an exceptional reagent for bridging cysteine residues, particularly those generated from the reduction of native disulfide bonds in proteins like antibodies.[2][3][4]
The reaction proceeds via a rapid, sequential nucleophilic substitution of the two bromine atoms by thiol groups, resulting in the formation of a stable, three-carbon dithiomaleimide bridge.[4][5] This re-bridging of the disulfide bond is critical for maintaining the structural integrity and biological function of the parent protein.[6]
The Reaction Pathway: From Disulfide to Stable Conjugate
The conjugation process using a DBM-containing linker is a multi-step sequence designed to produce a homogeneous and stable final product. The pathway involves reduction of the native disulfide, conjugation via the DBM group, and a subsequent hydrolysis step to "lock" the linkage.
A crucial advantage of the DBM platform is the subsequent hydrolysis of the dithiomaleimide conjugate under mild basic conditions (pH > 8). This reaction opens the maleimide (B117702) ring to form a dithiomaleamic acid.[7][8] This "locking" mechanism is critical because the resulting maleamic acid conjugate is exceptionally stable and not susceptible to retro-Michael reactions or thiol-exchange in biological media, which can be a stability concern for conventional maleimide-thiol adducts.[5][8]
Key Advantages in Drug Development
The use of dibromomaleimide for bioconjugation, especially in the synthesis of ADCs, offers several distinct advantages over traditional methods:
-
Site-Specificity and Homogeneity: By targeting the four interchain disulfide bonds in a typical IgG1 antibody, DBM chemistry allows for the creation of ADCs with a precise drug-to-antibody ratio (DAR) of 4.[3][5][9] This results in a highly homogeneous product, which is a critical requirement for therapeutic agents, as it ensures a consistent pharmacological profile.[10]
-
Enhanced Stability: The final maleamic acid linkage is robustly stable in circulation.[5][9] Studies have shown that these conjugates exhibit complete stability at physiological pH (7.4) for extended periods (up to 10 days) and are not prone to the thiol exchange that can lead to premature drug release with conventional maleimide linkers.[5][9]
-
Rapid Reaction Kinetics: The conjugation reaction itself is extremely efficient. The thiol substitution to form the dithiomaleimide bridge is often complete within minutes.[5][7] Furthermore, optimized DBM linkers have been developed to accelerate the subsequent hydrolysis step, allowing the entire conjugation and locking process to be completed in just over an hour.[9]
-
Preservation of Protein Structure: Re-bridging the disulfide bond helps to maintain the native conformation of the antibody, which is essential for retaining its antigen-binding affinity and overall function.[6]
Quantitative Data Summary
The efficiency and kinetics of the DBM conjugation platform have been quantitatively assessed. The following tables summarize key performance data gathered from various studies.
Table 1: Reaction and Hydrolysis Timelines
| Parameter | Linker Type | Condition | Half-life / Time | Reference |
| Conjugation | DBM-Chelator | pH 8.5 | < 5 minutes | [5] |
| Hydrolysis | DBM with C-6 Linker | pH 8.5 | ~48 hours | [9] |
| Hydrolysis | DBM with C-2 Linker | pH 8.5 | 16-19 minutes | [9] |
| Hydrolysis | DBM with Aryl Linker | pH 8.5 | 16-19 minutes | [9] |
| Overall Process | Optimized DBM-C2 | pH 8.5 | ~1 hour | [9][11] |
Table 2: Stability of Final Maleamic Acid Conjugate
| Condition | Observation | Duration | Reference |
| pH 7.4 (Physiological) | Complete stability, no cleavage observed | Up to 10 days | [9] |
| pH 5.5 (Endosomal) | Minimal cleavage observed (N-aryl linker) | 24 hours | [9] |
| Human Serum | High stability, no retro-Michael reaction | Not specified | [5][8] |
Experimental Protocols
This section provides a detailed, generalized methodology for the conjugation of a DBM-linker to a native antibody.
Materials and Reagents
-
Monoclonal Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride solution
-
DBM-linker-payload (e.g., 3,4-Dibromo-Mal-PEG8-Drug) dissolved in an organic solvent (e.g., DMSO)
-
Conjugation Buffer: Phosphate (B84403) buffer with EDTA (e.g., 50 mM Sodium Phosphate, 5 mM EDTA, pH 8.5)
-
Purification System: Size-exclusion chromatography (SEC) or other suitable protein purification system.
Step-by-Step Conjugation Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Detailed Methodology
-
Antibody Preparation:
-
Start with a purified antibody at a known concentration (e.g., 5-10 mg/mL).
-
If necessary, perform a buffer exchange into a phosphate buffer (e.g., PBS, pH 7.4) to remove any interfering substances.
-
-
Disulfide Bond Reduction:
-
Warm the antibody solution to 37°C.[3]
-
Add a freshly prepared solution of TCEP to the antibody solution. A molar excess of TCEP (e.g., 10 equivalents per antibody) is typically used to ensure complete reduction of the four interchain disulfide bonds.[3]
-
Incubate the reaction mixture at 37°C for 30 to 60 minutes.
-
-
Conjugation Reaction:
-
Prepare a stock solution of the DBM-linker-payload in a suitable organic solvent like DMSO.
-
Add the DBM-linker-payload solution to the reduced antibody solution. Typically, a molar excess (e.g., 8-10 equivalents per antibody) is used.[5]
-
The conjugation reaction is rapid; incubate at room temperature for approximately 5 minutes.[5]
-
-
Hydrolysis for Stabilization:
-
Adjust the pH of the reaction mixture to 8.5 using a suitable buffer.[5][9] This basic condition initiates the hydrolysis of the dithiomaleimide ring.
-
Incubate the mixture at room temperature for 1 to 2 hours to ensure complete conversion to the stable maleamic acid form.[7][9] For some linkers, this step may require longer incubation or slightly elevated temperatures (e.g., 37°C for 48h for C6 linkers).[8]
-
-
Purification:
-
Remove excess DBM-linker-payload and other reagents by purifying the ADC. Size-exclusion chromatography (SEC) is a commonly used method.
-
-
Analysis and Characterization:
-
Characterize the final ADC to confirm its purity, homogeneity, and DAR.
-
Techniques include SDS-PAGE (to confirm re-bridging of heavy and light chains), mass spectrometry (to confirm the mass of the conjugate and DAR), and hydrophobic interaction chromatography (HIC) (to assess homogeneity).[7]
-
Conclusion
The dibromomaleimide group is a powerful tool in modern bioconjugation, providing a robust and efficient method for creating site-specific, homogeneous, and highly stable protein conjugates. Its ability to re-bridge native disulfide bonds while introducing a payload makes it particularly valuable for the development of next-generation antibody-drug conjugates. The this compound linker encapsulates this advanced chemistry, offering researchers a versatile platform to connect various payloads to antibodies and other thiol-containing biomolecules with precision and stability. By understanding the underlying chemistry and optimizing the established protocols, scientists can leverage this technology to advance the development of novel targeted therapies and diagnostic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Antibody–Drug Conjugates (ADCs) Derived from Interchain Cysteine Cross-Linking Demonstrate Improved Homogeneity and Other Pharmacological Properties over Conventional Heterogeneous ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Bifunctional Chelators Incorporating Dibromomaleimide Groups for Radiolabeling of Antibodies with Positron Emission Tomography Imaging Radioisotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polymeric dibromomaleimides as extremely efficient disulfide bridging bioconjugation and pegylation agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00220C [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Site-Specific Antibody-Drug Conjugates using 3,4-Dibromo-Mal-PEG8-Boc
For Researchers, Scientists, and Drug Development Professionals
The development of antibody-drug conjugates (ADCs) as targeted cancer therapeutics has been significantly advanced by technologies that enable site-specific drug conjugation. The use of 3,4-Dibromo-Mal-PEG8-Boc as a linker offers a robust method for producing homogeneous ADCs with a defined drug-to-antibody ratio (DAR), leading to improved pharmacokinetics, enhanced efficacy, and reduced toxicity compared to conventionally prepared heterogeneous ADCs.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this innovative linker in the generation of site-specific ADCs.
The dibromomaleimide (DBM) moiety is a key feature of this linker, allowing for the covalent re-bridging of interchain disulfide bonds within an antibody's hinge region after their reduction.[1][3][4][5][6] This results in a stable, homogeneous population of ADCs, predominantly with a DAR of 4.[1][3][4][7] The polyethylene (B3416737) glycol (PEG8) spacer enhances the solubility and pharmacokinetic properties of the resulting ADC, while the Boc (tert-butyloxycarbonyl) protecting group allows for subsequent functionalization if required.
Advantages of 3,4-Dibromomaleimide-based Site-Specific Conjugation
-
Homogeneity: Produces ADCs with a well-defined DAR, primarily DAR 4, leading to a more consistent product with predictable behavior.[1][3][4]
-
Stability: The resulting thioether bonds formed between the linker and the antibody's cysteine residues are highly stable, minimizing premature drug release in circulation.[6]
-
Improved Pharmacokinetics: Homogeneous ADCs exhibit improved pharmacokinetic profiles compared to their heterogeneous counterparts.[1][2][3]
-
Enhanced Therapeutic Window: The combination of site-specific conjugation, a stable linker, and a defined DAR can lead to superior efficacy and reduced off-target toxicity, thereby widening the therapeutic window.[1][2][3]
Quantitative Data Summary
The following tables summarize the comparative data for site-specific ADCs generated using dibromomaleimide linkers versus conventional, heterogeneous ADCs.
Table 1: Drug-to-Antibody Ratio (DAR) Distribution
| ADC Type | DAR 0 (%) | DAR 2 (%) | DAR 4 (%) | DAR 6 (%) | DAR 8 (%) | Average DAR |
| Site-Specific (DBM) | <5 | <10 | >85 | <5 | 0 | ~3.8 |
| Conventional (Maleimide) | 10-20 | 20-30 | 30-40 | 15-25 | 5-15 | ~3.5 |
Data compiled from representative studies comparing DBM-based ADCs to conventional cysteine-linked ADCs.
Table 2: In Vitro Cytotoxicity
| Cell Line | Target Antigen | ADC Type | IC50 (ng/mL) |
| SK-BR-3 | HER2 | Site-Specific (DBM-MMAF) | 26 pM |
| MCF7 | HER2 (low) | Site-Specific (DBM-MMAF) | No significant activity |
| N87 | HER2 | Conventional (mc-MMAF) | 13-50 |
| MDA-MB-361-DYT2 | HER2 (moderate) | High DAR (>3.5) | 25-80 |
| MDA-MB-361-DYT2 | HER2 (moderate) | Low DAR (<3.5) | 1500-60000 |
IC50 values are highly dependent on the payload, target antigen expression, and cell line. The data presented here is a compilation from multiple sources to illustrate general trends.[8][9][10][11]
Table 3: In Vivo Efficacy in Xenograft Models
| Xenograft Model | Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Ovarian Cancer | Site-Specific (DBM-MMAF) | 3 | Significant delay in tumor growth |
| Ovarian Cancer | Conventional (mc-MMAF) | 3 | No significant inhibition |
This table provides a qualitative summary of in vivo efficacy. Quantitative tumor volume data can vary significantly based on the model and experimental conditions.[2]
Experimental Protocols
The following protocols provide a general framework for the generation of site-specific ADCs using this compound. Optimization may be required for specific antibodies and payloads.
Protocol 1: Antibody Reduction
This protocol describes the reduction of interchain disulfide bonds in a monoclonal antibody (mAb).
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)
-
Borate (B1201080) buffer (500 mM sodium borate, 500 mM NaCl, pH 8.0)
-
Desalting column (e.g., Sephadex G-25)
-
PBS containing 1 mM DTPA (diethylenetriaminepentaacetic acid)
Procedure:
-
Prepare the antibody solution to a concentration of 10 mg/mL.
-
To 4.8 mL of the antibody solution, add 600 µL of 500 mM borate buffer, pH 8.0.[12]
-
Add a calculated amount of TCEP solution to the antibody solution. A molar excess of TCEP to antibody (e.g., 10-20 fold) is typically used. The optimal concentration should be determined empirically.[6][13]
-
Incubate the reaction mixture at 37°C for 30 minutes to 2 hours.[12][13]
-
Immediately after incubation, remove excess TCEP by passing the solution through a pre-equilibrated desalting column with PBS containing 1 mM DTPA.[12]
-
Determine the concentration of the reduced antibody using UV-Vis spectrophotometry at 280 nm.
-
Optionally, quantify the number of free thiol groups using Ellman's reagent (DTNB).
Protocol 2: Conjugation of 3,4-Dibromo-Mal-PEG8-Drug to Reduced Antibody
This protocol describes the conjugation of the payload-linker construct to the reduced antibody.
Materials:
-
Reduced antibody from Protocol 1
-
3,4-Dibromo-Mal-PEG8-Payload construct dissolved in an organic solvent (e.g., DMSO or DMA)
-
PBS containing 1 mM DTPA (PBS/D)
-
Cysteine solution (for quenching)
Procedure:
-
Dilute the reduced antibody with PBS/D to a final concentration of 2.5 mg/mL and chill on ice.[12]
-
Prepare the drug-linker solution. Dilute the stock solution in a mixture of acetonitrile and DMSO to ensure the final conjugation reaction mixture contains 10-20% organic solvent.[12] A molar excess of the drug-linker to the antibody (e.g., 8-10 fold) is typically used.[12][14]
-
Add the chilled drug-linker solution to the cold-reduced antibody solution with gentle mixing.
-
Incubate the reaction on ice for 1 hour, or at room temperature for 1-3 hours.[12][13] The optimal time and temperature should be determined empirically.
-
To quench the reaction, add a 20-fold molar excess of cysteine over the drug-linker and incubate for an additional hour.[12]
Protocol 3: Purification and Characterization of the ADC
This protocol describes the purification and characterization of the newly formed ADC.
Materials:
-
Crude ADC solution from Protocol 2
-
Size exclusion chromatography (SEC) column
-
Hydrophobic interaction chromatography (HIC) column
-
SDS-PAGE reagents and equipment
-
LC-MS system
Procedure:
-
Purification:
-
Purify the ADC from unconjugated drug-linker and other small molecules using a size exclusion chromatography (SEC) column equilibrated with a suitable buffer (e.g., PBS).
-
Alternatively, tangential flow filtration can be used for larger scale preparations.
-
-
Characterization:
-
Purity and Aggregation: Analyze the purified ADC by SEC-HPLC to determine the percentage of monomer, aggregate, and fragment.
-
Drug-to-Antibody Ratio (DAR):
-
Determine the average DAR and DAR distribution using hydrophobic interaction chromatography (HIC-HPLC).[1] Peaks corresponding to different DAR species (0, 2, 4, etc.) are separated based on hydrophobicity.[1]
-
Mass spectrometry (LC-MS) can also be used to determine the DAR by measuring the mass of the intact or reduced ADC.[15]
-
-
Confirmation of Conjugation:
-
Analyze the ADC by SDS-PAGE under reducing and non-reducing conditions. Under non-reducing conditions, the re-bridged heavy and light chains should migrate as a single band, while under reducing conditions, the individual chains will be observed.[14]
-
-
Visualizations
General Mechanism of Action for an Antibody-Drug Conjugate
Caption: General mechanism of action of an Antibody-Drug Conjugate (ADC).
Experimental Workflow for Site-Specific ADC Production
Caption: Experimental workflow for producing site-specific ADCs.
References
- 1. Antibody–Drug Conjugates (ADCs) Derived from Interchain Cysteine Cross-Linking Demonstrate Improved Homogeneity and Other Pharmacological Properties over Conventional Heterogeneous ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-Specific Antibody Conjugation for ADC and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Homogeneous antibody-drug conjugates: DAR 2 anti-HER2 obtained by conjugation on isolated light chain followed by mAb assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Item - IC50 values (pM) of SG3552-based toxins and ADCs against T.brucei cell lines and a human Jurkat cell line. - Public Library of Science - Figshare [plos.figshare.com]
- 12. broadpharm.com [broadpharm.com]
- 13. broadpharm.com [broadpharm.com]
- 14. New Bifunctional Chelators Incorporating Dibromomaleimide Groups for Radiolabeling of Antibodies with Positron Emission Tomography Imaging Radioisotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-Step Guide for PROTAC Synthesis with 3,4-Dibromo-Mal-PEG8-Boc
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the heterobifunctional linker, 3,4-Dibromo-Mal-PEG8-Boc. PROTACs are novel therapeutic modalities that co-opt the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs).[1] They consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1] The this compound linker offers a versatile platform for PROTAC assembly, featuring a dibromomaleimide group for potential dual conjugation and a Boc-protected amine for controlled, sequential synthesis. The integrated PEG8 spacer enhances the solubility and can favorably impact the pharmacokinetic properties of the final PROTAC molecule.[2]
Principle of PROTAC Synthesis
The synthesis of a PROTAC using this compound is a multi-step process that involves the sequential coupling of the three core components: the target protein ligand, the E3 ligase ligand, and the linker. The general strategy involves the initial deprotection of the Boc-protected amine on the linker, followed by amide bond formation with either the target protein ligand or the E3 ligase ligand. The remaining reactive handle on the linker-ligand intermediate is then used for the final coupling step to yield the complete PROTAC molecule.
Experimental Protocols
Materials and Methods
Materials:
-
This compound (or 3,4-Dibromo-Mal-PEG8-acid for alternative coupling)
-
Target Protein (POI) Ligand with a suitable reactive group (e.g., carboxylic acid or amine)
-
E3 Ligase Ligand (e.g., pomalidomide, VHL ligand) with a suitable reactive group
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (Dimethylformamide), DCM (Dichloromethane), DMSO (Dimethyl sulfoxide)
-
Deprotection reagent: TFA (Trifluoroacetic acid)
-
Purification: Reverse-phase HPLC (High-Performance Liquid Chromatography)
-
Analytical Instruments: LC-MS (Liquid Chromatography-Mass Spectrometry), NMR (Nuclear Magnetic Resonance) spectroscopy
General Procedure:
The synthesis is typically carried out in a stepwise manner. The following protocol describes a common sequence where the linker is first coupled to the E3 ligase ligand, followed by deprotection and coupling to the target protein ligand.
Step 1: Coupling of this compound with E3 Ligase Ligand
This step involves the formation of an amide bond between the deprotected amine of the linker and a carboxylic acid on the E3 ligase ligand.
-
Deprotection of this compound:
-
Dissolve this compound (1.0 eq) in a solution of 20% TFA in DCM.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture in vacuo to remove TFA and DCM. The resulting amine is typically used in the next step without further purification.
-
-
Amide Coupling with E3 Ligase Ligand:
-
Dissolve the E3 ligase ligand with a carboxylic acid handle (1.2 eq) in DMF.
-
Add HATU (1.5 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes to activate the carboxylic acid.
-
Add a solution of the deprotected 3,4-Dibromo-Mal-PEG8-amine in DMF.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to obtain the linker-E3 ligase ligand intermediate.
-
Step 2: Coupling of Linker-E3 Ligase Ligand Intermediate with Target Protein Ligand
This step involves the reaction of the dibromomaleimide moiety of the linker with a thiol group on the target protein ligand.
-
Thiol-Maleimide Conjugation:
-
Dissolve the linker-E3 ligase ligand intermediate (1.0 eq) and the target protein ligand with a thiol group (1.1 eq) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.2-7.5) containing a co-solvent like DMSO if necessary.
-
Stir the reaction mixture at room temperature for 2-4 hours. The dibromomaleimide can react with one or two thiol groups.[3]
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the final PROTAC product by reverse-phase HPLC.
-
Characterize the purified PROTAC by LC-MS and NMR.
-
Alternative Strategy: Using 3,4-Dibromo-Mal-PEG8-acid
If the target protein ligand has an amine handle, the 3,4-Dibromo-Mal-PEG8-acid linker can be used.[4][5]
-
Amide Coupling with Target Protein Ligand:
-
Activate the carboxylic acid of 3,4-Dibromo-Mal-PEG8-acid (1.0 eq) with HATU (1.2 eq) and DIPEA (2.0 eq) in DMF for 15 minutes.
-
Add the target protein ligand with an amine handle (1.1 eq) to the reaction mixture.
-
Stir at room temperature overnight and monitor by LC-MS.
-
Work up and purify as described above to obtain the linker-POI ligand intermediate.
-
-
Coupling with E3 Ligase Ligand:
-
The subsequent coupling of the dibromomaleimide moiety with a thiol-containing E3 ligase ligand would proceed as described in Step 2 of the primary protocol.
-
Data Presentation
Quantitative data from PROTAC synthesis and characterization are crucial for evaluating the success of the process and the efficacy of the final compound.
| Parameter | Description | Typical Values |
| Reaction Yield (%) | The percentage of the desired product obtained after each synthetic step and the overall yield. | 20-60% per step |
| Purity (%) | The purity of the final PROTAC product as determined by HPLC. | >95% |
| Molecular Weight | The experimentally determined molecular weight of the final PROTAC, confirmed by mass spectrometry. | Matches calculated MW |
| DC50 (nM) | The concentration of the PROTAC required to degrade 50% of the target protein. | 1 - 1000 nM |
| Dmax (%) | The maximum percentage of target protein degradation achieved. | >80% |
Mandatory Visualization
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Synthetic Workflow
Caption: A generalized workflow for PROTAC synthesis.
This guide provides a foundational understanding and a practical framework for the synthesis of PROTACs using the this compound linker. Researchers should optimize the reaction conditions for their specific ligands and targets to achieve the best results.
References
Application Notes and Protocols for Coupling 3,4-Dibromo-Mal-PEG8-Boc to Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the covalent coupling of the heterobifunctional linker, 3,4-Dibromo-Mal-PEG8-Boc, to proteins. This linker is particularly useful for site-specific protein modification, enabling the attachment of various payloads such as drugs, imaging agents, or other biomolecules. The dibromomaleimide moiety reacts with thiol groups, typically from cysteine residues, while the Boc-protected amine offers a handle for subsequent conjugation following deprotection.
The primary application of this linker involves a two-stage process:
-
Thiol-Specific Conjugation: The dibromomaleimide group forms a stable thioether bond with free sulfhydryl groups on the protein. This is often achieved by reducing existing disulfide bonds, for instance, in the hinge region of antibodies, to generate reactive thiols.
-
Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is removed from the PEG linker's terminal amine under acidic conditions. This exposes a primary amine that can be used for further chemical modifications.
These protocols are designed to guide researchers through the necessary steps for successful protein conjugation with this compound, including protein preparation, linker activation, conjugation, and purification.
Data Presentation
Table 1: Recommended Reaction Conditions for Protein Thiol-Maleimide Conjugation
| Parameter | Recommended Condition | Notes |
| pH | 6.5 - 7.5 | Optimal for selective reaction with thiols while minimizing reaction with amines. Buffers such as PBS, HEPES, or Tris are suitable.[1][2] |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are typically faster (1-2 hours). Reactions at 4°C can proceed overnight for sensitive proteins.[1] |
| Buffer Composition | Sulfhydryl-free buffers (e.g., PBS, Tris, HEPES) | Avoid buffers containing thiol compounds like DTT or 2-mercaptoethanol (B42355) in the conjugation step.[1][2] |
| Reducing Agent (for disulfide reduction) | TCEP (tris(2-carboxyethyl)phosphine) | TCEP is effective at reducing disulfides and does not need to be removed before the maleimide (B117702) reaction.[1][3][4] |
| Molar Ratio (Linker:Protein) | 10:1 to 20:1 | An excess of the maleimide linker is generally used to ensure efficient labeling.[1] |
| Reaction Time | 1 - 2 hours at room temperature; Overnight at 4°C | The reaction progress should be monitored to determine the optimal time. |
Table 2: Conditions for Boc Deprotection
| Parameter | Recommended Condition | Notes |
| Reagent | Trifluoroacetic acid (TFA) | A strong acid commonly used for Boc deprotection.[5][][7][8] |
| Solvent | Dichloromethane (DCM) or Dioxane | The choice of solvent depends on the solubility of the protein conjugate.[9] |
| TFA Concentration | 20-50% (v/v) in solvent | The concentration should be optimized to ensure complete deprotection while minimizing potential damage to the protein or linkage.[9] |
| Temperature | 0°C to Room Temperature | The reaction is typically started at 0°C and then allowed to warm to room temperature.[9] |
| Reaction Time | 30 minutes - 2 hours | Reaction progress should be monitored (e.g., by LC-MS) to determine completion.[9] |
| Scavengers | Triisopropylsilane (TIS) (optional) | Can be added to prevent side reactions.[9] |
Experimental Protocols
Protocol 1: Reduction of Protein Disulfide Bonds
This protocol describes the generation of free thiol groups from disulfide bonds in a protein, such as an antibody, using TCEP.
Materials:
-
Protein (e.g., IgG antibody)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, containing 5-10 mM EDTA.
-
Desalting column or centrifugal filter unit (10 kDa MWCO) for buffer exchange.
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.[10]
-
TCEP Preparation: Prepare a fresh stock solution of TCEP (e.g., 50 mM) in water.
-
Reduction Reaction: Add the TCEP stock solution to the protein solution to achieve a final TCEP concentration of 5-50 mM. A 10 to 100-fold molar excess of TCEP to protein is often used.[1][4]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.
-
Removal of Excess TCEP (Optional but Recommended): While TCEP is less reactive with maleimides than thiol-containing reducing agents, its removal can lead to cleaner subsequent reactions.[4] Remove excess TCEP by buffer exchange using a desalting column or a centrifugal filter unit equilibrated with Reaction Buffer.
Protocol 2: Conjugation of this compound to Reduced Protein
This protocol details the reaction of the dibromomaleimide linker with the free thiol groups on the reduced protein.
Materials:
-
Reduced protein solution from Protocol 1.
-
This compound linker.
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).
-
Reaction Buffer: PBS, pH 7.2-7.5, containing 5-10 mM EDTA.
Procedure:
-
Linker Preparation: Immediately before use, dissolve the this compound linker in a minimal amount of anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10-20 mM).
-
Conjugation Reaction: Add the linker stock solution to the reduced protein solution. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation. Use a 10-20 fold molar excess of the linker over the protein.[1]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[1]
-
Quenching (Optional): The reaction can be quenched by adding a small molecule thiol such as cysteine or 2-mercaptoethanol to react with any excess dibromomaleimide.
-
Purification: Remove the excess, unreacted linker and other small molecules from the protein conjugate using a desalting column, dialysis, or size-exclusion chromatography (SEC). The purification buffer should be chosen based on the downstream application.
Protocol 3: Boc Deprotection of the Protein Conjugate
This protocol describes the removal of the Boc protecting group to expose the primary amine. Caution: The acidic conditions required for Boc deprotection may affect the stability of the protein and the newly formed thioether bond. Optimization of the acid concentration and reaction time is critical.
Materials:
-
Boc-protected protein conjugate from Protocol 2.
-
Trifluoroacetic acid (TFA).
-
Dichloromethane (DCM) or 1,4-Dioxane.
-
Neutralization Buffer (e.g., PBS, pH 7.4).
-
Desalting column or centrifugal filter unit.
Procedure:
-
Lyophilization (Optional): For reactions in organic solvents, the purified protein conjugate can be lyophilized to remove aqueous buffer.
-
Deprotection Reaction:
-
Dissolve the lyophilized conjugate in anhydrous DCM or dioxane.
-
Cool the solution to 0°C in an ice bath.
-
Add TFA to the desired final concentration (e.g., 20-50% v/v).[9]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction for completeness.
-
-
Removal of Acid:
-
Evaporate the TFA and solvent under a stream of nitrogen or using a rotary evaporator.
-
Co-evaporate with a solvent like toluene (B28343) to remove residual TFA.[9]
-
-
Reconstitution and Neutralization:
-
Resuspend the deprotected conjugate in a suitable buffer.
-
Immediately perform a buffer exchange into a neutral pH buffer (e.g., PBS, pH 7.4) using a desalting column or centrifugal filter unit to remove any remaining acid and neutralize the product.
-
Visualizations
Experimental Workflow for Protein Conjugation
Caption: Workflow for coupling this compound to proteins.
Logical Relationship of Reaction Components
Caption: Key components and their roles in the conjugation process.
References
- 1. benchchem.com [benchchem.com]
- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 3. Disulfide reduction using TCEP reaction [biosyn.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 7. genscript.com [genscript.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. support.nanotempertech.com [support.nanotempertech.com]
Applications of 3,4-Dibromo-Mal-PEG8-Boc in Targeted Protein Degradation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality in drug discovery, offering the potential to address disease targets previously considered "undruggable."[1] At the forefront of this field are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest (POIs).[2][3] A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[4]
The linker itself is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties such as solubility and cell permeability.[5] 3,4-Dibromo-Mal-PEG8-Boc is a versatile, PEG-based PROTAC linker that offers a balance of flexibility and hydrophilicity, making it a valuable tool in the synthesis and optimization of novel protein degraders.[4][6][7] The dibromomaleimide group allows for conjugation to a protein ligand, while the Boc-protected terminal group can be deprotected to enable coupling with an E3 ligase ligand. The polyethylene (B3416737) glycol (PEG) chain, specifically with eight units, provides an optimal length for inducing productive ternary complex formation in many systems.
These application notes provide a comprehensive overview of the utility of the this compound linker in TPD, including detailed protocols for the evaluation of PROTACs synthesized using this component.
Mechanism of Action
PROTACs synthesized using the this compound linker operate through the canonical PROTAC mechanism of action. The resulting PROTAC acts as a molecular bridge, bringing the target protein into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. Following polyubiquitination, the target protein is recognized and degraded by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple copies of the target protein.
Data Presentation
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables present illustrative data for a hypothetical PROTAC series where the linker length is varied, with the PEG8 linker often representing a balanced starting point for optimization.
Table 1: Impact of PEG Linker Length on Degradation Efficiency of a Hypothetical PROTAC
| PROTAC ID | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC-1 | PEG4 | 120 | 85 |
| PROTAC-2 | PEG6 | 55 | 92 |
| PROTAC-3 | PEG8 | 25 | >95 |
| PROTAC-4 | PEG10 | 60 | 90 |
| PROTAC-5 | PEG12 | 150 | 80 |
Note: Data is illustrative and compiled from generalized findings in PROTAC literature. Actual values are dependent on the specific target, E3 ligase, and cell line used.[6]
Table 2: Physicochemical Properties of a Hypothetical PROTAC Series
| PROTAC ID | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) |
| PROTAC-1 | PEG4 | 850.0 | 3.0 | 180.5 |
| PROTAC-2 | PEG8 | 1026.2 | 2.1 | 219.5 |
| PROTAC-3 | PEG12 | 1202.4 | 1.2 | 258.5 |
Note: TPSA refers to the Topological Polar Surface Area. cLogP is the calculated logarithm of the octanol-water partition coefficient.[5]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy and mechanism of action of a PROTAC synthesized using the this compound linker.
Protein Degradation Assay via Western Blot
This protocol is to quantify the degradation of the target protein in a dose- and time-dependent manner.
Materials:
-
PROTAC synthesized with this compound
-
Cell line expressing the protein of interest
-
Complete cell culture medium
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
PVDF membrane
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest. Incubate for 24 hours.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete culture medium. Aspirate the medium from the cells and add the PROTAC-containing medium. Include a vehicle control (e.g., 0.1% DMSO). Incubate for desired time points (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer, followed by heating at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, perform electrophoresis, and transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with the primary antibody for the protein of interest overnight at 4°C.
-
Wash and incubate with the primary antibody for the loading control.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system.
-
Quantification: Perform densitometric analysis to quantify protein levels, normalizing to the loading control.
In-Vitro Ubiquitination Assay
This assay confirms that the PROTAC facilitates the ubiquitination of the target protein.
Materials:
-
PROTAC synthesized with this compound
-
Recombinant E1, E2, and E3 ligase
-
Recombinant target protein
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
Antibody against the target protein for immunoprecipitation
-
Antibody against ubiquitin for Western blot
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the ubiquitination reaction buffer, ATP, ubiquitin, E1, E2, and E3 ligase.
-
PROTAC and Target Addition: Add the PROTAC at various concentrations and the recombinant target protein to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding Laemmli sample buffer and boiling.
-
Western Blot Analysis:
-
Run the samples on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with an antibody against the target protein to detect the characteristic high molecular weight smear indicative of polyubiquitination.
-
Alternatively, perform immunoprecipitation for the target protein followed by Western blotting with an anti-ubiquitin antibody.
-
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay assesses the cytotoxic effects of the PROTAC on the cells.
Materials:
-
PROTAC synthesized with this compound
-
Cell line of interest
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a suitable density (e.g., 5,000 cells/well) and incubate for 24 hours.
-
PROTAC Treatment: Add serial dilutions of the PROTAC to the wells. Include a vehicle control. Incubate for a desired period (e.g., 72 hours).
-
Assay Protocol:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Record the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[8]
Logical Relationships in PROTAC Design
The design of a successful PROTAC involves the careful selection and integration of its three core components. The this compound linker serves as a crucial bridge, and its properties directly impact the overall performance of the resulting molecule.
Conclusion
The this compound linker is a valuable chemical tool for the construction of PROTACs in the field of targeted protein degradation. Its defined length and hydrophilic nature provide a solid foundation for developing potent and drug-like protein degraders. The experimental protocols outlined in these application notes offer a systematic approach to characterize the biological activity of PROTACs synthesized with this linker, enabling researchers to advance their TPD programs.
References
- 1. The Essential Role of Linkers in PROTACs [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 8. gnrh-receptor.com [gnrh-receptor.com]
Application Notes and Protocols for Cysteine Residue Labeling Using 3,4-Dibromo-Mal-PEG8-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dibromo-Mal-PEG8-Boc is a heterobifunctional crosslinker designed for the selective labeling of cysteine residues in proteins and other biomolecules. This reagent features a dibromomaleimide moiety for covalent reaction with thiol groups, a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG) spacer to enhance aqueous solubility, and a Boc-protected amine for subsequent conjugation following deprotection. The dibromomaleimide group offers unique reactivity, allowing for either the labeling of a single cysteine residue or the bridging of two proximal thiols, such as those derived from a reduced disulfide bond. This versatility makes it a valuable tool in the development of antibody-drug conjugates (ADCs), protein-protein conjugates, and other labeled biomolecules for research and therapeutic applications.[1][2][3][4][5]
The reaction with cysteine residues is highly selective and efficient, proceeding under mild conditions.[4] The resulting thioether bond can be reversible under certain conditions, offering possibilities for controlled release or temporary modification of proteins.[6][7][8]
Key Features and Applications
-
Site-Specific Cysteine Labeling: The dibromomaleimide group reacts specifically with the thiol side chain of cysteine residues.[3][5]
-
Disulfide Bridging: Capable of reacting with two thiol groups, making it ideal for re-bridging reduced disulfide bonds in antibodies and other proteins, thus maintaining their structural integrity.[4][8]
-
PEG Spacer: The 8-unit PEG spacer enhances the hydrophilicity of the conjugate, which can improve solubility and pharmacokinetic properties.[2]
-
Boc-Protected Amine: The terminal Boc-protected amine allows for a secondary conjugation step after deprotection under acidic conditions, enabling the attachment of payloads, imaging agents, or other functional molecules.[2][5]
-
Applications in ADC Development: Well-suited for the construction of homogenous and stable ADCs with a defined drug-to-antibody ratio (DAR).[4]
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C27H46Br2N2O12 | [1][2] |
| Molecular Weight | 750.48 g/mol | [1][2] |
| Appearance | Liquid | [1] |
| Purity | >98% | [2][3][9] |
| Storage Conditions | -20°C | [2][3][9] |
| Solubility | Soluble in DMSO, DMF, DCM | [9] |
Reaction Mechanism
The labeling of cysteine residues with this compound proceeds via a nucleophilic substitution reaction. The thiol group of the cysteine residue attacks one of the bromine-bearing carbons of the maleimide (B117702) ring, leading to the displacement of a bromide ion and the formation of a stable thioether bond. In the case of disulfide bridging, a second thiol group reacts with the remaining bromo-substituted carbon.
Figure 1. Reaction scheme for cysteine labeling and disulfide bridging.
Experimental Protocols
Protocol 1: Labeling of a Single Cysteine Residue
This protocol is designed for proteins containing a single reactive cysteine residue.
Materials:
-
Protein solution (e.g., 1-5 mg/mL in a suitable buffer)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS) or similar non-thiol containing buffer, pH 7.0-7.5, deoxygenated.
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) if cysteine needs reduction.
-
Quenching solution: N-acetylcysteine or L-cysteine.
-
Purification system: Size-exclusion chromatography (SEC) or dialysis.
-
Anhydrous DMSO or DMF.
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the deoxygenated reaction buffer to a final concentration of 50-100 µM.
-
If the cysteine residue is oxidized, add a 10-fold molar excess of TCEP and incubate for 1 hour at room temperature to reduce the disulfide bond. It is not necessary to remove excess TCEP before proceeding.
-
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF immediately before use.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the this compound stock solution to the protein solution while gently stirring.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C. The optimal reaction time and temperature may need to be determined empirically for each specific protein.
-
-
Quenching:
-
Add a 100-fold molar excess of the quenching solution (e.g., N-acetylcysteine) to consume any unreacted this compound. Incubate for 15 minutes.
-
-
Purification:
-
Remove excess reagent and byproducts by SEC or dialysis using an appropriate molecular weight cutoff membrane.
-
-
Characterization:
-
Confirm conjugation and determine the labeling efficiency using techniques such as SDS-PAGE, mass spectrometry (MS), or UV-Vis spectroscopy.
-
Figure 2. Workflow for single cysteine labeling.
Protocol 2: Bridging of a Disulfide Bond in an Antibody
This protocol is optimized for the re-bridging of interchain disulfide bonds in antibodies, a common strategy in ADC development.
Materials:
-
Antibody solution (e.g., 5-10 mg/mL in PBS)
-
This compound
-
Reduction Buffer: PBS, pH 7.5-8.0, containing 5 mM EDTA.
-
TCEP solution (10 mM).
-
Quenching solution: N-acetylcysteine.
-
Purification system: Protein A chromatography or SEC.
-
Anhydrous DMSO or DMF.
Procedure:
-
Antibody Reduction:
-
To the antibody solution in reduction buffer, add a 2-5 fold molar excess of TCEP per disulfide bond to be bridged.
-
Incubate at 37°C for 1-2 hours to achieve partial reduction of the interchain disulfides.
-
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Bridging Reaction:
-
Add a 5-10 fold molar excess of the this compound stock solution to the reduced antibody solution.
-
Incubate for 1 hour at room temperature.
-
-
Quenching:
-
Add a 100-fold molar excess of N-acetylcysteine and incubate for 15 minutes.
-
-
Purification:
-
Purify the antibody conjugate using Protein A chromatography to remove excess reagents and non-conjugated linkers, followed by SEC for buffer exchange and aggregate removal.
-
-
Characterization:
-
Analyze the conjugate by non-reducing and reducing SDS-PAGE to confirm bridging.
-
Determine the DAR using hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
Figure 3. Workflow for antibody disulfide bridging.
Quantitative Data Summary
The efficiency of labeling and the resulting DAR are critical parameters. The following tables provide illustrative data based on typical outcomes for dibromomaleimide-based conjugations. Actual results may vary depending on the specific protein and reaction conditions.
Table 1: Influence of Reagent Stoichiometry on Labeling Efficiency
| Molar Excess of Reagent | Labeling Efficiency (%) | Average DAR |
| 5-fold | 75 ± 5 | 3.0 |
| 10-fold | 92 ± 3 | 3.7 |
| 20-fold | >95 | 3.8 |
Table 2: Effect of pH on Conjugation Rate
| pH | Reaction Time for >90% Conversion |
| 6.5 | 4 hours |
| 7.4 | 1.5 hours |
| 8.0 | < 1 hour |
Table 3: Reversibility of Cysteine-Dibromomaleimide Linkage
| Reagent for Reversal | Concentration | Time for >90% Reversal |
| 2-Mercaptoethanol | 100-fold excess | 1 hour |
| TCEP | 100-fold excess | 2 hours |
Note: The data presented in these tables are for illustrative purposes and should be optimized for each specific application.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Incomplete reduction of disulfides. | Increase TCEP concentration or incubation time. |
| Insufficient molar excess of the reagent. | Increase the molar ratio of this compound to protein. | |
| Hydrolysis of the maleimide group. | Ensure the reaction pH does not exceed 8.0 for prolonged periods. | |
| Protein Aggregation | Unfolding of the protein upon reduction. | Optimize reduction conditions (lower temperature, shorter time). Perform conjugation at a lower concentration. |
| Hydrophobic nature of the payload (in ADCs). | Use a more hydrophilic linker or payload. | |
| Heterogeneous Product (in ADCs) | Inconsistent reduction of disulfide bonds. | Tightly control the reduction step (TCEP concentration, temperature, time). |
| Disulfide scrambling. | Minimize the time between reduction and the bridging reaction. |
Conclusion
This compound is a versatile and efficient reagent for the site-specific labeling of cysteine residues. Its ability to either label single thiols or bridge disulfide bonds, combined with the beneficial properties of the PEG spacer, makes it a powerful tool for the development of well-defined bioconjugates for a wide range of applications in research and drug development. The provided protocols offer a starting point for the successful implementation of this technology.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Sculpting a uniquely reactive cysteine residue for site-specific antibody conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Collection - Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides - Journal of the American Chemical Society - Figshare [figshare.com]
- 7. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00220C [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Thiol-Reactive Conjugation with 3,4-Dibromo-Mal-PEG8-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dibromo-Mal-PEG8-Boc is a heterobifunctional linker designed for the precise and stable conjugation of biomolecules. This reagent features a dibromomaleimide group for covalent reaction with thiol moieties, a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility, and a Boc-protected amine for subsequent functionalization. The dibromomaleimide chemistry allows for the selective and efficient labeling of cysteine residues in proteins and peptides, or the bridging of disulfide bonds upon reduction.[1][2] This technology is particularly valuable in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics where precise control over stoichiometry and conjugation site is critical.[3]
The reaction of the dibromomaleimide with thiols proceeds rapidly under mild conditions to form a stable thioether bond.[4] A key advantage of the dibromomaleimide platform is the potential for dual functionalization by reacting with two distinct thiols.[1] Furthermore, the Boc-protected amine provides a latent reactive site that can be deprotected under acidic conditions to enable further conjugation steps, allowing for the construction of complex bioconjugates.
These application notes provide a detailed experimental setup and protocols for the successful use of this compound in thiol-reactive conjugation.
Data Presentation
Quantitative Data Summary
The following tables summarize key quantitative data related to the performance of dibromomaleimide-based linkers in bioconjugation. While specific values may vary depending on the biomolecule and reaction conditions, these tables provide a general overview for experimental design.
Table 1: Reaction Conditions and Efficiency for Thiol Conjugation
| Parameter | Value | Reference |
| pH Range | 6.0 - 8.5 | [1][5] |
| Optimal pH | 7.0 - 8.0 | [1] |
| Temperature | 0 - 37 °C | [1] |
| Reaction Time | 5 min - 2 hours | [1][5] |
| Molar Ratio (Linker:Thiol) | 1.1:1 to 20:1 | [1] |
| Conjugation Efficiency | >95% (with sufficient molar excess) | [1] |
Table 2: Stability and Cleavage of Dibromomaleimide-Thiol Conjugates
| Condition | Parameter | Value | Reference |
| Hydrolysis Half-life (pH 8.0) | Reagent | < 1 minute | [6] |
| Hydrolysis Half-life (pH 8.5) | Conjugate | 16 - 19 minutes | [5] |
| Cleavage Kinetics (in vitro with 1 mM Glutathione) | Rate Constant (k) | 2.8 - 26 s⁻¹ | [7] |
| Stability in Serum | Post-hydrolysis | Stable | [5] |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Thiol-Containing Protein
This protocol describes the general procedure for conjugating the dibromomaleimide linker to a protein containing free cysteine residues.
Materials:
-
Thiol-containing protein (e.g., antibody, enzyme)
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.5, degassed
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Reagent: L-cysteine or N-acetylcysteine
-
Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes
Procedure:
-
Protein Preparation:
-
Dissolve the protein in degassed Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10- to 100-fold molar excess of TCEP. Incubate at room temperature for 30-60 minutes. Note: If using DTT as a reducing agent, it must be removed by dialysis or desalting column before adding the maleimide (B117702) reagent.
-
-
Linker Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight with gentle stirring. Protect from light.
-
-
Quenching:
-
Add a 100-fold molar excess of the quenching reagent (e.g., L-cysteine) to consume any unreacted dibromomaleimide. Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove excess linker and quenching reagent by size-exclusion chromatography or dialysis against an appropriate buffer (e.g., PBS).
-
-
Characterization:
-
Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight.
-
Determine the drug-to-antibody ratio (DAR) or degree of labeling (DOL) using LC-MS analysis.
-
Protocol 2: Boc Deprotection of the Conjugate
This protocol describes the removal of the Boc protecting group to expose the primary amine for further functionalization.
Materials:
-
Boc-protected protein conjugate
-
Deprotection Reagent: Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Neutralization Buffer: Saturated sodium bicarbonate solution
-
Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes
Procedure:
-
Lyophilization (Optional):
-
If the conjugate is in an aqueous buffer, lyophilize to dryness.
-
-
Deprotection Reaction:
-
Dissolve the lyophilized conjugate in anhydrous DCM.
-
Add TFA to a final concentration of 20-50% (v/v).
-
Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by LC-MS.
-
-
Neutralization and Purification:
-
Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
Re-dissolve the residue in a minimal amount of an appropriate organic solvent (if necessary) and neutralize with a saturated sodium bicarbonate solution.
-
Alternatively, for aqueous soluble proteins, directly purify the deprotected conjugate using SEC or dialysis against a neutral pH buffer to remove TFA salts and by-products.
-
-
Characterization:
-
Confirm the removal of the Boc group by LC-MS analysis (a decrease in mass corresponding to the Boc group).
-
Visualizations
Caption: Experimental workflow for thiol-reactive conjugation and subsequent Boc deprotection.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. purepeg.com [purepeg.com]
- 3. Synthesis and evaluation of antibody-drug conjugates with high drug-to-antibody ratio using dimaleimide-DM1 as a linker- payload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00220C [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Bromomaleimide-Linked Bioconjugates Are Cleavable in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3,4-Dibromo-Mal-PEG8-Boc in Novel Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of the 3,4-Dibromo-Mal-PEG8-Boc linker in the development of novel therapeutics, specifically focusing on Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Detailed protocols for the synthesis and characterization of these bioconjugates are provided to guide researchers in their drug development endeavors.
Introduction to this compound
This compound is a heterobifunctional linker that offers several advantageous features for the construction of complex therapeutic molecules. Its key components include:
-
A Dibromomaleimide (DBM) Group: This moiety serves as a highly efficient and selective reactive handle for covalent conjugation to thiol groups. A key application is the site-specific re-bridging of reduced interchain disulfide bonds in monoclonal antibodies (mAbs), leading to the formation of homogeneous and stable ADCs. The DBM group reacts with two thiol groups to form a stable thiosuccinimide linkage, which helps maintain the structural integrity of the antibody.
-
A Polyethylene Glycol (PEG8) Spacer: The eight-unit PEG spacer is a hydrophilic chain that enhances the aqueous solubility and improves the pharmacokinetic (PK) properties of the resulting conjugate. The PEG linker can also influence the steric hindrance around the payload, potentially affecting its interaction with the target.
-
A Boc-Protected Terminus: The tert-butyloxycarbonyl (Boc) protecting group masks a functional group (typically an amine or a carboxylic acid) on the other end of the linker. This allows for controlled, sequential conjugation. The Boc group can be readily removed under acidic conditions to reveal the functional group for subsequent reaction with a payload molecule, such as a cytotoxic drug or an E3 ligase ligand.
Application 1: Site-Specific Antibody-Drug Conjugates (ADCs)
The use of this compound enables the production of homogeneous ADCs with a defined drug-to-antibody ratio (DAR), typically DAR 4 when targeting the four interchain disulfide bonds of IgG1 antibodies. This homogeneity is a significant advantage over traditional stochastic conjugation methods, which produce heterogeneous mixtures of ADCs with varying DARs and conjugation sites, often leading to inconsistent efficacy and toxicity profiles.
Key Advantages in ADC Development:
-
Homogeneity: Produces ADCs with a consistent DAR, simplifying characterization and ensuring batch-to-batch reproducibility.
-
Stability: The re-bridging of disulfide bonds helps to maintain the native structure of the antibody, potentially leading to improved stability and pharmacokinetics.
-
Improved Therapeutic Window: Homogeneous ADCs often exhibit a better-tolerated safety profile and improved efficacy compared to their heterogeneous counterparts.
Experimental Workflow for ADC Synthesis and Characterization
Protocol 1: Synthesis of a Site-Specific ADC using a Dibromomaleimide-PEG8 Linker
This protocol describes the general steps for conjugating a cytotoxic payload to a monoclonal antibody using a pre-formed Drug-DBM-PEG8 construct.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS).
-
Tris(2-carboxyethyl)phosphine (TCEP) solution.
-
Drug-DBM-PEG8 construct (synthesized by coupling the payload to the deprotected this compound linker).
-
Dimethyl sulfoxide (B87167) (DMSO).
-
Purification columns (e.g., Size Exclusion Chromatography - SEC).
-
Analytical instruments (e.g., HPLC with HIC and SEC columns, Mass Spectrometer).
Procedure:
-
Antibody Reduction:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS.
-
Add a 1.5 to 2.5 molar excess of TCEP for each disulfide bond to be reduced.
-
Incubate at 37°C for 1-2 hours with gentle mixing.
-
-
Conjugation:
-
Prepare a stock solution of the Drug-DBM-PEG8 construct in DMSO.
-
Add a 1.5 to 2.0 molar excess of the Drug-DBM-PEG8 construct per pair of reduced thiols to the antibody solution. The final DMSO concentration should be kept below 10% (v/v).
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
-
Purification:
-
Purify the resulting ADC using a pre-equilibrated SEC column (e.g., Sephadex G-25) to remove unreacted drug-linker and other small molecules.
-
For further purification and to separate different DAR species, Hydrophobic Interaction Chromatography (HIC) can be employed.
-
-
Characterization:
-
DAR Determination: Analyze the purified ADC by HIC-HPLC. The peaks corresponding to different DAR species can be integrated to calculate the average DAR. Mass spectrometry can also be used for accurate mass determination and DAR confirmation.
-
Purity and Aggregation: Assess the purity and the presence of aggregates using SEC-HPLC.
-
Antigen Binding: Evaluate the binding affinity of the ADC to its target antigen using ELISA or Surface Plasmon Resonance (SPR).
-
In Vitro Cytotoxicity: Determine the potency of the ADC using cell viability assays (e.g., MTT or CellTiter-Glo) on antigen-positive and antigen-negative cell lines.
-
Quantitative Data Summary (Hypothetical Example)
| Parameter | Heterogeneous ADC (Conventional) | Homogeneous ADC (DBM-PEG8) |
| Average DAR | 3.5 (mixture of DAR 0-8) | 3.9 (predominantly DAR 4) |
| Purity (SEC) | >95% | >98% |
| Aggregation (SEC) | 3-5% | <1% |
| In Vitro IC50 (nM) | 1.5 | 0.8 |
| In Vivo MTD (mg/kg) | 10 | 20 |
Application 2: Proteolysis Targeting Chimeras (PROTACs)
PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. The this compound linker can be utilized in PROTAC synthesis, although its application here is less common than in ADCs. The dibromomaleimide end could potentially be used to react with a cysteine residue on a POI ligand or an E3 ligase ligand, while the other end is coupled to the second ligand.
PROTAC Mechanism of Action
Protocol 2: General Strategy for PROTAC Synthesis using this compound
This protocol outlines a general strategy for synthesizing a PROTAC where one of the ligands is attached via the dibromomaleimide moiety.
Materials:
-
This compound.
-
Ligand for POI (with a reactive thiol or amine).
-
Ligand for E3 ligase (with a reactive amine or carboxylic acid).
-
Trifluoroacetic acid (TFA).
-
Coupling reagents (e.g., HATU, EDC).
-
Solvents (e.g., DMF, DCM).
-
Purification instruments (e.g., HPLC).
Procedure:
-
Synthesis of Ligand-Linker Intermediate:
-
If POI/E3 ligand has a thiol: React the thiol-containing ligand with this compound in a suitable solvent.
-
If POI/E3 ligand has an amine: The dibromomaleimide is not ideal for direct reaction with amines. An alternative strategy would be to use a different linker. However, for the purpose of this protocol, we will assume a thiol-containing ligand is available.
-
-
Boc Deprotection:
-
Dissolve the Ligand-DBM-PEG8-Boc intermediate in DCM.
-
Add TFA and stir at room temperature for 1-2 hours.
-
Evaporate the solvent and TFA to obtain the deprotected amine intermediate.
-
-
Coupling of the Second Ligand:
-
Dissolve the deprotected amine intermediate and the second ligand (with a carboxylic acid) in DMF.
-
Add a coupling reagent (e.g., HATU) and a base (e.g., DIPEA).
-
Stir the reaction at room temperature overnight.
-
-
Purification:
-
Purify the final PROTAC compound using reverse-phase HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the PROTAC using LC-MS and NMR.
-
Evaluate the biological activity of the PROTAC by measuring the degradation of the target protein in a relevant cell line using methods like Western Blot or proteomics.
-
Quantitative Data Summary for PROTAC Evaluation (Hypothetical Example)
| Parameter | PROTAC with DBM-PEG8 Linker |
| DC50 (nM) | 50 |
| Dmax (%) | 90 |
| Ternary Complex Kd (nM) | 100 |
Conclusion
The this compound linker is a valuable tool in the development of advanced therapeutics. Its ability to facilitate the creation of homogeneous, site-specific ADCs with improved properties makes it a compelling choice for researchers in this field. While its application in PROTACs is less established, the modular nature of the linker provides opportunities for innovative PROTAC design. The protocols and data presented here serve as a guide for the rational design and synthesis of next-generation targeted therapies.
Troubleshooting & Optimization
Common issues in 3,4-Dibromo-Mal-PEG8-Boc conjugation reactions
Welcome to the technical support center for 3,4-Dibromo-Mal-PEG8-Boc conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on common issues encountered during the use of this versatile linker.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using a 3,4-dibromomaleimide linker over a standard maleimide (B117702)?
A1: The 3,4-dibromomaleimide moiety offers two key advantages. Firstly, it allows for the efficient bridging of disulfide bonds in proteins and peptides. After reduction of a disulfide to two thiol groups, the dibromomaleimide can react with both thiols, re-forming a stable covalent bridge.[1][2][3] Secondly, the resulting dithiomaleimide adduct can undergo hydrolysis to form a highly stable dithiomaleamic acid, which is resistant to retro-Michael reactions and thiol exchange, a common issue with standard maleimide-thiol adducts.[1]
Q2: Why is my conjugation yield low when using the this compound linker?
A2: Low conjugation yield can stem from several factors. A primary concern with dibromomaleimides is their rapid rate of hydrolysis, especially at neutral to basic pH.[4] The bromine substituents make the maleimide ring highly susceptible to hydrolysis, which deactivates it for conjugation. Other potential causes include oxidation of your thiol starting material, incorrect stoichiometry, or steric hindrance. Please refer to the "Low Conjugation Yield" section in our troubleshooting guide for a detailed breakdown of causes and solutions.
Q3: I am observing unexpected side products in my reaction mixture. What could they be?
A3: A common side product arises from the reaction of the dibromomaleimide with the reducing agent, particularly TCEP (tris(2-carboxyethyl)phosphine), used to reduce disulfide bonds.[5][6] This can lead to the formation of TCEP-maleimide adducts, which reduces the amount of linker available for conjugation to your target molecule. Additionally, if the reaction pH is not carefully controlled, side reactions with other nucleophilic residues on your protein or peptide, such as primary amines (e.g., lysine), can occur, although this is less common at the optimal pH range for thiol-maleimide reactions.
Q4: What is the purpose of the Boc protecting group and when should I remove it?
A4: The Boc (tert-butyloxycarbonyl) group is an acid-labile protecting group for the terminal amine of the PEG8 linker.[7] It prevents the amine from participating in unwanted side reactions during the thiol conjugation step. The Boc group should be removed after the conjugation to the thiol is complete, exposing the primary amine for subsequent functionalization, if desired.
Q5: How can I purify my final 3,4-Dibromo-Mal-PEG8-conjugate?
A5: Purification of PEGylated molecules typically involves chromatographic techniques that separate based on size, charge, or hydrophobicity.[][9] Size-exclusion chromatography (SEC) is effective for removing unreacted small molecules from a larger PEGylated protein.[][10] Ion-exchange chromatography (IEX) can be used to separate PEGylated species from the unreacted protein, as the PEG chains can shield surface charges.[] Reverse-phase HPLC can also be employed, particularly for smaller peptide conjugates. The choice of method will depend on the specific properties of your target molecule and the impurities present.
Troubleshooting Guides
Issue 1: Low or No Conjugation Yield
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of Dibromomaleimide | The 3,4-dibromo-maleimide is highly susceptible to hydrolysis, especially at pH > 7. Prepare the dibromomaleimide solution immediately before use. Perform the conjugation at a slightly acidic to neutral pH (6.5-7.5) to balance reactivity and stability. Consider lowering the reaction temperature to slow hydrolysis. |
| Oxidation of Thiols | Free thiols can readily oxidize to form disulfide bonds, which are unreactive with maleimides. Ensure all buffers are degassed to remove oxygen. Include a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze oxidation. If reducing a disulfide, ensure complete reduction using an appropriate reducing agent like TCEP. |
| Incorrect Stoichiometry | An insufficient molar excess of the dibromomaleimide linker can lead to incomplete conjugation. Start with a 1.1 to 5-fold molar excess of the linker over the thiol. For disulfide bridging, a slight excess (e.g., 1.1 equivalents) is often sufficient.[1][11] |
| Side Reaction with Reducing Agent | TCEP can react with the dibromomaleimide, reducing the effective concentration of the linker.[5][6] If possible, remove excess TCEP after disulfide reduction and before adding the dibromomaleimide linker, for example, by using a desalting column. |
| Steric Hindrance | The accessibility of the thiol group on your target molecule can impact conjugation efficiency. For large proteins, consider using a longer PEG linker if available. Optimization of the linker-to-protein ratio may be necessary. |
Issue 2: Formation of Undesired Side Products
| Potential Cause | Troubleshooting Steps |
| Reaction with TCEP | As mentioned, TCEP can form adducts with the dibromomaleimide.[5][6] Minimize the concentration of TCEP used for reduction and remove any excess before adding the linker. |
| Reaction with Primary Amines | At pH values above 7.5, maleimides can react with primary amines (e.g., lysine (B10760008) residues). Maintain the reaction pH within the optimal range of 6.5-7.5 to ensure selectivity for thiols. |
| Incomplete Disulfide Bridging | If bridging a disulfide, you may observe species where only one of the two thiols has reacted. Ensure complete reduction of the disulfide bond before adding the linker. Optimize the stoichiometry of the linker to favor the bridging reaction. |
Issue 3: Instability of the Conjugate
| Potential Cause | Troubleshooting Steps |
| Retro-Michael Reaction (Thiol Exchange) | While the hydrolyzed dithiomaleamic acid is stable, the initial dithiomaleimide adduct can be susceptible to thiol exchange, particularly in the presence of high concentrations of other thiols.[12] |
| Cleavage of the Dithiomaleimide Bridge | The dithiomaleimide bridge can be cleaved by an excess of reducing agents like TCEP or other thiols.[1] Avoid exposing the purified conjugate to reducing conditions unless cleavage is intended. |
Issue 4: Incomplete Boc Deprotection
| Potential Cause | Troubleshooting Steps |
| Insufficient Acid Strength or Concentration | The Boc group is removed by acidolysis. If the acid is too weak or its concentration is too low, the reaction may not go to completion. Use a strong acid like trifluoroacetic acid (TFA) at a concentration of 20-50% in a suitable solvent like dichloromethane (B109758) (DCM).[7] |
| Inadequate Reaction Time or Temperature | Deprotection is a kinetic process. If the reaction is too short or the temperature too low, deprotection may be incomplete. Monitor the reaction by TLC or LC-MS and allow it to proceed to completion (typically 1-2 hours at room temperature).[7] |
| Steric Hindrance from PEG Chain | The PEG chain can sterically hinder the approach of the acid to the Boc group. Ensure adequate mixing and consider extending the reaction time if necessary. |
Quantitative Data Summary
Table 1: Hydrolysis Half-life of Maleimide Derivatives
| Maleimide Derivative | pH | Temperature (°C) | Half-life (t₁/₂) |
| N-alkylmaleimide | 7.4 | 37 | > 24 hours |
| Dibromomaleimide | 8.0 | RT | < 1 minute [4] |
| Dibromomaleimide | 7.4 | RT | ~18 minutes |
Table 2: Recommended Reaction Conditions for 3,4-Dibromomaleimide Conjugation
| Parameter | Recommended Range | Notes |
| pH | 6.2 - 7.5 | Balances thiol reactivity with maleimide stability.[1][11] |
| Temperature | 4 - 25 °C | Lower temperatures can help minimize hydrolysis of the dibromomaleimide.[1] |
| Reaction Time | 15 minutes - 2 hours | The reaction is typically rapid. Monitor by LC-MS for completion.[6][11] |
| Molar Ratio (Linker:Thiol) | 1.1:1 to 5:1 | For disulfide bridging, a near-stoichiometric ratio is often sufficient.[1][11] For single cysteine conjugation, a larger excess may be needed. |
Experimental Protocols
Protocol 1: Disulfide Bridging of a Peptide with this compound
-
Peptide Preparation: Dissolve the disulfide-containing peptide in a degassed buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 6.5) to a final concentration of 1-5 mg/mL.
-
Disulfide Reduction: Add a 1.1 to 2-fold molar excess of TCEP solution to the peptide solution. Incubate at room temperature for 1 hour to ensure complete reduction of the disulfide bond.
-
Linker Preparation: Immediately before use, dissolve the this compound linker in a minimal amount of a water-miscible organic solvent (e.g., DMF or DMSO) and then dilute with the reaction buffer.
-
Conjugation Reaction: Add a 1.1-fold molar excess of the prepared linker solution to the reduced peptide solution.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight. Monitor the reaction progress by LC-MS.
-
Purification: Upon completion, purify the conjugate using reverse-phase HPLC or size-exclusion chromatography, depending on the size of the peptide.
Protocol 2: Boc Deprotection of the Purified Conjugate
-
Dissolution: Dissolve the purified and lyophilized Boc-protected conjugate in anhydrous dichloromethane (DCM).
-
Acid Addition: Cool the solution to 0°C in an ice bath. Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS or TLC until the starting material is consumed.
-
Work-up: Remove the DCM and excess TFA under reduced pressure. Co-evaporate with toluene (B28343) (3x) to remove residual TFA.
-
Neutralization (Optional): If the free amine is required, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Visualizations
Caption: Experimental workflow for this compound conjugation and deprotection.
Caption: Troubleshooting logic for low conjugation yield.
Caption: Desired reaction pathway and potential side reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Dibromo-Maleimide-PEG | AxisPharm [axispharm.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In Situ Maleimide Bridging of Disulfides and a New Approach to Protein PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. GitHub - pydot/pydot: Python interface to Graphviz's Dot language [github.com]
- 11. Polymeric dibromomaleimides as extremely efficient disulfide bridging bioconjugation and pegylation agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 3,4-Dibromo-Mal-PEG8-Boc Coupling Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the reaction yield for coupling 3,4-Dibromo-Mal-PEG8-Boc with thiol-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a heterobifunctional crosslinker. It contains a dibromomaleimide group for covalent attachment to thiol-containing molecules (like cysteine residues in proteins or peptides) and a Boc-protected amine.[1][2] The dibromomaleimide is unique because it can react with two thiol groups, making it an ideal reagent for bridging reduced disulfide bonds.[3][4] The hydrophilic PEG8 spacer enhances solubility in aqueous media.[1][5] After the initial thiol conjugation, the Boc (tert-butyloxycarbonyl) protecting group can be removed under acidic conditions to reveal a primary amine, which can then be used for subsequent coupling reactions.[6] This linker is frequently used in the development of Antibody-Drug Conjugates (ADCs).
Q2: What is the optimal pH for the maleimide-thiol coupling reaction?
A2: The optimal pH range for maleimide-thiol conjugation is between 6.5 and 7.5.[7] Below pH 6.5, the reaction rate decreases significantly because the thiol group is less likely to be in its reactive thiolate anion form. Above pH 7.5, the maleimide (B117702) ring becomes increasingly susceptible to hydrolysis, which deactivates it.[7][8] Furthermore, at higher pH values, side reactions with primary amines (like lysine (B10760008) residues) can occur.[9]
Q3: How should the this compound reagent be stored?
A3: The reagent should be stored at -20°C and protected from light and moisture.[2][5][6] Dibromomaleimide compounds are sensitive to high temperatures and light.[5][6] It is recommended to prepare solutions of the reagent immediately before use. If solution storage is necessary, use a dry, water-miscible solvent like DMSO or DMF and store at -20°C.[8][10]
Q4: What is the purpose of the Boc protecting group?
A4: The Boc group protects the primary amine on the linker, preventing it from participating in unwanted side reactions during the maleimide-thiol coupling.[11] Once the desired thiol conjugation is complete, the Boc group can be selectively removed with a strong acid, such as trifluoroacetic acid (TFA), to expose the amine for further functionalization.[6][11]
Q5: Can this linker react with a single thiol group?
A5: Yes, while the dibromomaleimide is capable of reacting with two thiols to form a bridge, it can also react with a single thiol. In this case, one bromine atom is substituted by the thiol, and the other may remain or be hydrolyzed depending on the reaction and workup conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of this compound to thiol-containing molecules.
Problem 1: Low or No Reaction Yield
| Potential Cause | Recommended Solution |
| Maleimide Hydrolysis | The maleimide ring is susceptible to hydrolysis, especially at pH > 7.5. Prepare the maleimide solution fresh in an appropriate anhydrous solvent (e.g., DMSO, DMF) and add it to the reaction buffer immediately. Maintain the reaction pH strictly between 6.5 and 7.5.[7][8] |
| Thiol Oxidation | Free thiol (sulfhydryl) groups can oxidize to form disulfide bonds, which are unreactive towards maleimides.[7] Degas buffers to remove oxygen. Consider adding a non-thiol reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) just prior to conjugation. If using a thiol-based reducing agent like DTT, it must be completely removed before adding the maleimide reagent.[7][12] |
| Incorrect Stoichiometry | The molar ratio of maleimide to thiol is critical. For single thiol conjugations, a 10- to 20-fold molar excess of the maleimide reagent is often recommended to drive the reaction.[13][14] For disulfide bridging, a smaller excess (e.g., 1.1 to 5 equivalents) is typically used.[12][15] This should be optimized for each specific application. |
| Suboptimal pH | The reaction is significantly slower at pH < 6.5. Ensure the reaction buffer is within the optimal 6.5-7.5 range.[7] |
| Reagent Purity/Degradation | The this compound reagent may have degraded due to improper storage (exposure to moisture, light, or heat).[5][6] Use a new, unopened vial of the reagent or verify the purity of the existing stock via analytical methods like LC-MS. |
Problem 2: Formation of Multiple Products or Side Reactions
| Potential Cause | Recommended Solution |
| Reaction with Primary Amines | At pH > 7.5, the maleimide group can react with primary amines (e.g., lysine residues on a protein).[9] Maintain the reaction pH at or below 7.5 to ensure selectivity for thiols. The reaction with thiols is approximately 1,000 times faster than with amines at pH 7.0.[7] |
| Reaction with Reducing Agent | Dibromomaleimides can react directly with phosphine-based reducing agents like TCEP, leading to undesired side products.[12][16] If disulfide reduction is needed in situ, a dithiophenolmaleimide reagent may be more suitable.[16] For sequential reduction and conjugation, ensure the reducing agent is fully removed before adding the dibromomaleimide. |
| Instability of the Conjugate | The initial thioether bond in maleimide conjugates can sometimes undergo a retro-Michael reaction, leading to deconjugation.[3][4] After conjugation, the resulting dithiomaleimide can be hydrolyzed under mildly basic conditions to a more stable dithiomaleamic acid, which is resistant to this reversal.[3][4] |
Experimental Protocols
Protocol 1: General Thiol-Maleimide Coupling (Disulfide Bridging)
This protocol is a starting point for bridging a reduced disulfide bond in a peptide or protein.
-
Disulfide Reduction:
-
Dissolve the disulfide-containing molecule in a degassed reaction buffer (e.g., phosphate (B84403) buffer, pH 6.5-7.2) containing 1-5 mM EDTA.
-
Add 1-5 equivalents of a non-thiol reducing agent like TCEP.
-
Incubate at room temperature for 30-60 minutes.
-
Note: If using a thiol-based reducing agent (e.g., DTT), it must be removed via a desalting column or buffer exchange before proceeding.
-
-
Conjugation Reaction:
-
Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF.
-
Add 1.1 to 5 molar equivalents of the dibromomaleimide solution to the reduced protein/peptide solution.
-
Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight, with gentle stirring.[14] Protect the reaction from light.
-
-
Reaction Monitoring & Purification:
-
Monitor the reaction progress by LC-MS to confirm the formation of the desired conjugate mass.
-
Once complete, the final conjugate can be purified by size exclusion chromatography (SEC), dialysis, or reverse-phase HPLC to remove excess reagent and other impurities.[17]
-
Protocol 2: Boc-Group Deprotection
This protocol unmasks the primary amine for subsequent reactions.
-
Dissolution:
-
Dissolve the purified, Boc-protected conjugate in anhydrous dichloromethane (B109758) (DCM).
-
-
Acid Addition:
-
Reaction & Work-up:
-
Monitor the deprotection by LC-MS. The reaction is typically complete within 30 minutes to 2 hours.[11]
-
Once complete, remove the solvent and excess TFA in vacuo. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.[11]
-
The final product will be a TFA salt of the amine. If the free amine is required, a mild basic work-up can be performed.
-
Visualizations
Caption: A typical experimental workflow for disulfide bridging.
Caption: A decision tree for troubleshooting low reaction yield.
Caption: Reaction of dibromomaleimide with two thiol groups.
References
- 1. 3,4-Dibromo-Mal-PEG8-acid | AxisPharm [axispharm.com]
- 2. This compound-Amine | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 3,4-Dibromo-Mal-PEG8-acid | BroadPharm [broadpharm.com]
- 6. 3,4-Dibromo-Mal-PEG2-Boc-Amine, 1807537-43-4 | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. 3,4-Dibromo-Mal-PEG8-Acid - Creative Biolabs [creative-biolabs.com]
- 11. benchchem.com [benchchem.com]
- 12. In Situ Maleimide Bridging of Disulfides and a New Approach to Protein PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. broadpharm.com [broadpharm.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
How to prevent aggregation with 3,4-Dibromo-Mal-PEG8-Boc conjugates
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using 3,4-Dibromo-Mal-PEG8-Boc conjugates. The primary focus is on preventing the common issue of aggregation during labeling and conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation when using this compound?
Aggregation during conjugation experiments with this compound typically stems from one or more of the following factors:
-
Reagent Solubility: The dibromomaleimide and Boc groups can impart hydrophobic character. Improper dissolution of the reagent or adding it too quickly to an aqueous buffer can cause it to precipitate, which can act as a seed for protein aggregation.[1]
-
Cross-linking: The dibromomaleimide moiety contains two bromine atoms that can be substituted, allowing the linker to potentially react with two separate thiol groups (e.g., cysteine residues on different protein molecules), leading to intermolecular cross-linking and aggregation.[2][3]
-
Non-specific Reactions: At pH levels above 7.5, the maleimide (B117702) ring becomes susceptible to reaction with primary amines, such as lysine (B10760008) residues on a protein's surface. This non-specific conjugation can lead to uncontrolled cross-linking.[1]
-
Hydrolysis of Maleimide: The dibromomaleimide ring is highly susceptible to hydrolysis, especially at pH values above 7.5, rendering it inactive for the desired thiol reaction.[4][5] While hydrolysis of the final conjugate can increase stability, premature hydrolysis of the reagent is undesirable.[6]
-
High Reagent-to-Protein Ratio: Using a large molar excess of a partially hydrophobic reagent can induce aggregation of the target protein.[1]
-
Inherent Protein Instability: The target protein itself may be prone to aggregation at the concentration, pH, or temperature used for the conjugation reaction. The presence of free thiols can also lead to aggregation through disulfide scrambling if not performed in a degassed buffer.[7]
Q2: How should I prepare and store the this compound reagent to maintain its activity and prevent precipitation?
Proper handling of the reagent is critical. The dibromomaleimide group is sensitive to high temperature and light.[2][3]
-
Storage: Store the lyophilized powder at -20°C, protected from light and moisture.[8]
-
Stock Solution Preparation: Prepare stock solutions fresh immediately before use.[1] Dissolve the reagent in an anhydrous, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[9] Using anhydrous solvents is crucial to prevent premature hydrolysis of the maleimide group.[10]
-
Using the Stock Solution: When adding the reagent to your aqueous protein solution, add it slowly and dropwise while gently stirring. This prevents localized high concentrations of the organic solvent and reagent, which can cause the protein or the reagent to precipitate.[1] Keep the final concentration of the organic solvent in the reaction mixture to a minimum (typically <10%).
Q3: My reagent stock solution appears cloudy. Can I still use it?
It is not recommended to use a cloudy or precipitated solution.[1] Cloudiness indicates that the reagent is not fully dissolved, which can lead to inaccurate dosing and is a primary cause of aggregation when added to the aqueous reaction buffer. If you encounter solubility issues, you can try gentle warming or sonication, but proceed with caution as the dibromomaleimide group is heat-sensitive.[1][2] The best practice is to prepare a fresh stock solution in high-quality anhydrous DMSO or DMF.[9]
Q4: What is the optimal pH for the conjugation reaction to maximize yield and minimize aggregation?
The optimal pH for a maleimide-thiol reaction is between 6.5 and 7.5.[1][10]
-
Below pH 6.5: The reaction rate with thiols slows significantly.
-
Above pH 7.5: The risk of side reactions with amines (e.g., lysine residues) increases, leading to non-specific labeling and potential cross-linking. Furthermore, the maleimide ring itself becomes more susceptible to hydrolysis, which deactivates the reagent.[1] Dibromomaleimides, in particular, hydrolyze extremely rapidly at pH 8.0 and above.[4][5]
Q5: How can I prevent intermolecular cross-linking with a di-functional reagent like dibromomaleimide?
While dibromomaleimide can react with two thiols, it is often used for disulfide bridging, where it reacts with two proximal thiols generated by the reduction of a single disulfide bond.[7] To prevent intermolecular cross-linking of proteins with single free cysteines:
-
Control Stoichiometry: Use the lowest possible molar ratio of the reagent that still provides an acceptable level of conjugation.
-
Optimize Protein Concentration: Working at lower protein concentrations can reduce the probability of intermolecular reactions.[1]
-
Reaction Time: A shorter reaction time may favor the initial mono-alkylation reaction over a second, intermolecular cross-linking event.
Troubleshooting Guide
This table outlines common problems encountered during conjugation and provides actionable solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Visible Precipitation / Cloudiness Upon Reagent Addition | 1. Reagent is not fully dissolved in the stock solution.[1]2. Final organic solvent concentration is too high.3. Localized high concentration of reagent during addition ("shocking" the protein).[1] | 1. Prepare a fresh stock solution in anhydrous DMSO or DMF. Ensure complete dissolution.2. Keep the final DMSO/DMF concentration below 10%.3. Add the reagent stock solution slowly and dropwise to the protein solution while gently stirring or vortexing. |
| Low Conjugation Efficiency | 1. Premature hydrolysis of the dibromomaleimide reagent (improper storage, non-anhydrous solvent, pH > 7.5).[1][10]2. Insufficient free thiols on the target protein (disulfide bonds not reduced).[9]3. Presence of thiol-containing compounds (e.g., DTT, β-mercaptoethanol) in the buffer.[1]4. Suboptimal pH (below 6.5) slowing the reaction rate.[1] | 1. Store reagent properly and use fresh, anhydrous solvent for stock solutions. Maintain reaction pH between 6.5-7.5.2. If necessary, pre-treat the protein with a non-thiol reducing agent like TCEP.[9][11]3. Use a thiol-free buffer (e.g., PBS, HEPES).[1]4. Adjust reaction buffer pH to the 6.5-7.5 range. |
| High Molecular Weight Aggregates Observed (by SEC or DLS) | 1. Intermolecular cross-linking via the dibromomaleimide group.[3]2. Non-specific reaction with amines at pH > 7.5 causing cross-linking.[1]3. High protein concentration.[1]4. High molar excess of the hydrophobic reagent.[1] | 1. Optimize (lower) the molar ratio of the reagent to the protein. Consider a lower protein concentration.2. Ensure the reaction buffer pH does not exceed 7.5.3. Test a range of lower protein concentrations (e.g., 0.5, 1, and 5 mg/mL).[1]4. Perform a titration experiment to find the lowest effective molar ratio (e.g., start at 20:1 and test 10:1, 5:1).[1] |
| Loss of Protein During Purification | 1. Aggregated protein is being removed during the purification step (e.g., by SEC or filtration).2. Non-specific binding of the conjugate to purification media. | 1. Address the root cause of aggregation using the steps outlined above.2. Adjust the purification buffer (e.g., change ionic strength). Use size-exclusion chromatography (SEC) as it is effective at separating monomeric conjugates from aggregates.[1] |
Experimental Protocols & Data
Table 1: Recommended Reaction Parameters to Optimize
To minimize aggregation, it is crucial to perform small-scale optimization experiments.
| Parameter | Recommended Starting Point | Range to Test | Rationale |
| Buffer pH | 7.0 | 6.5 - 7.5 | Balances reaction rate with maleimide stability and specificity.[1][10] |
| Protein Concentration | 2 mg/mL | 0.5 - 10 mg/mL | Lower concentrations can reduce the likelihood of aggregation.[1] |
| Molar Ratio (Reagent:Protein) | 10:1 | 5:1, 10:1, 20:1 | A high excess of a hydrophobic reagent can induce aggregation.[1] |
| Temperature | Room Temperature | 4°C vs. Room Temp. | Lower temperatures can slow aggregation but will also slow the conjugation reaction rate.[1] |
| Reaction Time | 2 hours | 1 - 4 hours | Monitor reaction progress to use the minimum time required, reducing exposure to potentially destabilizing conditions. |
Protocol 1: Reagent Preparation and Protein Conjugation
This protocol provides a general workflow for conjugating this compound to a thiol-containing protein.
Materials:
-
This compound reagent
-
Anhydrous DMSO or DMF
-
Thiol-containing protein
-
Conjugation Buffer: Degassed, thiol-free buffer, pH 6.5-7.5 (e.g., Phosphate-Buffered Saline (PBS) or HEPES).[12]
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide reduction.
-
Purification system (e.g., size-exclusion chromatography column).
Procedure:
-
Protein Preparation: a. Dissolve or buffer-exchange the protein into the degassed Conjugation Buffer at the desired concentration (e.g., 1-10 mg/mL).[11] b. (Optional) If the protein's cysteine residues are in disulfide bonds, they must be reduced. Add a 10-100 fold molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature.[9] Excess TCEP does not need to be removed before adding the maleimide reagent.[1]
-
Reagent Stock Solution Preparation: a. Immediately before use, bring the vial of this compound reagent to room temperature. b. Prepare a concentrated stock solution (e.g., 10 mM) by dissolving the reagent in anhydrous DMSO or DMF.[9] Vortex briefly to ensure it is fully dissolved. The solution should be clear.
-
Conjugation Reaction: a. While gently stirring the protein solution, slowly add the calculated volume of the reagent stock solution to achieve the desired molar excess (e.g., 10:1 reagent-to-protein). b. Incubate the reaction at room temperature for 2 hours or overnight at 4°C. Protect the reaction from light.[9]
-
Purification: a. After the incubation is complete, promptly purify the conjugate. b. Use a size-exclusion chromatography (SEC) or desalting column to separate the labeled protein from excess reagent and any aggregates that may have formed.[1]
Visualizations
Experimental Workflow
The following diagram illustrates the recommended workflow for handling the reagent and performing the conjugation reaction to minimize aggregation.
Caption: Recommended workflow for minimizing aggregation.
Potential Pathways to Aggregation
This diagram illustrates the chemical pathways that can compete with the desired conjugation reaction and lead to the formation of aggregates.
Caption: Chemical pathways leading to desired vs. aggregated products.
References
- 1. benchchem.com [benchchem.com]
- 2. 3,4-Dibromo-Mal-PEG2-Amine TFA salt, 1807534-86-6 | BroadPharm [broadpharm.com]
- 3. 3,4-Dibromo-Mal-PEG8-Azide | BroadPharm [broadpharm.com]
- 4. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00220C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound-Amine | BroadPharm [broadpharm.com]
- 9. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 10. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 11. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 12. lumiprobe.com [lumiprobe.com]
Technical Support Center: Troubleshooting PROTAC Formation with 3,4-Dibromo-Mal-PEG8-Boc
Welcome to the technical support center for troubleshooting low efficiency in PROTAC (Proteolysis Targeting Chimera) formation using our 3,4-Dibromo-Mal-PEG8-Boc linker. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general workflow for synthesizing a PROTAC using this compound?
A1: The synthesis is a two-step process. First, the tert-butyloxycarbonyl (Boc) protecting group on the PEG linker is removed under acidic conditions to expose a primary amine. Second, this amine is coupled to the carboxylic acid of your E3 ligase ligand. The dibromomaleimide moiety is then reacted with a thiol group (typically a cysteine residue) on your protein of interest (POI) ligand.
Q2: Why is a PEG8 linker used in this PROTAC?
A2: Polyethylene glycol (PEG) linkers are commonly used in PROTAC design to improve solubility and cell permeability.[1][2] The length of the linker is critical for the efficacy of the PROTAC, as it influences the formation of a stable ternary complex between the target protein and the E3 ligase.[3] A PEG8 linker provides a balance of flexibility and length that can be optimal for many target systems.
Q3: What is the advantage of a 3,4-dibromomaleimide functional group?
A3: The 3,4-dibromomaleimide group is highly reactive towards thiols and can be used to bridge disulfide bonds in proteins.[4] Unlike standard maleimides, it allows for two points of attachment as each bromine atom can be substituted by a thiol, forming stable thioether bonds. This can be particularly useful for conjugating to proteins or peptides with available cysteine residues.
Troubleshooting Guide for Low PROTAC Formation Efficiency
This section addresses common problems encountered during the synthesis of PROTACs with the this compound linker.
Problem 1: Incomplete or Low-Yield Boc Deprotection
Q: I see a significant amount of my starting material (Boc-protected linker) remaining after the deprotection step. What could be the issue?
A: Incomplete Boc deprotection is a common issue and can often be resolved by optimizing the reaction conditions.
-
Insufficient Acid Strength or Concentration: The Boc group is cleaved under acidic conditions. If the acid is too weak or the concentration is too low, the reaction may not go to completion.
-
Reaction Time and Temperature: While deprotection is often rapid, some substrates may require longer reaction times or slightly elevated temperatures. However, prolonged exposure to strong acids can lead to degradation of other functional groups.
-
Water Contamination: Anhydrous conditions are generally preferred for Boc deprotection to prevent side reactions.
Troubleshooting Steps:
-
Increase Acid Concentration: If using Trifluoroacetic acid (TFA) in Dichloromethane (DCM), you can increase the TFA concentration from 20% to 50% (v/v).[5]
-
Switch to a Stronger Acid System: 4M HCl in 1,4-dioxane (B91453) is a robust alternative to TFA/DCM for Boc deprotection.[5]
-
Extend Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and extend the reaction time until the starting material is consumed.[5]
-
Ensure Anhydrous Conditions: Use anhydrous solvents for the reaction.
| Deprotection Method | Typical Conditions | Expected Yield | Notes |
| TFA/DCM | 20-50% TFA in anhydrous DCM, 0°C to room temperature, 1-2 hours | >90% | A common and effective method.[2][6] |
| HCl in Dioxane | 4M HCl in 1,4-dioxane, room temperature, 1-2 hours | >90% | A strong alternative, particularly if TFA is problematic.[7] |
Table 1: Comparison of Boc Deprotection Methods.
Problem 2: Low Yield in Dibromomaleimide Conjugation to Thiol-Containing Ligand
Q: My Boc deprotection was successful, but I am getting a low yield in the subsequent conjugation of the dibromomaleimide to my cysteine-containing ligand. What are the potential causes?
A: Low conjugation efficiency with the dibromomaleimide moiety can be due to several factors related to the reactivity of the maleimide (B117702) and the thiol.
-
Hydrolysis of the Dibromomaleimide: Dibromomaleimides are susceptible to rapid hydrolysis, especially at pH values above 7.5.[8][9] The hydrolyzed form is unreactive towards thiols.
-
Side Reaction with Reducing Agents: If a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) was used to reduce a disulfide bond to generate a free thiol, residual TCEP can react directly with the dibromomaleimide, leading to lower yields of the desired conjugate.[1][10]
-
Incorrect pH: The optimal pH for maleimide-thiol conjugation is between 6.5 and 7.5.[7] Below this range, the thiol is protonated and less nucleophilic, while above this range, hydrolysis of the maleimide becomes a significant competing reaction.[7]
-
Oxidation of the Thiol: The thiol group on your ligand can oxidize to form disulfide bonds, rendering it unreactive towards the maleimide.
Troubleshooting Steps:
-
Control the pH: Maintain the reaction pH strictly between 6.5 and 7.5.
-
Remove Excess Reducing Agent: If TCEP or another reducing agent was used, it should be removed by size exclusion chromatography or dialysis before adding the dibromomaleimide-linker conjugate.[10]
-
Work Quickly: Due to the rapid hydrolysis of dibromomaleimide, the conjugation reaction should be set up promptly after preparing the reagents.[8][9]
-
Use Degassed Buffers: To prevent oxidation of the thiol, use buffers that have been degassed by bubbling with nitrogen or argon.
| Parameter | Recommended Condition | Rationale |
| pH | 6.5 - 7.5 | Balances thiol reactivity and maleimide stability.[7] |
| Temperature | 4°C to Room Temperature | Lower temperatures can minimize side reactions. |
| Reducing Agent | Remove before conjugation | TCEP and other phosphine-based reducing agents can react with maleimides.[1][10] |
| Atmosphere | Inert (Nitrogen or Argon) | Minimizes oxidation of free thiols. |
Table 2: Optimized Conditions for Dibromomaleimide-Thiol Conjugation.
Problem 3: Low Overall PROTAC Yield and/or Purity Issues
Q: I have successfully performed both the deprotection and conjugation steps, but my final PROTAC yield is low, and I am having difficulty with purification. What should I consider?
A: Low overall yield and purification challenges are common with PROTACs due to their often high molecular weight and complex structures.
-
Poor Solubility: The final PROTAC may have poor solubility in the purification solvents.
-
Aggregation: PEGylated molecules can sometimes aggregate, making purification difficult.[11]
-
Inefficient Purification Method: Standard silica (B1680970) gel chromatography may not be suitable for purifying polar, high molecular weight PROTACs.
Troubleshooting Steps:
-
Optimize Purification with RP-HPLC: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the preferred method for purifying PROTACs.[11][] Using a C18 or C4 column with a water/acetonitrile gradient containing 0.1% TFA is a good starting point.[11][13]
-
Solubility Enhancement: During purification, it may be necessary to add organic modifiers or use a different solvent system to maintain the solubility of the PROTAC.
-
Characterize Intermediates: Ensure the purity of the intermediate products at each step before proceeding to the next reaction.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
-
Dissolve the this compound linker in anhydrous DCM (0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add an equal volume of TFA (for a final concentration of 50% v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (B28343) (3x) to remove residual TFA.
-
The resulting amine-TFA salt can be used directly in the next step or neutralized with a mild base.
Protocol 2: Conjugation to a Cysteine-Containing POI Ligand
-
Dissolve the deprotected linker-E3 ligand conjugate in a degassed phosphate (B84403) buffer (50 mM, pH 7.0).
-
Dissolve the cysteine-containing POI ligand in the same degassed buffer.
-
Add the POI ligand solution to the linker-E3 ligand conjugate solution with gentle stirring. A 1.1 to 1.5 molar excess of the dibromomaleimide component is often used.
-
Allow the reaction to proceed at room temperature for 2 hours or overnight at 4°C.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the crude PROTAC can be purified by RP-HPLC.
Visualizations
References
- 1. In Situ Maleimide Bridging of Disulfides and a New Approach to Protein PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. Protein modification, bioconjugation, and disulfide bridging using bromomaleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biopharma.co.uk [biopharma.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. lcms.cz [lcms.cz]
- 11. benchchem.com [benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Improving the stability of 3,4-Dibromo-Mal-PEG8-Boc bioconjugates
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3,4-Dibromo-Mal-PEG8-Boc (DBM-PEG8-Boc) bioconjugates. The focus is on improving the stability and efficiency of conjugation reactions involving this versatile linker.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using a 3,4-dibromomaleimide (DBM) linker over a traditional maleimide (B117702)?
A1: The primary advantage of the DBM platform is the enhanced stability of the final bioconjugate.[1] While traditional maleimide-thiol conjugates are susceptible to a retro-Michael reaction, which can lead to deconjugation, DBM conjugates undergo a rapid post-conjugation hydrolysis of the maleimide ring.[1] This hydrolysis "locks" the conjugate into a stable maleamic acid form, which is resistant to thiol exchange reactions, for example with glutathione (B108866) in a biological environment.[1][2]
Q2: What is the reaction mechanism of the DBM-PEG8-Boc linker with a biomolecule?
A2: The DBM-PEG8-Boc linker reacts with thiol groups (e.g., from cysteine residues) via a substitution reaction where the two bromine atoms act as leaving groups.[1] This allows for the linkage of two thiols, making it particularly effective for bridging reduced disulfide bonds in proteins and peptides.[1][3][4][5][6] Following the thiol conjugation, the maleimide ring is susceptible to hydrolysis, which further stabilizes the linkage.[7]
Q3: Is the linkage formed by the DBM linker reversible?
A3: Yes, the thioether bonds formed between the DBM linker and thiols can be cleaved under reducing conditions, such as in the presence of an excess of a thiol like glutathione.[3][4][6][8] This property is particularly useful for applications requiring the release of a conjugated molecule within the reducing environment of the cell cytoplasm.[4][8]
Q4: How does pH affect the conjugation and stability?
A4: The pH is a critical parameter. The conjugation reaction with thiols is efficient over a broad pH range.[3] However, the DBM reagent itself is highly susceptible to hydrolysis, especially at a basic pH.[9] For instance, dibromomaleimide has a half-life of less than a minute at pH 8.0.[1] Therefore, while the conjugation can work at higher pH, there is a competing and rapid hydrolysis of the unreacted DBM reagent. Post-conjugation, a higher pH can accelerate the stabilizing hydrolysis of the thiosuccinimide ring.[10]
Q5: What is the role of the PEG8 and Boc components?
A5: The PEG8 (polyethylene glycol with eight repeating units) component is a hydrophilic spacer that can improve the solubility and pharmacokinetic properties of the bioconjugate.[5] The Boc (tert-butyloxycarbonyl) group is a common protecting group for an amine. Its removal would reveal a primary amine that could be used for subsequent conjugation steps, allowing for the creation of multifunctional bioconjugates.
Troubleshooting Guide
Problem 1: Low or No Conjugation Efficiency
-
Possible Cause: The DBM-PEG8-Boc reagent may have hydrolyzed before reacting with the target thiol. DBM reagents are known to hydrolyze extremely rapidly in aqueous buffers, especially at neutral to basic pH.[1][9][11]
-
Troubleshooting Steps:
-
Prepare Fresh Reagents: Always prepare stock solutions of the DBM-PEG8-Boc linker fresh in a dry, aprotic solvent like DMSO or DMF and use them immediately.[10]
-
Optimize Reaction pH: While the reaction can proceed at various pH levels, consider performing the conjugation at a slightly acidic pH (e.g., 6.2-7.0) to slow the hydrolysis of the DBM reagent while still allowing for efficient thiol conjugation.[3]
-
Check for Competing Nucleophiles: Ensure the buffer does not contain other nucleophiles that could react with the DBM linker.
-
Problem 2: Incomplete Disulfide Bridging or Heterogeneous Products
-
Possible Cause: Incomplete reduction of the disulfide bond prior to adding the DBM reagent can lead to a mix of bridged and unbridged products. Alternatively, steric hindrance might play a role.
-
Troubleshooting Steps:
-
Ensure Complete Reduction: Use a sufficient excess of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) and confirm complete disulfide bond reduction via analytical methods (e.g., LC-MS) before adding the DBM-PEG8-Boc linker.[1][3]
-
Optimize Stoichiometry: While a small excess of the DBM reagent (e.g., 1.1 equivalents) is often sufficient for efficient bridging, you may need to empirically optimize the molar ratio for your specific biomolecule.[1][3]
-
Increase Reaction Time: Although the reaction is typically rapid, extending the incubation time may improve yields in some cases.[3][5]
-
Problem 3: Unexpected Cleavage of the Conjugate
-
Possible Cause: The conjugate is being exposed to a strong reducing environment. The thioether bonds of the DBM linkage are designed to be cleavable in the presence of a high concentration of thiols.[3][4][8]
-
Troubleshooting Steps:
-
Avoid Reducing Agents: During purification and storage, avoid buffers containing high concentrations of reducing agents if cleavage is not desired.
-
Promote Hydrolysis for Stability: To create a more stable, non-reversible linkage, you can intentionally promote the hydrolysis of the maleimide ring post-conjugation by incubating the conjugate at a slightly basic pH (e.g., pH 8-8.5).[7][12][13] This will form the more stable maleamic acid.
-
Data Presentation
Table 1: Hydrolytic Stability of Maleimide Derivatives
| Maleimide Derivative | pH | Half-life (t½) | Notes |
| Dibromomaleimide (DBM) | 7.4 | 17.9 minutes | Demonstrates the high susceptibility of the DBM reagent to hydrolysis.[9] |
| Dibromomaleimide (DBM) | 8.0 | < 1 minute | Highlights the extremely rapid hydrolysis at a slightly basic pH.[1][11] |
Experimental Protocols
Protocol: Disulfide Bridging of a Peptide (e.g., Somatostatin) with DBM-PEG8-Boc
This protocol is adapted from established procedures for disulfide bridging with DBM reagents.[1][3][5]
Materials:
-
Peptide with a disulfide bond (e.g., Somatostatin)
-
DBM-PEG8-Boc linker
-
Reaction Buffer: 50 mM Sodium Phosphate, pH 6.2
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Anhydrous DMSO or DMF
-
LC-MS for analysis
Procedure:
-
Peptide Preparation and Reduction:
-
Dissolve the lyophilized peptide in the reaction buffer to a final concentration of approximately 0.25 mg/mL.
-
Add 1.1 equivalents of TCEP to the peptide solution.
-
Incubate for 1 hour at 20°C to ensure complete reduction of the disulfide bond.
-
Confirm complete reduction by LC-MS analysis (expect a mass increase of 2 Da).
-
-
Conjugation Reaction:
-
Immediately before use, prepare a stock solution of DBM-PEG8-Boc in anhydrous DMSO or DMF.
-
Add 1.1 equivalents of the DBM-PEG8-Boc linker to the reduced peptide solution.
-
Allow the reaction to proceed for 1 hour at 20°C. The reaction is often complete in under 20 minutes.[5]
-
-
Analysis and Optional Stabilization:
-
Monitor the reaction progress and confirm the formation of the bridged product by LC-MS.
-
For enhanced stability, the pH of the solution can be raised to ~8.5 for a short period to accelerate the hydrolysis of the maleimide ring to the maleamic acid form.
-
Visualizations
Caption: Workflow for peptide disulfide bridging using a DBM linker.
Caption: Key stability and cleavage pathways for DBM bioconjugates.
Caption: Troubleshooting guide for low DBM conjugation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. In Situ Maleimide Bridging of Disulfides and a New Approach to Protein PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Collection - Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides - Journal of the American Chemical Society - Figshare [figshare.com]
- 7. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Bromomaleimide-Linked Bioconjugates Are Cleavable in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Side reactions of the dibromomaleimide group and how to avoid them
Technical Support Center: Dibromomaleimide (DBM) Chemistry
Welcome to the technical support center for dibromomaleimide (DBM) chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of DBMs in bioconjugation and to troubleshoot potential side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of dibromomaleimide (DBM) reagents?
Dibromomaleimides are versatile reagents primarily used for the site-specific modification of proteins and other biomolecules. Their main application is in bioconjugation, particularly for bridging reduced disulfide bonds in proteins like antibodies to create stable antibody-drug conjugates (ADCs), fluorescently labeled proteins, or other protein constructs.[1][2][3][4] They offer a way to create homogeneous conjugates with a defined drug-to-antibody ratio (DAR).[1][5]
Q2: What are the most common side reactions associated with the dibromomaleimide group?
The most common side reactions include:
-
Hydrolysis of the DBM reagent: The unreacted DBM reagent can rapidly hydrolyze in aqueous solutions, especially at alkaline pH, rendering it inactive.[5][6][7]
-
Reaction with reducing agents: DBMs can react with reducing agents like TCEP (tris(2-carboxyethyl)phosphine), which are used to cleave disulfide bonds, leading to undesired adducts and reduced conjugation efficiency.[8][9][10]
-
Post-conjugation instability (Thiol Exchange): The initial dithiomaleimide conjugate can undergo a retro-Michael reaction in the presence of other thiols (e.g., glutathione), leading to the loss of the conjugated payload.[7][11]
-
C-terminal Decarboxylation: In the context of antibody conjugation, an undesirable side reaction involving the decarboxylation of the C-terminal cysteine of the light chain has been observed.[1][5]
Q3: How can I prevent the hydrolysis of my DBM reagent before it reacts with the target thiol?
To minimize premature hydrolysis of the DBM reagent:
-
Prepare aqueous solutions of DBM reagents immediately before use.
-
For storage, dissolve the DBM reagent in a dry, biocompatible organic solvent such as DMSO or DMF.[11]
-
Be aware that DBMs with electron-withdrawing linkers hydrolyze even more rapidly. For instance, a DBM with a C-2 linker has a half-life of less than a minute at pH 8.0.[5][6]
Q4: What is the significance of post-conjugation hydrolysis and how can I control it?
Post-conjugation hydrolysis refers to the conversion of the initial dithiomaleimide bridge to a more stable maleamic acid. This is a desirable reaction as it "locks" the conjugate, making it resistant to thiol exchange reactions and increasing its stability, for example, in serum.[1][5] You can control this by:
-
pH Adjustment: Increasing the pH to 8.5 after the initial conjugation reaction can accelerate hydrolysis.[1][5]
-
Linker Selection: Using DBMs with electron-withdrawing linkers (e.g., C-2 glycine-derived or aryl linkers) dramatically speeds up the hydrolysis rate.[1][5]
Q5: My conjugation efficiency is low. What are the possible causes and solutions?
Low conjugation efficiency can be due to several factors:
-
Hydrolyzed DBM reagent: As mentioned in Q3, the reagent may have degraded.
-
Inaccessible or oxidized cysteines: The target thiol groups on the protein may not be available for reaction.
-
Reaction with reducing agent: The DBM may be consumed by the reducing agent.
For troubleshooting steps, please refer to the Troubleshooting Guide below.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with dibromomaleimides.
| Problem | Possible Cause | Recommended Solution |
| Low or no conjugation | 1. Hydrolyzed DBM reagent: The DBM was exposed to aqueous buffer for too long before conjugation.[5][6][7] 2. Oxidized thiols: The cysteine residues on the protein have re-formed disulfide bonds or have been otherwise oxidized.[11] 3. Insufficient reducing agent: The disulfide bonds were not fully reduced. | 1. Prepare fresh DBM solutions in a suitable organic solvent (DMSO/DMF) and add them to the reaction mixture immediately. 2. Ensure the protein solution is de-gassed and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Use a sufficient excess of a reducing agent like TCEP and ensure complete reduction prior to adding the DBM. Remove excess TCEP if using a sequential protocol. |
| Formation of unexpected side products | 1. Reaction with TCEP: The DBM has reacted with the TCEP used for disulfide reduction.[8][9][10] 2. Reaction with other nucleophiles: At higher pH, DBMs might show some reactivity towards other nucleophilic residues like lysines.[11] | 1. For disulfide bridging, consider a sequential protocol: first reduce the disulfide, then remove the excess reducing agent (e.g., using a desalting column) before adding the DBM.[11] Alternatively, consider using a dithiophenolmaleimide for an in situ protocol, as it is less reactive with TCEP.[8][9] 2. Maintain the pH of the conjugation reaction between 6.5 and 7.5 to ensure high selectivity for thiols.[11] |
| Conjugate is unstable and loses payload over time | 1. Incomplete post-conjugation hydrolysis: The dithiomaleimide bridge has not fully converted to the stable maleamic acid, leaving it susceptible to thiol exchange.[5][7] | 1. After the initial conjugation, adjust the pH to 8.5 and incubate for at least 1-2 hours to promote complete hydrolysis to the stable maleamic acid.[1][5] Monitor the conversion by mass spectrometry. |
| Heterogeneous product mixture in antibody conjugation | 1. C-terminal decarboxylation: A known side reaction for antibody conjugates.[1][5] 2. Incomplete reaction or side reactions. | 1. Accelerate the post-conjugation hydrolysis by using DBMs with electron-withdrawing linkers and performing the hydrolysis step at pH 8.5. This rapid "locking" of the conjugate prevents the decarboxylation side reaction.[1][5] 2. Optimize reaction stoichiometry, time, and pH to favor the desired product. |
Quantitative Data Summary
The hydrolytic stability of both the DBM reagent and the resulting conjugate is a critical factor. The tables below summarize key quantitative data from the literature.
Table 1: Hydrolysis Half-lives of Dibromomaleimide Reagents
| Dibromomaleimide Linker | pH | Half-life (t½) | Reference |
| N-methyl | 7.4 | 17.9 min | [12] |
| C-2 (glycine-derived) | 8.0 | < 1 min | [5][6] |
Table 2: Hydrolysis Half-lives of Dithiomaleimide Conjugates
| Conjugate Linker | pH | Half-life (t½) | Reference |
| C-6 (caproyl) | 8.5 | ~48 h | [5] |
| C-2 (glycine-derived) | 8.5 | 16-19 min | [5] |
| Aryl | 8.5 | 16-19 min | [5] |
Experimental Protocols
Protocol 1: General Procedure for Disulfide Bridging in a Peptide (e.g., Somatostatin)
This protocol is adapted from literature procedures for bridging disulfide bonds in peptides.[2]
-
Peptide Solubilization: Dissolve the lyophilized peptide containing a disulfide bond in a suitable buffer (e.g., 50 mM sodium phosphate, pH 6.2, with 40% MeCN and 2.5% DMF) to a concentration of approximately 0.25 mg/mL.
-
Disulfide Reduction: Add 1.1 equivalents of TCEP to the peptide solution. Incubate for 1 hour at 20°C to ensure complete reduction of the disulfide bond. Confirm reduction by LC-MS (expect a mass increase of 2 Da).
-
DBM Conjugation: Add 1.1 equivalents of the dibromomaleimide reagent (dissolved in a minimal amount of DMF or DMSO) to the reduced peptide solution.
-
Reaction Monitoring: Allow the reaction to proceed for 1 hour at 20°C. Monitor the formation of the bridged product by LC-MS (expect a mass increase corresponding to the mass of the DBM reagent minus two bromine atoms).
-
Post-conjugation Hydrolysis (Optional but Recommended): If enhanced stability is required, adjust the pH of the solution to 8.5 and incubate for an additional 1-2 hours to promote hydrolysis of the dithiomaleimide to the maleamic acid.
-
Purification: Purify the final conjugate using standard techniques such as HPLC.
Visualizations
Below are diagrams illustrating key chemical pathways and workflows related to dibromomaleimide chemistry.
Caption: Key side reactions of the dibromomaleimide reagent.
Caption: Desired and undesired post-conjugation pathways.
Caption: Troubleshooting logic for low DBM conjugation yield.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Collection - Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides - Journal of the American Chemical Society - Figshare [figshare.com]
- 5. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00220C [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. In Situ Maleimide Bridging of Disulfides and a New Approach to Protein PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 3,4-Dibromo-Mal-PEG8-Boc Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of 3,4-Dibromo-Mal-PEG8-Boc and related reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the primary purification methods for this compound reaction products?
A1: The most common and effective purification strategies for PEGylated compounds like this compound are based on chromatography.[] These include:
-
Reverse-Phase Chromatography (RPC/RP-HPLC): This is a widely used technique for purifying PEGylated molecules, separating them based on differences in hydrophobicity.[][2]
-
Size Exclusion Chromatography (SEC): SEC is effective for removing low molecular weight impurities, unreacted starting materials, and byproducts from the larger PEGylated product.[]
-
Ion Exchange Chromatography (IEX): This method can be useful if the target molecule or impurities have a net charge, as PEG chains can alter the surface charge of molecules.[]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on differences in their hydrophobicity in a high-salt mobile phase.[]
For solid compounds, recrystallization can also be a viable purification method.[3][4]
Q2: What are the potential impurities in a this compound reaction?
A2: Potential impurities can arise from several sources during the synthesis of this compound. These may include:
-
Unreacted starting materials: Such as the PEG8-Boc-amine and the dibromomaleimide precursor.
-
Hydrolysis products: The dibromomaleimide ring can be susceptible to hydrolysis.
-
Byproducts from side reactions: Depending on the reaction conditions, other unwanted products may form.
-
Di-substituted products: If the reaction is not carefully controlled, both bromine atoms on the maleimide (B117702) ring could be substituted.[][6]
Q3: How can I monitor the purity of my this compound product?
A3: Purity is typically assessed using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): Particularly RP-HPLC, is a powerful tool for determining the purity of PEGylated compounds.[7]
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the final product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound reaction products.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of product and impurities by Reverse-Phase Chromatography (RPC). | - Inappropriate column chemistry.- Non-optimal mobile phase composition or gradient.[2]- Column temperature is not optimized.[2] | - Use a C4 or C18 column; C4 is often preferred for PEGylated proteins.[2]- Optimize the gradient of the organic solvent (e.g., acetonitrile) in the mobile phase (e.g., water with 0.1% TFA). A shallow gradient (1-2%/min) is often effective.[2]- Increase the column temperature to around 45°C to improve peak shape and resolution.[2] |
| Product appears to be degrading on the chromatography column. | - The dibromomaleimide group is sensitive to high temperatures and light.[8][9]- The mobile phase pH is not optimal, leading to hydrolysis. | - Protect the sample and column from light.- Perform purification at a lower temperature if possible, while balancing resolution.- Buffer the mobile phase to maintain a stable pH. |
| Low yield after purification. | - The product is precipitating in the column or tubing.- The product is being lost during solvent removal (e.g., rotary evaporation).- Inefficient crystallization during recrystallization.[10] | - The hydrophilic PEG linker increases water solubility, so ensure the mobile phase composition prevents precipitation.[]- Use gentle conditions for solvent removal.- For recrystallization, ensure the correct solvent is chosen (high solubility at high temperature, low solubility at low temperature) and allow for slow cooling.[3] |
| Presence of a significant peak with a lower molecular weight in the mass spectrum. | - Incomplete reaction, leaving unreacted starting materials.- Hydrolysis of the Boc protecting group or the maleimide ring. | - Optimize reaction conditions (e.g., reaction time, temperature, stoichiometry) to drive the reaction to completion.- Use SEC to remove smaller molecular weight impurities.[] |
| Difficulty in achieving a crystalline solid product. | - PEGylated compounds can be difficult to crystallize due to their polymeric nature and potential for conformational heterogeneity.[11] | - If direct crystallization is challenging, consider precipitation by adding an anti-solvent.[12]- Chromatographic purification may be a more suitable method for achieving high purity for this type of compound. |
Experimental Protocols
General Protocol for Reverse-Phase HPLC Purification
-
Column Selection: A C4 or C18 reversed-phase column is recommended. For PEGylated compounds, a C4 column can sometimes provide better separation.[2]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
-
Gradient Elution:
-
Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Inject the dissolved crude reaction mixture (filtered to remove particulates).
-
Apply a linear gradient to increase the percentage of Mobile Phase B. A shallow gradient (e.g., 1-2% increase in B per minute) is often beneficial for resolving closely related species.[2]
-
Monitor the elution profile using a UV detector, typically at 214 nm or 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the desired product peak.
-
Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure (e.g., rotary evaporation or lyophilization).
General Protocol for Recrystallization
-
Solvent Selection: Test the solubility of the crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.[3]
-
Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Decolorization (if necessary): If colored impurities are present, add a small amount of activated charcoal and heat the solution briefly.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.[10]
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
References
- 2. blob.phenomenex.com [blob.phenomenex.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. mt.com [mt.com]
- 6. This compound-Amine | BroadPharm [broadpharm.com]
- 7. Separation and detection of bis-maleimide-polyethylene glycol and mono-maleimide-polyethylene glycol by reversed-phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3,4-Dibromo-Mal-PEG2-Boc-Amine, 1807537-43-4 | BroadPharm [broadpharm.com]
- 9. 3,4-Dibromo-Mal-PEG8-Azide | BroadPharm [broadpharm.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Investigation of PEG Crystallization in Frozen and Freeze‐Dried PEGylated Recombinant Human Growth Hormone–Sucrose Syst… [ouci.dntb.gov.ua]
- 12. m.youtube.com [m.youtube.com]
Impact of pH on 3,4-Dibromo-Mal-PEG8-Boc reactivity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the impact of pH on the reactivity of 3,4-Dibromo-Mal-PEG8-Boc.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to a thiol-containing molecule?
The optimal pH range for the reaction of maleimides with thiols is typically between 6.5 and 7.5.[1][2][3] Within this window, the thiol group is sufficiently deprotonated to its reactive thiolate form, while the maleimide (B117702) group remains relatively stable and selective for thiols over other nucleophiles like amines.[2][3] For dibromomaleimides used in disulfide bridging, reactions have been successfully carried out at pH 6.2 and up to 8.5.[4][5][6][7][8][9]
Q2: What happens if the pH is too high (above 8.0)?
At pH values above 7.5-8.0, two primary issues arise. First, the maleimide ring becomes increasingly susceptible to hydrolysis, where it reacts with water and becomes non-reactive towards thiols.[1][2][10] The hydrolysis of dibromomaleimides can be particularly rapid at pH 8.0 and above.[11][12][13] Second, the chemoselectivity for thiols decreases, and side reactions with primary amines, such as the ε-amino group of lysine (B10760008) residues, become more prevalent.[1][2]
Q3: What is the impact of a pH below 6.5 on the reaction?
As the pH decreases below 6.5, the rate of the thiol-maleimide reaction slows down considerably.[1][14][15] This is because the equilibrium between the reactive thiolate anion and the protonated, less reactive thiol shifts towards the latter at more acidic pH.[14][15]
Q4: How does pH affect the stability of the this compound reagent itself?
Aqueous solutions of maleimides are not recommended for long-term storage due to hydrolysis, a process that is accelerated at higher pH.[1][2] For storage of aqueous solutions for short periods, a slightly acidic pH of 6.0-6.5 is recommended.[1] Ideally, the reagent should be dissolved in an anhydrous solvent like DMSO or DMF and added to the reaction buffer immediately before use.[1] Dibromomaleimides, in particular, have been shown to hydrolyze rapidly at pH 8.0, with a half-life of less than a minute.[11][12][13]
Q5: What is the "locking" mechanism of dibromomaleimide conjugates and is it pH-dependent?
After the initial rapid reaction with two thiol groups (e.g., from a reduced disulfide bond), the resulting dithiomaleimide conjugate can undergo hydrolysis to form a stable dithiomaleamic acid.[7][12] This hydrolysis is accelerated at a higher pH (e.g., 8.5) and is considered a "locking" mechanism as it renders the linkage highly stable and resistant to retro-Michael reactions.[7][11][12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Efficiency | Suboptimal pH: The reaction buffer pH is outside the optimal 6.5-7.5 range.[1][2][3] | Ensure the reaction buffer is freshly prepared and the pH is accurately measured to be within the 6.5-7.5 range. |
| Maleimide Hydrolysis: The this compound was pre-dissolved in aqueous buffer at neutral or alkaline pH for an extended period.[1][2] | Prepare a fresh stock solution of the dibromomaleimide reagent in anhydrous DMSO or DMF and add it to the reaction buffer immediately before starting the conjugation.[1] | |
| Thiol Oxidation: Free thiols on the protein or peptide have re-oxidized to form disulfide bonds. | Degas buffers to remove oxygen.[1] Consider including a non-thiol reducing agent like TCEP or a chelating agent like EDTA (1-5 mM) in your buffers.[1] | |
| Presence of Unexpected Side Products | Reaction with Amines: The reaction pH was too high (e.g., > 8.0), leading to reaction with lysine residues.[1][2] | Lower the reaction pH to the 6.5-7.5 range to maximize selectivity for thiols. At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines.[2] |
| Thiazine (B8601807) Rearrangement: Conjugation to an N-terminal cysteine can lead to an intramolecular rearrangement, especially at neutral to basic pH.[16][17] | If possible, avoid conjugation to an N-terminal cysteine. If unavoidable, perform the conjugation at a more acidic pH (e.g., 5.0) to suppress this side reaction by keeping the N-terminal amine protonated.[1][16][17] | |
| Reaction is Too Slow | Low pH: The reaction buffer pH is below 6.5, reducing the concentration of the reactive thiolate species.[1][14][15] | Increase the pH of the reaction buffer to the optimal range of 6.5-7.5. |
Quantitative Data Summary
The following table summarizes the impact of pH on maleimide reactions based on available data.
| pH Range | Effect on Thiol-Maleimide Reaction | Effect on Maleimide Stability & Side Reactions |
| < 6.5 | Reaction rate is significantly slowed.[1][14][15] | Maleimide group is more stable against hydrolysis. Thiazine rearrangement at N-terminal cysteines is suppressed.[16] |
| 6.5 - 7.5 | Optimal range for efficient and specific conjugation. [1][2][3] Reaction with thiols is approximately 1,000 times faster than with amines at pH 7.0.[2][18] | Maleimide hydrolysis is minimal but can occur over extended periods.[1] |
| > 7.5 | The reaction rate with thiols remains fast. | Increased rate of maleimide hydrolysis, leading to inactive reagent.[1][2][10] Competitive side reactions with primary amines (e.g., lysine) become significant.[1][2] |
| > 8.5 | Very rapid hydrolysis of the maleimide ring.[10][11][19] The hydrolysis of the dithiomaleimide conjugate to the stable maleamic acid is accelerated.[7][8][11] |
Experimental Protocols
Protocol: Disulfide Bridging of a Peptide with this compound
This protocol provides a general guideline for the conjugation of this compound to a peptide containing a disulfide bond.
Materials:
-
Peptide with a disulfide bond
-
This compound
-
Reaction Buffer: 50 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Quenching Solution: 1 M L-cysteine in water
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Peptide Preparation: Dissolve the lyophilized peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Disulfide Reduction: Add a 1.1 to 1.5 molar excess of TCEP to the peptide solution. Incubate for 30-60 minutes at room temperature to ensure complete reduction of the disulfide bond. TCEP is recommended as it does not contain a thiol and does not need to be removed prior to conjugation.[1][18]
-
Dibromomaleimide Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Conjugation Reaction: Add a 1.1 molar excess of the this compound solution to the reduced peptide solution.[5][6][9]
-
Incubation: Allow the reaction to proceed for 15-60 minutes at room temperature.[4][5][6] The reaction is typically very rapid.[7][12]
-
Post-Conjugation Hydrolysis (Optional but Recommended): To "lock" the conjugate into a stable maleamic acid form, the pH of the reaction mixture can be raised to 8.5 and incubated for an additional 1-2 hours.[7][8][11]
-
Quenching: Add a 10-fold molar excess of the Quenching Solution (L-cysteine) to react with any unreacted dibromomaleimide. Incubate for 15 minutes.
-
Purification: Purify the resulting conjugate from excess reagents and byproducts using an appropriate method such as size-exclusion chromatography (e.g., a desalting column).[1][18]
-
Analysis: Characterize the final conjugate using methods such as LC-MS to confirm the desired product and assess purity.
Visualizations
Caption: Troubleshooting workflow for low conjugation yield.
Caption: pH-dependent reaction pathways of dibromomaleimide.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Collection - Polymeric Dibromomaleimides As Extremely Efficient Disulfide Bridging Bioconjugation and Pegylation Agents - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 5. Polymeric dibromomaleimides as extremely efficient disulfide bridging bioconjugation and pegylation agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. New Bifunctional Chelators Incorporating Dibromomaleimide Groups for Radiolabeling of Antibodies with Positron Emission Tomography Imaging Radioisotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00220C [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. par.nsf.gov [par.nsf.gov]
- 16. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bachem.com [bachem.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
Storage and handling best practices for 3,4-Dibromo-Mal-PEG8-Boc
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective storage, handling, and use of 3,4-Dibromo-Mal-PEG8-Boc.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
For long-term stability, this compound should be stored at or below -18°C in a tightly sealed container, protected from light.[1] Some suppliers may ship the product at ambient temperatures or on ice, indicating stability for short durations at higher temperatures. However, for prolonged storage, adherence to the recommended -20°C is crucial to prevent degradation.
Q2: What are the recommended handling procedures for this linker?
The dibromomaleimide functional group is sensitive to high temperatures and light.[2][3][4] Therefore, it is critical to minimize its exposure to these conditions. When not in use, the product should be stored in the dark. During experimental procedures, it is advisable to work in a controlled environment with minimal light exposure where possible. The compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be worn.
Q3: In which solvents is this compound soluble?
This compound is soluble in common organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dichloromethane (B109758) (DCM), and dimethylformamide (DMF).[2][5] The hydrophilic PEG8 spacer enhances the aqueous solubility of conjugates derived from this linker.[6]
Q4: What is the purpose of the Boc protecting group?
The tert-butoxycarbonyl (Boc) group is a protecting group for the primary amine.[6] This protection prevents the amine from reacting during the conjugation of the dibromomaleimide moiety. The Boc group can be removed under acidic conditions to reveal the free amine, which can then be used for subsequent conjugation reactions, for example, with an activated NHS ester.[6]
Troubleshooting Guides
Boc Deprotection
Problem 1: Incomplete removal of the Boc protecting group.
-
Possible Cause: Insufficient acid strength or concentration, inadequate reaction time, or low temperature.
-
Solution:
-
Increase Acid Concentration: If using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM), consider increasing the TFA concentration (e.g., from 20% to 50% v/v).[5]
-
Extend Reaction Time: Monitor the reaction progress using an appropriate analytical method like TLC or LC-MS. If the reaction is proceeding slowly, extend the reaction time.[5]
-
Alternative Acid: For substrates that are difficult to deprotect, a stronger acid system, such as 4M HCl in 1,4-dioxane, can be considered.[5]
-
Ensure Solubility: Confirm that the this compound is fully dissolved in the reaction solvent.[5]
-
Problem 2: Observation of side products after Boc deprotection.
-
Possible Cause: The acidic conditions required for Boc removal may lead to the degradation of other functional groups or the PEG linker itself, especially with prolonged reaction times or high temperatures.
-
Solution:
-
Optimize Reaction Conditions: Use the mildest effective acidic conditions. Start with a lower concentration of TFA and monitor the reaction closely to stop it as soon as the deprotection is complete.
-
Use Scavengers: The addition of a scavenger, such as triisopropylsilane (B1312306) (TIS), can help to quench reactive cationic species that may form during deprotection and cause side reactions.[5]
-
Control Temperature: Perform the deprotection at 0°C to minimize side reactions.[5]
-
Dibromomaleimide Conjugation
Problem 3: Low yield in the conjugation reaction with a thiol-containing molecule.
-
Possible Cause:
-
Hydrolysis of the Dibromomaleimide: The dibromomaleimide group is susceptible to hydrolysis, especially at a higher pH. One study noted that dibromomaleimide has a short half-life of 17.9 minutes in aqueous solution.[2][3]
-
Steric Hindrance: The bulky nature of the molecule to be conjugated or the PEG linker itself may hinder the reaction.
-
Incorrect pH: The reaction between a maleimide (B117702) and a thiol is pH-dependent.
-
-
Solution:
-
Control pH: Perform the conjugation reaction at a pH between 6.5 and 7.5 for optimal reactivity and to minimize hydrolysis.
-
Use Fresh Reagents: Prepare solutions of the linker immediately before use to minimize hydrolysis.
-
Optimize Reaction Time: Monitor the reaction to find the optimal time for completion, avoiding prolonged reaction times that could lead to degradation.
-
Consider a Longer PEG Linker: If steric hindrance is suspected to be an issue, using a linker with a longer PEG chain may be beneficial.
-
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Long-Term Storage Temperature | -18°C to -20°C | [1][2][3][4][5] |
| Shipping Temperature | Ambient or 4°C | [2][4][5] |
| Solubility | DMSO, DCM, DMF, Water | [2][4][5] |
| Key Sensitivities | High temperature and light | [2][3][4] |
Experimental Protocols
Protocol for Boc Deprotection of this compound
-
Dissolution: Dissolve the this compound in anhydrous dichloromethane (DCM) in a round-bottom flask to a concentration of 0.1-0.2 M.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Acid Addition: While stirring, add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). If desired, add a scavenger such as triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[5]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is no longer detectable (typically 1-2 hours).[5]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
To remove residual TFA, co-evaporate the residue with toluene (B28343) (3 times).[5]
-
The resulting TFA salt of the deprotected amine can be used directly in the next step or can be neutralized by dissolving the residue in a suitable organic solvent and washing with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the free amine.[5]
-
Visualizations
Caption: Troubleshooting workflow for experiments using this compound.
Caption: General experimental workflow for using this compound.
References
Overcoming solubility challenges with 3,4-Dibromo-Mal-PEG8-Boc
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3,4-Dibromo-Mal-PEG8-Boc. Our aim is to help you overcome common challenges, particularly those related to solubility and reaction conditions, to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional crosslinker. It contains three key components:
-
A dibromomaleimide group , which reacts specifically with thiol (sulfhydryl) groups, such as those on cysteine residues in proteins. This functionality allows for the creation of stable thioether bonds. The two bromine atoms provide two points for substitution.
-
A polyethylene glycol (PEG8) spacer , which is a hydrophilic chain that enhances the aqueous solubility of the molecule and the resulting conjugate.[1][2][3]
-
A Boc-protected amine (Boc-NH) , which is a primary amine temporarily blocked by a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under basic conditions but can be removed with acid to reveal a reactive amine for subsequent conjugation steps.[4]
Its primary application is in bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs), where it serves as a linker to attach a payload to an antibody.
Q2: What are the recommended solvents for dissolving this compound?
A2: For creating a stock solution, anhydrous (water-free) organic solvents are highly recommended to prevent premature hydrolysis of the maleimide (B117702) group. The most common and effective solvents are Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). Dichloromethane (DCM) can also be used.[5][6][7] For some applications, ethanol (B145695) may also be a suitable solvent.
Q3: How should I store this compound?
A3: The compound should be stored at -20°C, protected from light and moisture. The dibromomaleimide group is sensitive to high temperatures and light.[2][7][8] Before use, it is crucial to allow the vial to warm to room temperature before opening to prevent condensation of moisture, which can compromise the integrity of the compound. Stock solutions in anhydrous solvents should also be stored at -20°C and are best used fresh.
Q4: What is the purpose of the Boc protecting group and when should it be removed?
A4: The Boc group protects the primary amine from reacting prematurely. This allows you to perform the thiol-maleimide conjugation first in a controlled manner. The Boc group is stable under the neutral to slightly basic conditions (pH 6.5-7.5) typically used for maleimide-thiol reactions. Once the maleimide reaction is complete, the Boc group can be removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to expose the amine for a subsequent conjugation step.[4]
Solubility Data
The following table summarizes the known solubility of this compound in common laboratory solvents. It is always recommended to perform small-scale solubility tests before proceeding with your experiment.
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | ≥ 36.5 mg/mL |
| Ethanol | ≥ 29.5 mg/mL |
| Dimethylformamide (DMF) | Soluble |
| Dichloromethane (DCM) | Soluble |
| Water | Sparingly soluble |
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound.
Problem 1: The compound is difficult to dissolve.
-
Possible Cause: Insufficient solvent or use of a non-ideal solvent.
-
Solution:
-
Ensure you are using a sufficient volume of an appropriate anhydrous solvent (DMSO or DMF are recommended).
-
Vortex the solution vigorously.
-
If solubility issues persist, gentle warming (not exceeding 37°C) or brief sonication in an ultrasonic bath can aid dissolution. However, be cautious as the dibromomaleimide group is heat-sensitive.[7][8]
-
Problem 2: Precipitation occurs when the stock solution is added to an aqueous buffer.
-
Possible Cause: The compound is "salting out" due to its lower solubility in the aqueous buffer. The percentage of organic co-solvent in the final reaction mixture is too high.
-
Solution:
-
Minimize the volume of the organic stock solution added to the aqueous reaction buffer. The final concentration of DMSO or DMF should typically be below 10% (v/v).
-
Add the stock solution dropwise to the vigorously stirring aqueous buffer to ensure rapid and uniform mixing.
-
Problem 3: Low or no conjugation to the target thiol-containing molecule.
-
Possible Cause 1: Hydrolysis of the dibromomaleimide group. The maleimide ring can open via hydrolysis, especially at a pH above 7.5, rendering it unreactive to thiols.
-
Solution 1:
-
Always use freshly prepared solutions of the linker.
-
Perform the conjugation reaction in a buffer with a pH between 6.5 and 7.5.
-
Avoid storing the linker in aqueous solutions for extended periods.
-
-
Possible Cause 2: Oxidation of thiols. Free sulfhydryl groups on your protein or peptide can oxidize to form disulfide bonds, which are unreactive with maleimides.
-
Solution 2:
-
If your protein contains disulfide bonds that need to be available for conjugation, they must be reduced first. Use a reducing agent like TCEP (tris(2-carboxyethyl)phosphine), which does not need to be removed before adding the maleimide reagent.
-
Alternatively, DTT (dithiothreitol) can be used, but it must be removed (e.g., via a desalting column) before adding the linker, as it will compete for the maleimide.
-
To prevent re-oxidation, degas your buffers and consider adding a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze oxidation.
-
Problem 4: Instability of the final conjugate.
-
Possible Cause: The formed thiosuccinimide linkage can undergo a retro-Michael reaction, especially in the presence of other thiols (like glutathione (B108866) in a cellular environment), leading to the release of the conjugated molecule.
-
Solution: While this is an inherent property of the maleimide-thiol linkage, strategies to increase stability have been developed, such as using dibromomaleimides which can form a more stable, hydrolyzed maleamic acid structure post-conjugation.
Experimental Protocols & Workflows
General Protocol for Dissolving and Preparing a Stock Solution
-
Bring the vial of this compound to room temperature before opening.
-
Add the required volume of anhydrous DMSO or DMF to achieve a desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution for 1-2 minutes until the solid is completely dissolved. Brief sonication can be applied if necessary.
-
Use the stock solution immediately for the best results. If short-term storage is required, store at -20°C with protection from light.
Experimental Workflow for Two-Step Conjugation
This workflow illustrates the sequential use of the dibromomaleimide and the Boc-protected amine.
Troubleshooting Logic for Low Conjugation Yield
This diagram outlines a logical flow for diagnosing poor reaction outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 3. peptide.com [peptide.com]
- 4. This compound-Amine | BroadPharm [broadpharm.com]
- 5. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 6. 3,4-Dibromo-Mal-PEG8-Acid - Creative Biolabs [creative-biolabs.com]
- 7. 3,4-Dibromo-Mal-PEG8-acid | BroadPharm [broadpharm.com]
- 8. This compound | PROTAC Linker | MCE [medchemexpress.cn]
Validation & Comparative
The Ascendancy of Functionalized Linkers in PROTACs: A Comparative Analysis of 3,4-Dibromo-Mal-PEG8-Boc and Other Linker Chemistries
For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge. While the warhead and E3 ligase ligand dictate target engagement and recruitment, the linker connecting these two moieties is a critical determinant of a PROTAC's overall efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of the 3,4-Dibromo-Mal-PEG8-Boc linker, a representative of functionalized polyethylene (B3416737) glycol (PEG) linkers, with other commonly employed linker classes, supported by experimental data and detailed methodologies.
The linker in a PROTAC is far from a passive spacer; it actively influences the geometry of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient ubiquitination and subsequent proteasomal degradation.[1][2] Linker length, rigidity, and chemical composition can dramatically impact a PROTAC's performance, including its degradation efficiency (DC50 and Dmax), cell permeability, and metabolic stability.[3][4]
The Emergence of Functionalized Linkers
Traditional PROTAC linkers often consist of simple alkyl chains or PEG units of varying lengths.[5] While effective in many cases, there is a growing interest in "functionalized" linkers that incorporate reactive groups to enable covalent or reversible covalent interactions with the target protein. The 3,4-dibromomaleimide moiety in the this compound linker is a prime example of such a functional group. This group can react with nucleophilic residues, such as cysteine, on the target protein, leading to a more durable target engagement.[6]
Comparative Analysis of PROTAC Linker Performance
To illustrate the impact of linker chemistry on PROTAC performance, the following table summarizes quantitative data from studies on Bruton's Tyrosine Kinase (BTK) degraders. While direct comparative data for a PROTAC utilizing the exact this compound linker is not available in the public domain, we can analyze the performance of PROTACs with closely related 3,4-dibromomaleimide-containing linkers to draw meaningful comparisons against non-covalent PROTACs with standard linkers.
| Linker Type | Representative PROTAC | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| Functionalized PEG (Reversible Covalent) | RC-1 (cyano-acrylamide linker) | BTK | CRBN | 6.6 | >90% | [7] |
| Functionalized PEG (Irreversible Covalent) | IRC-1 (acrylamide linker) | BTK | CRBN | >1000 | <20% | [7] |
| Standard PEG (Non-covalent) | NC-1 | BTK | CRBN | 2.2 | ~97% | [2][8] |
| Alkyl (Non-covalent) | Compound with 18-atom linker | BTK | CRBN | ~6 | Not Specified | [9] |
Note: The data presented is compiled from different studies and should be interpreted as illustrative of general trends rather than a direct head-to-head comparison due to variations in experimental conditions.
The data suggests that while highly potent non-covalent PROTACs can be developed with standard PEG and alkyl linkers, functionalized linkers that enable reversible covalent interactions can also achieve impressive degradation efficacy. Interestingly, irreversible covalent binding does not always translate to better degradation, highlighting the complex interplay between binding kinetics and the catalytic cycle of PROTACs.
Signaling Pathways and Experimental Workflows
The mechanism of action for all PROTACs involves hijacking the cell's ubiquitin-proteasome system. The fundamental difference lies in how the PROTAC engages the target protein.
Caption: General signaling pathway of PROTAC-mediated protein degradation.
The workflow for evaluating and comparing different PROTAC linkers typically involves a series of in vitro and cell-based assays.
Caption: A typical experimental workflow for comparing PROTAC linkers.
Experimental Protocols
Western Blot for PROTAC-Induced Degradation
This protocol is used to quantify the amount of target protein remaining in cells after treatment with a PROTAC.
1. Cell Culture and Treatment:
-
Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specific duration (e.g., 24 hours) at 37°C.
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
3. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding sample buffer and boiling.
-
Separate the proteins by size on an SDS-PAGE gel and then transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
4. Data Analysis:
-
Quantify the intensity of the protein bands using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[10][11]
Fluorescence Polarization (FP) Assay for Binary Binding Affinity
This assay measures the binding affinity of the PROTAC to its target protein or the E3 ligase.
1. Principle:
-
A small fluorescently labeled ligand (tracer) that binds to the protein of interest is used. When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger protein, its tumbling is slowed, leading to an increase in fluorescence polarization. A PROTAC that competes with the tracer for binding will cause a decrease in polarization.
2. Protocol:
-
Prepare a solution of the target protein and the fluorescently labeled tracer.
-
In a multi-well plate, add the protein-tracer complex to a series of wells.
-
Add the PROTAC at varying concentrations to the wells.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader.
3. Data Analysis:
-
Plot the change in fluorescence polarization as a function of the PROTAC concentration.
-
Fit the data to a suitable binding model to determine the binding affinity (e.g., Ki or IC50).[4][12]
Conclusion
The choice of linker is a critical parameter in the design of effective and drug-like PROTACs. While traditional alkyl and PEG linkers have proven successful, the introduction of functionalized linkers, such as those containing a 3,4-dibromomaleimide moiety, offers new avenues for modulating PROTAC activity through covalent or reversible covalent interactions. The optimal linker strategy is target-dependent and requires empirical validation through a systematic evaluation of various linker types. The experimental protocols outlined in this guide provide a framework for researchers to compare the performance of different PROTAC linkers and to rationally design the next generation of targeted protein degraders.
References
- 1. Discovery of novel BTK PROTACs with improved metabolic stability via linker rigidification strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reversible Covalent PROTACs: Novel and Efficient Targeted Degradation Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Covalent PROTACs: the best of both worlds? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTAC-induced Protein Structural Dynamics in Targeted Protein Degradation [elifesciences.org]
- 8. PROTAC-Mediated Degradation of Bruton’s Tyrosine Kinase Is Inhibited by Covalent Binding [ouci.dntb.gov.ua]
- 9. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 11. Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2 [mdpi.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to 3,4-Dibromo-Mal-PEG8-Boc Conjugates for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed characterization and validation of 3,4-Dibromo-Mal-PEG8-Boc conjugates, offering a direct comparison with alternative linker technologies. The focus is on providing objective performance data and supporting experimental protocols to inform the selection of the most appropriate bioconjugation strategy for your research and development needs.
Executive Summary
This compound is a heterobifunctional linker that offers significant advantages for site-specific bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. Its dibromomaleimide moiety allows for the stable re-bridging of reduced disulfide bonds in proteins, leading to more homogeneous and stable conjugates compared to traditional maleimide-based linkers. The integrated PEG8 spacer enhances solubility and improves pharmacokinetic properties, while the Boc-protected amine provides a versatile handle for subsequent conjugation steps. This guide will demonstrate the superior stability and homogeneity of conjugates prepared with this compound when compared to a conventional SMCC-based linker.
Comparative Data Presentation
The performance of this compound is best understood through direct comparison with a widely used alternative, Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), which is often used with a PEG spacer for similar applications.
| Parameter | This compound Conjugate | SMCC-PEG8-Boc Conjugate (Alternative) | Reference |
| Conjugation Chemistry | Thiol-reactive dibromomaleimide for disulfide bridging | Thiol-reactive maleimide (B117702) for single cysteine conjugation | [1] |
| Homogeneity (DAR Distribution) | High (Predominantly DAR4 for IgG1) | Moderate to Low (Mixture of DAR0, 2, 4, 6, 8) | [2][3] |
| Stability in Human Plasma | High (Stable maleamic acid adduct formation) | Moderate (Susceptible to retro-Michael reaction) | [1][4] |
| Half-life of Maleimide Ring Hydrolysis | < 1 minute at pH 8.0 | Slower, dependent on specific structure | [5] |
| Susceptibility to Thiol Exchange | Low (after hydrolysis to maleamic acid) | High (can lead to deconjugation) | [6][7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and validation.
Protocol 1: Antibody-Linker Conjugation
Objective: To conjugate the this compound linker to a monoclonal antibody (mAb) via disulfide re-bridging.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in PBS buffer
-
This compound linker
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting columns (e.g., Sephadex G-25)
-
Conjugation buffer: 50 mM sodium phosphate, 150 mM NaCl, pH 8.0
-
Quenching solution: 10 mM N-acetylcysteine
Procedure:
-
Antibody Reduction:
-
Prepare the mAb at a concentration of 5 mg/mL in conjugation buffer.
-
Add a 10-fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1 hour to reduce the interchain disulfide bonds.
-
-
Linker Preparation:
-
Dissolve the this compound linker in DMSO to a final concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a 5-fold molar excess of the dissolved linker to the reduced antibody solution.
-
Incubate the reaction mixture at room temperature for 1 hour with gentle agitation.
-
-
Hydrolysis and Stabilization:
-
Adjust the pH of the reaction mixture to 8.5 to facilitate the hydrolysis of the dithiomaleimide adduct to the stable dithiomaleamic acid.
-
Incubate for an additional 1 hour at room temperature.[8]
-
-
Quenching and Purification:
-
Add the quenching solution to a final concentration of 1 mM to cap any unreacted maleimide groups.
-
Purify the resulting antibody-linker conjugate using a desalting column equilibrated with PBS buffer to remove excess linker and quenching reagent.
-
Protocol 2: Characterization by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the drug-to-antibody ratio (DAR) and assess the homogeneity of the conjugate.[9]
Instrumentation:
-
HPLC system with a UV detector
-
HIC column (e.g., Butyl-NPR)
Mobile Phases:
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 20% isopropanol
Procedure:
-
Sample Preparation:
-
Dilute the purified conjugate to 1 mg/mL in Mobile Phase A.
-
-
Chromatographic Conditions:
-
Flow rate: 0.8 mL/min
-
Column temperature: 25°C
-
Detection wavelength: 280 nm
-
Gradient:
-
0-5 min: 100% A
-
5-35 min: Linear gradient from 100% A to 100% B
-
35-40 min: 100% B
-
40-45 min: Re-equilibration with 100% A
-
-
-
Data Analysis:
-
Identify peaks corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR by integrating the peak areas and applying the following formula: Average DAR = Σ(% Peak Area of DARn * n) / 100
-
Protocol 3: Characterization by Size Exclusion Chromatography (SEC)
Objective: To assess the extent of aggregation in the conjugate preparation.[10]
Instrumentation:
-
HPLC system with a UV detector
-
SEC column (e.g., TSKgel G3000SWxl)
Mobile Phase:
-
0.1 M sodium phosphate, 0.1 M sodium sulfate, pH 6.8
Procedure:
-
Sample Preparation:
-
Dilute the purified conjugate to 1 mg/mL in the mobile phase.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 25°C
-
Detection wavelength: 280 nm
-
Isocratic elution for 30 minutes.
-
-
Data Analysis:
-
Identify and quantify the peaks corresponding to monomer, dimer, and higher-order aggregates.
-
Calculate the percentage of aggregation.
-
Visualizations
The following diagrams illustrate the key chemical transformations and experimental workflows described in this guide.
References
- 1. agilent.com [agilent.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 7. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. lcms.cz [lcms.cz]
A Comparative Guide to the Mass Spectrometry Analysis of Proteins Modified with 3,4-Dibromo-Mal-PEG8-Boc and Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of bioconjugation and proteomics, the precise characterization of modified proteins is paramount. This guide provides a comprehensive comparison of the mass spectrometry analysis of proteins modified with 3,4-Dibromo-Mal-PEG8-Boc and its alternatives. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental data, detailed protocols, and underlying principles essential for making informed decisions in your research.
Introduction to Cysteine-Reactive Chemistries
The modification of cysteine residues is a cornerstone of bioconjugation, enabling the creation of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other tailored protein constructs. The choice of the modifying reagent is critical, as it influences not only the efficiency and stability of the conjugation but also the subsequent analysis by mass spectrometry.
This compound is a heterobifunctional linker that leverages the reactivity of a dibromomaleimide group towards thiol-containing cysteine residues. The dibromo functionality allows for the potential of bridging disulfide bonds or reacting with two distinct cysteine residues. The PEG8 spacer enhances solubility, and the Boc-protected amine provides a handle for further conjugation after deprotection.
This guide will compare the mass spectrometry analysis of proteins modified with this compound against two widely used alternatives:
-
N-ethylmaleimide (NEM): A classic monofunctional maleimide (B117702) reagent for cysteine alkylation.
-
Iodoacetamide (B48618) (IAM): A haloacetyl reagent that reacts with cysteines via nucleophilic substitution.
Comparative Analysis of Performance
The performance of these reagents can be assessed based on several key parameters, including reaction efficiency, specificity, and the stability of the resulting conjugate during mass spectrometry analysis. The following tables summarize the key characteristics and available quantitative data from mass spectrometry-based studies.
| Feature | This compound | N-ethylmaleimide (NEM) | Iodoacetamide (IAM) |
| Reaction Chemistry | Michael addition and substitution | Michael addition | Nucleophilic substitution (SN2) |
| Specificity for Cysteine | High | High | High, but can show some reactivity with other nucleophilic residues at higher pH |
| Potential for Bridging | Yes (disulfide bonds) | No | No |
| Reversibility | The maleimide-thiol linkage can be reversible under certain conditions, though dibromomaleimides can form more stable products. | The maleimide-thiol adduct can undergo retro-Michael reaction, leading to deconjugation. | Forms a stable, irreversible thioether bond. |
| PEG Spacer | Yes (PEG8) | No (unless a PEGylated derivative is used) | No (unless a PEGylated derivative is used) |
| Additional Functionality | Boc-protected amine for further conjugation. | No | No |
Quantitative Mass Spectrometry Data
The following table presents a summary of hypothetical quantitative mass spectrometry data comparing the efficiency of cysteine modification by the three reagents. This data is representative of what could be obtained from a stable isotope labeling experiment, where light and heavy isotope-labeled versions of a reagent are used to quantify modification efficiency.
| Protein & Cysteine Site | Reagent | Modification Efficiency (%) | Off-Target Modifications (%) | Reference |
| BSA, Cys34 | This compound | >95 | <1 | Hypothetical Data |
| BSA, Cys34 | N-ethylmaleimide | >98 | <1 | [1] |
| BSA, Cys34 | Iodoacetamide | >99 | ~1-2 (at higher pH) | [2] |
| GAPDH, Cys150 | This compound | >90 | <2 | Hypothetical Data |
| GAPDH, Cys150 | N-ethylmaleimide | >95 | <1 | [1] |
| GAPDH, Cys150 | Iodoacetamide | >98 | ~1-2 (at higher pH) | [2] |
Note: The data for this compound is presented as hypothetical due to the lack of directly comparable, published quantitative studies. The efficiencies are based on the known high reactivity of dibromomaleimides.
Experimental Protocols
Detailed and robust experimental protocols are crucial for reproducible results. The following sections outline the key steps for protein modification and subsequent mass spectrometry analysis.
Protein Modification with this compound
-
Protein Preparation: Reduce disulfide bonds (if targeting free cysteines) using a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). Remove the reducing agent using a desalting column.
-
Reaction Buffer: Perform the conjugation in a suitable buffer, typically at a pH range of 6.5-7.5 to favor cysteine reactivity while minimizing off-target reactions.
-
Reagent Addition: Add a 5- to 20-fold molar excess of this compound (dissolved in a compatible organic solvent like DMSO) to the protein solution.
-
Incubation: Incubate the reaction mixture at room temperature or 4°C for 1-2 hours.
-
Quenching: Quench the reaction by adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol.
-
Purification: Remove excess reagent and byproducts using a desalting column or dialysis.
Sample Preparation for Mass Spectrometry
-
Denaturation and Reduction: Denature the modified protein in a buffer containing a chaotropic agent (e.g., urea (B33335) or guanidinium (B1211019) chloride) and reduce any remaining disulfide bonds with DTT or TCEP.
-
Alkylation: Alkylate any unreacted cysteine residues with iodoacetamide to prevent disulfide bond reformation.
-
Digestion: Digest the protein into peptides using a protease such as trypsin.
-
Desalting: Desalt the peptide mixture using a C18 solid-phase extraction cartridge.
-
LC-MS/MS Analysis: Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Visualization of Workflows and Concepts
Diagrams generated using Graphviz provide a clear visual representation of the experimental workflows and the chemical principles involved.
Caption: Workflow for protein modification and mass spectrometry analysis.
Fragmentation Analysis in Mass Spectrometry
The fragmentation pattern of a modified peptide in the mass spectrometer provides crucial information about the site of modification. Collision-Induced Dissociation (CID) and Electron-Transfer Dissociation (ETD) are two common fragmentation techniques.
Caption: Comparison of CID and ETD fragmentation pathways.
Conclusion
The choice of a cysteine-modifying reagent has significant implications for the entire workflow, from conjugation to mass spectrometry analysis. This compound offers unique advantages, including the potential for disulfide bridging and the inclusion of a versatile PEG linker and a protected amine for further functionalization. While classic reagents like NEM and IAM are well-characterized and highly efficient for simple cysteine alkylation, the added functionalities of reagents like this compound can be highly beneficial for the development of complex bioconjugates.
A thorough understanding of the reaction chemistry, coupled with optimized mass spectrometry protocols, is essential for the successful characterization of these modified proteins. This guide provides a foundational framework for researchers to compare these reagents and design experiments that will yield high-quality, reproducible data. As the field of bioconjugation continues to advance, the development and characterization of novel reagents will remain a critical area of research.
References
A Comparative Guide to the In Vitro and In Vivo Stability of 3,4-Dibromo-Mal-PEG8-Boc Linkers
For Researchers, Scientists, and Drug Development Professionals
The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing both efficacy and safety.[1] An ideal linker must remain stable in systemic circulation to prevent premature payload release and associated off-target toxicity, while enabling efficient payload delivery to the target tumor cells.[1] This guide provides a comprehensive comparison of the 3,4-Dibromo-Mal-PEG8-Boc linker with other commonly used linkers, supported by experimental data and detailed methodologies.
The this compound linker is a site-specific ADC linker that utilizes a dibromomaleimide (DBM) group for conjugation to thiol groups, such as those from reduced interchain disulfides in an antibody. This approach leads to the formation of a stable thioether bond and allows for the creation of more homogeneous ADCs with a drug-to-antibody ratio (DAR) of approximately four. The polyethylene (B3416737) glycol (PEG8) spacer enhances the linker's hydrophilicity, which can improve the solubility and pharmacokinetic properties of the ADC.
Comparative Stability of ADC Linkers
The choice of linker technology is pivotal for the successful development of an ADC. The following tables provide a comparative overview of the stability of various linker types, including those based on dibromomaleimide chemistry, in different biological environments.
Table 1: In Vitro Plasma Stability of Common ADC Linkers
| Linker Type | Chemistry | Stability in Human Plasma | Key Findings |
| Dibromomaleimide (DBM) | Thioether (after reaction with thiol) | High | Forms a stable maleamic acid conjugate after hydrolysis, which is resistant to retro-Michael reaction.[2] |
| Maleimide | Thioether | Moderate | Susceptible to retro-Michael reaction, leading to potential payload exchange with serum albumin. Stability can be improved by hydrolysis of the succinimide (B58015) ring.[3] |
| Valine-Citrulline (Val-Cit) | Peptide | High | Stable in plasma but cleaved by lysosomal proteases like cathepsin B.[1] |
| Hydrazone | Hydrazone | pH-dependent (Moderate at pH 7.4) | Prone to hydrolysis at physiological pH, with half-lives reported to be around 2-3 days.[4][5] |
| Disulfide | Disulfide | Moderate | Can be cleaved by reducing agents like glutathione, present in the circulation.[1] |
| Thioether (non-cleavable) | Thioether | Very High | Highly stable in circulation; payload is released upon lysosomal degradation of the antibody.[1] |
| Silyl Ether | Silyl Ether | High | Reported plasma half-life of >7 days.[4] |
| Sulfatase-cleavable | Aryl Sulfate | High | Demonstrated high plasma stability (over 7 days) in mouse plasma.[4] |
Table 2: In Vivo Stability and Half-life of Selected ADC Linkers
| Linker Type | ADC Example | Species | Half-life of Intact ADC | Reference |
| Valine-Citrulline (Val-Cit) | cAC10-vcMMAE | Cynomolgus Monkey | ~230 hours (9.6 days) | [1] |
| Hydrazone | Phenylketone-derived hydrazone | Human/Mouse | ~48 hours (2 days) | [4] |
| Carbonate | CL2A-SN38 (in Sacituzumab govitecan) | - | ~36 hours (1.5 days) | [4] |
| Non-cleavable (Thioether) | T-DM1 (Kadcyla) | Human | ~12 days | |
| Peptide (CX) | CX-DM1 | Mouse | ~238 hours (9.9 days) | [4] |
Note: Direct comparative data for the this compound linker is limited. The stability of DBM linkers is generally considered high due to the formation of a stable thioether bond and subsequent hydrolysis to a maleamic acid. The PEG spacer is expected to further enhance stability and improve pharmacokinetics.
Experimental Protocols
Accurate assessment of ADC stability is crucial for preclinical and clinical development. The following are standard protocols for evaluating the in vitro and in vivo stability of ADC linkers.
In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC and the rate of payload deconjugation in plasma from various species.
Methodology:
-
Incubation: Incubate the ADC (e.g., at 100 µg/mL) in plasma (human, mouse, rat, etc.) at 37°C.[1]
-
Time Points: Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 72, and 168 hours).[1]
-
Sample Processing: At each time point, stop the reaction and process the samples to separate the ADC from plasma proteins. This can be achieved through methods like immunoaffinity capture using Protein A/G beads.
-
Analysis: Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.[1] The primary analytical techniques used are:
Lysosomal Stability Assay
Objective: To evaluate the release of the payload from the ADC in a simulated lysosomal environment.
Methodology:
-
Incubation: Incubate the ADC with isolated lysosomes or lysosomal fractions (e.g., from human liver) at 37°C in an appropriate buffer that maintains enzymatic activity.[6]
-
Time Points: Collect samples at various time points to monitor the kinetics of payload release.
-
Sample Processing: Stop the enzymatic reaction (e.g., by heat inactivation) and precipitate the proteins to separate the released payload from the ADC and lysosomal proteins.
-
Analysis: Quantify the amount of released payload in the supernatant using LC-MS.[6] For peptide linkers like Val-Cit, cleavage can be rapid, with significant digestion observed within minutes.[6]
In Vivo Stability Assessment
Objective: To determine the pharmacokinetic profile and stability of the ADC in a living organism.
Methodology:
-
Animal Model: Administer a single intravenous dose of the ADC to a suitable animal model (e.g., mice or rats).[1]
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168, and 336 hours post-dose).[1]
-
Plasma Isolation: Process the blood samples to isolate plasma.[1]
-
Bioanalysis:
Visualizing Experimental Workflows and Mechanisms
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental designs.
Caption: Experimental workflow for assessing ADC linker stability.
References
The Strategic Advantage of PEG8 Spacers in PROTAC Design: A Comparative Guide
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical endeavor in modern therapeutics. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to induce targeted protein degradation, are critically dependent on the linker that connects the target-binding and E3 ligase-recruiting moieties. Among the diverse array of available linkers, the polyethylene (B3416737) glycol (PEG) spacer, particularly the 8-unit PEG (PEG8), has emerged as a frequently employed and advantageous component. This guide provides an objective comparison of the advantages conferred by a PEG8 spacer in PROTAC design against other alternatives, supported by experimental data and detailed protocols.
The linker in a PROTAC is not merely a passive tether; it profoundly influences the molecule's physicochemical properties, its ability to facilitate a productive ternary complex between the target protein and the E3 ligase, and its overall pharmacokinetic profile. The selection of an optimal linker is therefore a pivotal step in the development of a potent and effective PROTAC.
Physicochemical Advantages of PEG8 Spacers
The incorporation of a PEG8 spacer into a PROTAC design imparts several beneficial physicochemical properties, primarily stemming from the hydrophilic and flexible nature of the polyethylene glycol chain.
-
Enhanced Solubility: A common challenge in PROTAC development is their often-poor aqueous solubility due to their high molecular weight and lipophilicity. PEG linkers, composed of repeating ethylene (B1197577) glycol units, significantly increase the hydrophilicity of the PROTAC molecule, thereby improving its solubility in aqueous environments. This is a crucial factor for both in vitro assays and in vivo applications, aiding in formulation and bioavailability.[1][2]
-
Improved Permeability: While seemingly counterintuitive for a hydrophilic moiety, PEG linkers can enhance cell permeability through a "molecular chameleon" effect. Intramolecular hydrogen bonds can form between the ether oxygens of the PEG chain and amide protons in the PROTAC structure, effectively shielding the polar surface area and facilitating passive diffusion across the cell membrane.[3]
-
Reduced Nonspecific Binding: The hydrophilic nature of PEG chains can minimize nonspecific binding to proteins and other cellular components, potentially reducing off-target effects and improving the therapeutic window.
-
Synthetic Tractability: PEG spacers of various lengths are commercially available with a range of functional groups, facilitating the modular and systematic synthesis of PROTAC libraries for linker optimization studies.[4]
Impact on Biological Performance
The unique structural features of a PEG8 spacer directly translate to significant impacts on the biological activity of a PROTAC, from the initial formation of the ternary complex to the ultimate degradation of the target protein and the in vivo disposition of the molecule.
Ternary Complex Formation
The primary function of the PROTAC linker is to enable the formation of a stable and productive ternary complex, comprising the target protein, the PROTAC, and the E3 ligase. The length and flexibility of the linker are paramount in this process. A linker that is too short may lead to steric hindrance, preventing the association of the two proteins, while an excessively long or rigid linker may result in a non-productive complex where ubiquitination cannot occur efficiently.
The flexibility of a PEG8 linker allows the PROTAC to adopt multiple conformations, increasing the probability of achieving a productive orientation between the target protein and the E3 ligase. This conformational adaptability can be particularly advantageous when the optimal binding geometry is unknown.
Degradation Efficiency (DC50 and Dmax)
The stability of the ternary complex directly correlates with the efficiency of target protein ubiquitination and subsequent degradation. The degradation potency of a PROTAC is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation). While the optimal linker length is target- and E3 ligase-dependent and must be determined empirically, studies have shown that systematic variation of PEG linker length can significantly impact degradation efficiency.
Pharmacokinetics
The pharmacokinetic profile of a PROTAC is a critical determinant of its therapeutic success. The inclusion of a PEG linker can influence several pharmacokinetic parameters:
-
Metabolic Stability: While PEG linkers are generally considered biocompatible, they can be susceptible to oxidative metabolism. In contrast, alkyl linkers are often more metabolically stable.[1] However, the overall metabolic stability of a PROTAC is influenced by the entire molecular structure, and the benefits of PEGylation in terms of solubility and permeability can sometimes outweigh potential metabolic liabilities.
-
Systemic Exposure: The hydrophilicity imparted by a PEG linker can reduce clearance and increase systemic exposure, although this is highly dependent on the specific PROTAC and its other components.
Comparative Summary of Linker Performance
The following tables provide a comparative summary of the performance of PROTACs with PEG linkers versus alkyl linkers, based on data from the literature. It is important to note that direct head-to-head comparisons of PEG8 versus a C8 alkyl linker for the same target and E3 ligase are limited. The data presented here is compiled from studies on different PROTACs and should be interpreted as illustrative of the general trends observed with these linker types.
Table 1: Comparison of Physicochemical and Biological Properties of PEG vs. Alkyl Linkers
| Property | PEG Linker | Alkyl Linker | Key Considerations |
| Solubility | Generally higher due to hydrophilicity.[1] | Generally lower and more hydrophobic.[1] | Improved solubility aids in formulation and bioavailability. |
| Cell Permeability | Can be enhanced via the "molecular chameleon" effect.[3] | Generally higher due to increased lipophilicity. | Permeability is a complex property influenced by multiple factors. |
| Metabolic Stability | May be susceptible to oxidative metabolism.[1] | Generally considered more metabolically stable.[1] | Linker stability is crucial for in vivo efficacy. |
| Ternary Complex Formation | Flexibility can facilitate productive complex formation. | Conformational freedom can also support complex formation. | Optimal flexibility is target-dependent. |
Table 2: Degradation Efficiency of PROTACs with Different Linker Types
| Target Protein | E3 Ligase | Linker Type | Linker Composition | DC50 | Dmax | Reference |
| BRD4 | VHL | PEG | 3-unit PEG | < 100 nM | >90% | [5] |
| BTK | Cereblon | PEG | 6-unit PEG | Potent degradation | ~90% | |
| PI3K/mTOR | VHL | Alkyl | C8 alkyl chain | Optimal degradation | Not specified | [6] |
| CRBN | VHL | Alkyl | 9-atom alkyl chain | Concentration-dependent decrease | Not specified | [4] |
| CRBN | VHL | PEG | 3-unit PEG | Weak degradation | Not specified | [4] |
Note: The data in this table is compiled from different studies and is intended for illustrative purposes. Direct comparison of DC50 and Dmax values across different targets, E3 ligases, and cell lines should be made with caution.
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of PROTAC efficacy. The following sections provide methodologies for key experiments in PROTAC development.
Western Blotting for Protein Degradation Analysis
This protocol outlines the steps to quantify target protein degradation in response to PROTAC treatment.
Materials:
-
Cultured mammalian cells expressing the target protein.
-
PROTAC compound and vehicle control (e.g., DMSO).
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC compound. Include a vehicle-only control.
-
Incubate for the desired time period (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and heat the samples to denature the proteins.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Wash the membrane and apply the ECL substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Fluorescence Polarization (FP) Assay for Binding Affinity
This protocol describes a competitive FP assay to determine the binding affinity of a PROTAC to its target protein or E3 ligase.
Materials:
-
Purified target protein or E3 ligase.
-
Fluorescently labeled tracer ligand that binds to the protein of interest.
-
PROTAC compound.
-
Assay buffer.
-
Microplates (e.g., 384-well, black).
-
Fluorescence polarization plate reader.
Procedure:
-
Assay Optimization:
-
Determine the optimal concentration of the fluorescent tracer and protein to achieve a stable and sufficient FP signal window.
-
-
Competition Assay:
-
Prepare a serial dilution of the PROTAC compound in assay buffer.
-
In a microplate, add the assay buffer, fluorescent tracer, and the PROTAC dilutions.
-
Initiate the binding reaction by adding the purified protein to all wells.
-
Incubate the plate at room temperature to reach binding equilibrium.
-
-
Measurement and Data Analysis:
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
Plot the FP values against the logarithm of the PROTAC concentration.
-
Fit the data to a suitable binding model (e.g., sigmoidal dose-response) to determine the IC50 value, from which the binding affinity (Ki) can be calculated.
-
In-Cell Ubiquitination Assay
This protocol details the detection of target protein ubiquitination in cells treated with a PROTAC using immunoprecipitation and Western blotting.
Materials:
-
Cultured cells expressing the target protein.
-
PROTAC compound and vehicle control.
-
Proteasome inhibitor (e.g., MG132).
-
Lysis buffer (containing 1% SDS for denaturation).
-
Dilution buffer (lysis buffer without SDS).
-
Primary antibody against the target protein for immunoprecipitation.
-
Protein A/G magnetic beads.
-
Wash buffer.
-
Elution buffer.
-
Primary antibody against ubiquitin for Western blotting.
-
Other reagents and equipment for Western blotting as described above.
Procedure:
-
Cell Treatment:
-
Treat cells with the PROTAC compound for a specified time. To observe ubiquitination, it is often necessary to co-treat with a proteasome inhibitor (e.g., MG132) for the last few hours of the incubation to prevent the degradation of the ubiquitinated protein.
-
-
Denaturing Lysis:
-
Harvest the cells and lyse them in a denaturing lysis buffer containing 1% SDS.
-
Boil the lysates to disrupt protein-protein interactions.
-
-
Immunoprecipitation:
-
Dilute the lysates with a dilution buffer to reduce the SDS concentration to approximately 0.1%.
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with the primary antibody against the target protein overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads extensively with wash buffer.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads using elution buffer or by boiling in sample buffer.
-
Analyze the eluted samples by Western blotting using a primary antibody against ubiquitin to detect the polyubiquitin (B1169507) chains attached to the target protein.
-
Visualizing PROTAC Mechanisms and Workflows
Diagrams illustrating the signaling pathways and experimental workflows provide a clear conceptual framework for understanding and implementing PROTAC technology.
Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to target protein ubiquitination and subsequent degradation by the proteasome.
Caption: A systematic workflow for the comprehensive evaluation of PROTAC candidates, from initial in vitro characterization to in vivo efficacy studies.
Conclusion
The selection of the linker is a paramount consideration in the design of efficacious PROTACs. The PEG8 spacer offers a compelling combination of physicochemical and biological advantages, including enhanced solubility, favorable permeability characteristics, and the flexibility to promote the formation of a productive ternary complex. While the optimal linker is ultimately dependent on the specific target and E3 ligase, the principles outlined in this guide, supported by robust experimental validation, provide a rational framework for the design and optimization of next-generation protein degraders. The continued exploration of novel linker chemistries, guided by a deep understanding of the structure-activity relationships, will undoubtedly unlock the full therapeutic potential of PROTAC technology.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
The Impact of PEG Linker Length on Antibody-Drug Conjugate Efficacy: A Head-to-Head Comparison
A comprehensive guide for researchers, scientists, and drug development professionals on the critical role of polyethylene (B3416737) glycol (PEG) linker length in the performance of Antibody-Drug Conjugates (ADCs). This guide provides a detailed comparison of ADCs with varying PEG linker lengths, supported by experimental data and detailed protocols.
The linker is a critical component of an Antibody-Drug Conjugate (ADC), connecting the monoclonal antibody to the cytotoxic payload. Its chemical properties, including length, significantly influence the ADC's stability, pharmacokinetics, efficacy, and toxicity. Polyethylene glycol (PEG) has emerged as a favored linker constituent due to its hydrophilicity, biocompatibility, and ability to modulate the overall properties of the ADC. This guide delves into the head-to-head comparison of different length PEG linkers in ADCs, offering insights into how this structural feature can be tuned to optimize therapeutic outcomes.
The Balancing Act: How PEG Linker Length Influences ADC Performance
The length of the PEG linker in an ADC is a key parameter that can be fine-tuned to strike a balance between various performance attributes. Generally, shorter PEG linkers are associated with increased stability, as they can better anchor the payload within the protective spatial shield of the antibody.[1] Conversely, longer PEG linkers tend to improve the pharmacokinetic profile of the ADC, leading to a longer plasma half-life and reduced clearance.[1][2][3] This extended circulation time can result in greater accumulation of the ADC in the tumor.[2] However, this can sometimes come at the cost of reduced in vitro cytotoxicity.[2] The optimal PEG linker length is therefore context-dependent and needs to be empirically determined for each specific ADC, considering the antibody, payload, and target antigen characteristics.[2]
Quantitative Data Comparison
The following tables summarize the impact of varying PEG linker lengths on key ADC performance metrics, compiled from various preclinical studies. It is important to note that direct comparison across different studies can be challenging due to variations in antibodies, payloads, conjugation methods, and experimental models.
Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Different PEG Linker Lengths
| Linker Length | Payload | Target Cell Line | IC50 (nM) | Key Observations |
| No PEG | MMAE | HER2-positive (NCI-N87) | Lower (Higher Potency) | Generally more potent in vitro due to more direct payload delivery. |
| PEG4 | MMAE | HER2-positive (SK-BR-3) | 0.5 | Short PEG linkers can maintain high in vitro potency. |
| PEG8 | MMAE | CD30+ (L540cy) | Comparable to no PEG | A threshold may exist where shorter PEGs do not significantly impact in vitro potency.[4] |
| PEG12 | MMAE | CD30+ (L540cy) | Comparable to no PEG | Similar to PEG8, longer PEGs may not negatively affect in vitro cytotoxicity in some contexts.[4] |
| PEG24 | MMAE | Trop-2 Positive | Higher (Lower Potency) | Longer PEG chains can sometimes lead to a decrease in in vitro cytotoxicity.[5] |
| 4 kDa PEG | MMAE | HER2-positive (NCI-N87) | ~6.5-fold higher than no PEG | Significant increase in IC50 with very long PEG chains.[6] |
| 10 kDa PEG | MMAE | HER2-positive (NCI-N87) | ~22.5-fold higher than no PEG | Demonstrates a clear trend of decreasing in vitro potency with substantially longer linkers.[6] |
Table 2: Pharmacokinetic Parameters of ADCs with Different PEG Linker Lengths
| Linker Length | Animal Model | Half-life (t½) | Clearance (CL) | Key Observations |
| No PEG | Rat | Shorter | Higher | Rapid clearance is often observed with ADCs lacking a hydrophilic spacer.[3] |
| < PEG8 | Rat | Shorter | Rapidly Increased | Clearance rates increase significantly for ADCs with PEGs shorter than 8 units.[3] |
| PEG8 | Rat | Longer | Slower | A PEG8 side chain was identified as the minimum length for optimal slower clearance.[2] |
| PEG12 | Rat | Longer | Slower | Longer chains like PEG12 did not show a significant further advantage in clearance compared to PEG8.[2] |
| PEG24 | Rat | Longer | Slower | Similar to PEG12, demonstrating a plateau effect on clearance with longer PEGs.[2] |
| 4 kDa PEG | Mouse | 2.5-fold increase vs. no PEG | Lower | Substantial extension of half-life with large PEG chains.[6] |
| 10 kDa PEG | Mouse | 11.2-fold increase vs. no PEG | Significantly Lower | Demonstrates a dramatic improvement in circulation time with very long PEG linkers.[6] |
Table 3: In Vivo Efficacy (Tumor Growth Inhibition) of ADCs with Different PEG Linker Lengths
| Linker Length | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Observations |
| No PEG | NCI-N87 Gastric Cancer Xenograft | 1.5 and 0.6 mg/kg, every 3 days for 4 doses | Effective | Demonstrates baseline efficacy without PEG modification.[6] |
| 4 kDa PEG | NCI-N87 Gastric Cancer Xenograft | 1.5 and 0.6 mg/kg, every 3 days for 4 doses | More Effective than no PEG | Improved efficacy likely due to better pharmacokinetics.[6] |
| 10 kDa PEG | NCI-N87 Gastric Cancer Xenograft | 1.5 and 0.6 mg/kg, every 3 days for 4 doses | Most Effective | The prolonged half-life resulted in the most significant tumor growth inhibition.[6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADCs with different PEG linker lengths.
ADC Synthesis (Site-Specific Conjugation Example)
This protocol describes a general method for site-specific conjugation of a drug-linker to an antibody via engineered cysteine residues.
Materials:
-
Monoclonal antibody (mAb) with engineered cysteine residues
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
PEG-maleimide drug-linker
-
Phosphate-buffered saline (PBS)
-
Desalting columns
Procedure:
-
Antibody Reduction:
-
Prepare the mAb in PBS.
-
Add a 10-fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 2 hours to reduce the engineered disulfide bonds.
-
-
Buffer Exchange:
-
Remove excess TCEP by passing the reduced antibody solution through a desalting column equilibrated with PBS.
-
-
Conjugation:
-
Dissolve the PEG-maleimide drug-linker in a suitable organic solvent (e.g., DMSO).
-
Add a 5-fold molar excess of the drug-linker solution to the reduced antibody.
-
Incubate at room temperature for 1 hour with gentle mixing.
-
-
Purification:
-
Purify the ADC by size-exclusion chromatography (SEC) to remove unconjugated drug-linker and aggregates.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
Assess ADC purity and aggregation by SEC.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells to determine the cytotoxic potential of an ADC.
Materials:
-
Target cancer cell line (e.g., HER2-positive SK-BR-3)
-
Control cell line (e.g., HER2-negative MCF-7)
-
Complete cell culture medium
-
ADC with varying PEG linker lengths
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADCs in complete medium.
-
Remove the old medium from the cells and add 100 µL of the ADC dilutions to the respective wells.
-
Incubate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting the data using a suitable software.
-
In Vivo Efficacy Study (Xenograft Model)
This study evaluates the anti-tumor activity of ADCs in a mouse model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude)
-
Human cancer cells (e.g., NCI-N87)
-
ADCs with varying PEG linker lengths
-
Vehicle control (e.g., sterile saline)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject 5 x 10^6 cancer cells into the flank of each mouse.[6]
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring tumor volume with calipers.
-
-
Randomization and Treatment:
-
When tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment groups.
-
Administer the ADCs and vehicle control intravenously at the desired dosing schedule (e.g., 1.5 mg/kg every 3 days for 4 doses).[6]
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
-
Endpoint:
-
The study is terminated when tumors in the control group reach a specified size or after a predetermined period.
-
Efficacy is evaluated by comparing the tumor growth inhibition (TGI) in the treated groups relative to the control group.
-
Visualizations
Mechanism of Action: ADC Internalization and Payload Release
Caption: General mechanism of action of an Antibody-Drug Conjugate.
Experimental Workflow for ADC Comparison
Caption: Experimental workflow for comparing ADCs with different PEG linkers.
Signaling Pathway: Tubulin Polymerization Inhibition by MMAE/DM1
Caption: Mechanism of tubulin polymerization inhibition by MMAE/DM1 payloads.
Conclusion
The length of the PEG linker is a critical design parameter in the development of effective and safe ADCs. While longer PEG linkers can significantly improve pharmacokinetic properties, leading to enhanced in vivo efficacy, this may be counterbalanced by a decrease in in vitro potency. The optimal PEG linker length must be carefully determined for each ADC candidate through systematic evaluation. The data and protocols presented in this guide provide a framework for researchers to rationally design and evaluate ADCs with tailored PEG linkers to maximize their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Site-specific, efficient and stable PEGylation - UCL Discovery [discovery.ucl.ac.uk]
- 5. MPEG24 | PEGylation Of Dipeptide Linker Improves Therapeutic Index And Pharmacokinetics Of Antibody-Drug Conjugates [sinopeg.com]
- 6. Reducing target binding affinity improves the therapeutic index of anti-MET antibody-drug conjugate in tumor bearing animals - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Homogeneity of Antibody-Drug Conjugates Formed with 3,4-Dibromo-Mal-PEG8-Boc
For researchers, scientists, and professionals in drug development, the homogeneity of an antibody-drug conjugate (ADC) is a critical quality attribute that can significantly impact its efficacy, safety, and pharmacokinetic profile. This guide provides an objective comparison of ADCs formed using the site-specific linker 3,4-Dibromo-Mal-PEG8-Boc with those created using alternative conjugation technologies. The information presented herein is supported by experimental data and detailed methodologies to aid in the assessment of ADC homogeneity.
The this compound linker utilizes a dibromomaleimide (DBM) moiety for site-specific conjugation to antibody interchain cysteine residues. This method of cross-linking results in a more homogeneous ADC population compared to conventional conjugation methods.[1] The linker also incorporates a hydrophilic PEG8 spacer to enhance the aqueous solubility of the final conjugate.[2][3]
Comparative Analysis of ADC Homogeneity
The homogeneity of an ADC is primarily determined by its drug-to-antibody ratio (DAR) distribution. A homogeneous ADC will have a narrow distribution of DAR species, ideally a single, well-defined DAR value. In contrast, heterogeneous ADCs exhibit a broader range of DAR values.
Studies have shown that ADCs synthesized via cysteine cross-linking with DBM linkers result in highly homogeneous products with a DAR predominantly of 4.[1] This is in stark contrast to ADCs created using conventional maleimide (B117702) linkers, which typically yield a heterogeneous mixture of species with DARs ranging from 0 to 8.[1] Similarly, conjugation to lysine (B10760008) residues also results in a heterogeneous distribution of drug molecules.[4]
Table 1: Comparison of ADC Homogeneity by Conjugation Method
| Conjugation Method | Linker Type | Typical DAR Profile | Average DAR | Reference |
| Interchain Cysteine Cross-linking | Dibromomaleimide (e.g., this compound) | Homogeneous (predominantly DAR 4) | ~4.0 | [1] |
| Conventional Cysteine Conjugation | Maleimide | Heterogeneous (DAR 0, 2, 4, 6, 8) | ~3.9 - 4.0 | [1] |
| Lysine Conjugation | NHS-ester | Heterogeneous (multiple species) | Variable | [4] |
| Glycoengineering | Chemoenzymatic | Homogeneous (typically DAR 2) | 2.0 | [5] |
Experimental Protocols for Assessing ADC Homogeneity
Several analytical techniques are employed to characterize the homogeneity of ADCs. The most common methods include Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC), and Mass Spectrometry (MS).
1. Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity.[6][7][8][9] For ADCs, a higher DAR increases the hydrophobicity of the conjugate. Therefore, HIC can effectively resolve different DAR species.[7]
Experimental Protocol:
-
Column: A HIC column (e.g., TSKgel Butyl-NPR) is equilibrated with a high-salt mobile phase (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).
-
Sample Injection: The ADC sample is injected onto the column.
-
Elution: A decreasing salt gradient is applied to elute the bound ADC species. A typical gradient would be from 1.5 M to 0 M ammonium sulfate over 30 minutes.
-
Detection: The eluate is monitored by UV absorbance at 280 nm.
-
Data Analysis: The resulting chromatogram will show distinct peaks corresponding to different DAR species. The peak area of each species can be used to calculate the average DAR and the percentage of each species.
2. Size Exclusion Chromatography (SEC)
SEC separates molecules based on their size and is primarily used to detect and quantify aggregates and fragments in ADC preparations.[10][11][12][13] While not a direct measure of DAR distribution, it is crucial for assessing the overall quality and stability of the ADC. The hydrophobicity of ADCs can sometimes lead to non-specific interactions with the SEC column, which may require optimization of the mobile phase.[14]
Experimental Protocol:
-
Column: An SEC column (e.g., Agilent AdvanceBio SEC) is equilibrated with a mobile phase such as 150 mM sodium phosphate, pH 7.0.
-
Sample Injection: The ADC sample is injected onto the column.
-
Elution: An isocratic flow of the mobile phase is used to elute the sample.
-
Detection: The eluate is monitored by UV absorbance at 280 nm.
-
Data Analysis: The chromatogram will show a main peak for the monomeric ADC and smaller peaks for any aggregates (eluting earlier) or fragments (eluting later).
3. Mass Spectrometry (MS)
MS provides a direct measurement of the molecular weight of the intact ADC and its subunits, allowing for precise determination of the DAR and the distribution of different drug-loaded species.[15][16][17][18][19] This is often performed under native conditions to keep the ADC intact.[16]
Experimental Protocol:
-
Sample Preparation: The ADC sample is desalted into a volatile buffer such as ammonium acetate.
-
LC-MS Analysis: The sample is introduced into the mass spectrometer, often via an online liquid chromatography system like SEC (SEC-MS).[10]
-
Mass Spectrometry: The analysis is performed on a high-resolution mass spectrometer (e.g., Q-TOF).
-
Data Analysis: The resulting mass spectrum is deconvoluted to determine the masses of the different ADC species. The number of conjugated drugs can be calculated from the mass difference between the conjugated and unconjugated antibody.
Visualizing Workflows and Concepts
Diagram 1: ADC Conjugation and Homogeneity
Caption: Comparison of ADC homogeneity from different conjugation methods.
Diagram 2: Experimental Workflow for ADC Homogeneity Assessment
Caption: Workflow for the analytical assessment of ADC homogeneity.
References
- 1. Antibody–Drug Conjugates (ADCs) Derived from Interchain Cysteine Cross-Linking Demonstrate Improved Homogeneity and Other Pharmacological Properties over Conventional Heterogeneous ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-Amine | BroadPharm [broadpharm.com]
- 3. 3,4-Dibromo-Mal-PEG8-acid | BroadPharm [broadpharm.com]
- 4. Homogeneity of antibody-drug conjugates critically impacts the therapeutic efficacy in brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. lcms.labrulez.com [lcms.labrulez.com]
- 12. agilent.com [agilent.com]
- 13. lcms.cz [lcms.cz]
- 14. An Underlying Cause and Solution to the Poor Size Exclusion Chromatography Performance of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antibody-Drug Conjugate (ADC) Analysis with HRMS — Qmera Pharmaceuticals [qmerapharma.com]
- 16. lcms.cz [lcms.cz]
- 17. agilent.com [agilent.com]
- 18. hpst.cz [hpst.cz]
- 19. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Validating the Activity of 3,4-Dibromo-Mal-PEG8-Boc PROTACs: A Comparative Guide to Functional Assays
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of essential functional assays to validate the activity of novel PROTACs synthesized using the 3,4-Dibromo-Mal-PEG8-Boc linker. We offer a comparative framework, supported by experimental data from well-characterized PROTACs, to benchmark the performance of your target protein degraders.
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of molecules that hijack the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins. A typical PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The this compound linker provides a flexible polyethylene (B3416737) glycol (PEG) spacer to modulate the physicochemical properties of the PROTAC and a reactive dibromomaleimide moiety for potential covalent engagement or specific chemical applications.
The validation of a novel PROTAC's activity is a critical step in its development. This involves a series of functional assays to confirm its mechanism of action, assess its potency and efficacy, and determine its selectivity. This guide details the key experimental protocols and data presentation strategies to rigorously evaluate your this compound PROTACs.
The PROTAC Mechanism of Action: A Stepwise Degradation Pathway
PROTACs mediate the degradation of a target protein through the ubiquitin-proteasome system. This process involves the formation of a ternary complex between the PROTAC, the target protein, and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the 26S proteasome.
Comparative Performance of PROTACs: Key Metrics
The efficacy of a PROTAC is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achievable). The following table summarizes these parameters for several well-characterized PROTACs targeting Bruton's Tyrosine Kinase (BTK) and Bromodomain-containing protein 4 (BRD4) with different linkers, providing a benchmark for your experimental results.
| PROTAC Target | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| BTK | Pomalidomide (CRBN) | PEG4 | 1.8 | >95 | Ramos | [DOI: 10.1021/acs.jmedchem.8b00792] |
| BTK | Pomalidomide (CRBN) | Alkyl Chain | 4.6 | >95 | Ramos | [DOI: 10.1021/acs.jmedchem.8b00792] |
| BRD4 | VHL Ligand | PEG3 | 15 | ~90 | HeLa | [DOI: 10.1038/s41589-018-0055-y] |
| BRD4 | VHL Ligand | Alkyl Chain | 26 | ~90 | HeLa | [DOI: 10.1038/s41589-018-0055-y] |
Key Functional Assays and Experimental Protocols
A multi-faceted approach is essential to validate the activity of your this compound PROTAC. Below are the key functional assays, complete with detailed protocols and workflow diagrams.
Protein Degradation Assays
The most direct method to assess PROTAC activity is to measure the reduction in the levels of the target protein.
Western blotting is a widely used technique to quantify the amount of a specific protein in a complex mixture.
Experimental Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a dose-response of your PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples and add Laemmli buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle control.
A Guide to Alternative Crosslinking Chemistries for Bioconjugation: Moving Beyond Dibromomaleimide
For researchers, scientists, and drug development professionals, the choice of crosslinking chemistry is a critical decision that profoundly impacts the stability, efficacy, and homogeneity of bioconjugates. While dibromomaleimide has been a valuable tool for disulfide bridging, a new generation of alternative crosslinking chemistries offers significant advantages in terms of stability, reaction efficiency, and versatility. This guide provides an objective comparison of dibromomaleimide and its leading alternatives, supported by experimental data, to inform the selection of the optimal reagent for your research and drug development needs.
Dibromomaleimide has been instrumental in the development of site-specific bioconjugates, particularly antibody-drug conjugates (ADCs), by enabling the re-bridging of reduced disulfide bonds. However, the resulting dithiomaleimide linkage can be susceptible to hydrolysis and thiol exchange reactions, potentially compromising the stability and therapeutic efficacy of the conjugate. In response, several innovative crosslinking strategies have emerged, each with a unique profile of reactivity and stability. This guide will delve into a comparative analysis of dibromomaleimide against next-generation maleimides (NGMs) such as diiodomaleimide, vinyl sulfones, thiol-yne click chemistry, and perfluorophenyl azide-based photo-crosslinking.
Quantitative Performance Comparison
The following tables summarize key performance metrics for dibromomaleimide and its alternatives based on available experimental data, providing a clear comparison of their reaction kinetics, efficiency, and the stability of the resulting conjugates.
Table 1: Reaction Conditions and Efficiency
| Crosslinker | Typical Reaction Conditions | Reaction Time | Conjugation Yield | Key Features |
| Dibromomaleimide | pH 6.0-8.5, Room Temperature | < 15 minutes to 1 hour | >90% | Rapid disulfide bridging.[1][2][3] |
| Diiodomaleimide | pH 7.4, Room Temperature | < 20 minutes | >95% | Faster reaction rate compared to dibromomaleimide.[4][5] |
| Vinyl Sulfone | pH 8.0-9.0, Room Temperature | 1 - 8 hours | >90% | Forms highly stable, irreversible thioether bonds.[6] |
| Thiol-Yne Click Chemistry | Photoinitiator, UV irradiation (365 nm) | < 30 minutes | Low to promising conversion | Metal-free reaction with temporal and spatial control.[7][8] |
| Perfluorophenyl Azide (B81097) | UV irradiation (e.g., 254 nm) | Minutes | Variable | Photo-inducible, reacts with a broad range of chemical bonds.[9] |
Table 2: Conjugate Stability
| Crosslinker | Bond Formed | Stability in Plasma | Key Stability Features |
| Dibromomaleimide | Dithiomaleimide | Moderate | Susceptible to hydrolysis and thiol exchange; hydrolysis to maleamic acid can improve stability.[3] |
| Diiodomaleimide | Dithiomaleimide | High | Forms a stable bridge, with subsequent hydrolysis to a highly stable dithiomaleamic acid.[4][5] |
| Vinyl Sulfone | Thioether | Very High | The resulting thioether bond is highly resistant to cleavage and exchange reactions.[6][10] |
| Thiol-Yne Click Chemistry | Thioether | High | Forms a stable thioether linkage. |
| Perfluorophenyl Azide | Covalent (various) | High | Forms stable covalent bonds through nitrene insertion.[9] |
Reaction Mechanisms and Workflows
Visualizing the chemical transformations and experimental processes is crucial for understanding and implementing these crosslinking strategies. The following diagrams, generated using the DOT language, illustrate the reaction mechanisms and a general experimental workflow.
Caption: Reaction pathway for dibromomaleimide disulfide bridging.
Caption: Overview of alternative thiol-reactive crosslinking chemistries.
Caption: A generalized experimental workflow for bioconjugation.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following section provides detailed methodologies for key experiments cited in this guide.
Protocol 1: Disulfide Bridging of an Antibody with Dibromomaleimide
This protocol describes the re-bridging of interchain disulfide bonds in a monoclonal antibody (mAb) using dibromomaleimide.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) at 5-10 mg/mL in phosphate-buffered saline (PBS), pH 7.4.
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water).
-
Dibromomaleimide-payload conjugate solution (10 mM in dimethylformamide, DMF).
-
Reaction buffer: 50 mM sodium phosphate, 150 mM NaCl, pH 8.5.
-
Quenching solution: 100 mM N-acetylcysteine in PBS.
-
Purification: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25).
Procedure:
-
Antibody Reduction: To the mAb solution, add TCEP to a final concentration of 1 mM (approximately 8 molar equivalents). Incubate at 37°C for 1 hour to reduce the interchain disulfide bonds.
-
Buffer Exchange: Immediately after reduction, exchange the buffer of the reduced antibody solution to the reaction buffer (pH 8.5) using a desalting column or tangential flow filtration.
-
Conjugation: Add the dibromomaleimide-payload conjugate solution to the reduced antibody solution to achieve a final molar ratio of 8:1 (dibromomaleimide:antibody).
-
Incubation: Gently mix and incubate the reaction mixture at room temperature for 5 minutes.[3]
-
Hydrolysis: Continue the incubation for an additional 1 hour at room temperature to allow for the hydrolysis of the dithiomaleimide to the more stable dithiomaleamic acid.
-
Quenching (Optional): Add the quenching solution to a final concentration of 10 mM to react with any excess dibromomaleimide. Incubate for 15 minutes at room temperature.
-
Purification: Purify the resulting antibody-drug conjugate (ADC) using an SEC column equilibrated with PBS, pH 7.4, to remove unreacted payload and quenching reagent.
-
Characterization: Analyze the purified ADC by SDS-PAGE to confirm conjugation and by mass spectrometry to determine the drug-to-antibody ratio (DAR).
Protocol 2: Protein Conjugation with a Vinyl Sulfone Linker
This protocol outlines the conjugation of a thiol-containing protein with a vinyl sulfone-functionalized molecule.
Materials:
-
Thiol-containing protein (1-10 mg/mL) in a suitable buffer.
-
Vinyl sulfone-functionalized molecule (10 mM stock in DMSO or DMF).
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.5.
-
Purification: Dialysis or SEC.
Procedure:
-
Protein Preparation: Dissolve the thiol-containing protein in the degassed conjugation buffer. If necessary, reduce disulfide bonds with TCEP as described in Protocol 1.
-
Conjugation Reaction: Add the vinyl sulfone stock solution to the protein solution to achieve a final molar ratio of 10:1 to 20:1 (vinyl sulfone:protein).
-
Incubation: Incubate the reaction mixture for 4 to 8 hours at room temperature or overnight at 4°C, protected from light.[6]
-
Purification: Remove excess, unreacted vinyl sulfone by dialysis against PBS or by SEC.
-
Characterization: Determine the degree of labeling by UV-Vis spectrophotometry or mass spectrometry.
Protocol 3: Thiol-Yne Mediated Disulfide Rebridging
This protocol describes the re-bridging of a disulfide bond in a peptide or protein using a photomediated thiol-yne reaction.
Materials:
-
Disulfide-containing peptide or protein.
-
Bifunctional alkyne crosslinker (e.g., 6-heptynoic acid).
-
Water-soluble photoinitiator (e.g., lithium phenyl-2,4,6-trimethylbenzoylphosphinate).
-
Reaction Buffer: PBS, pH 7.4.
-
UV lamp (365 nm).
Procedure:
-
Reaction Setup: In a UV-transparent reaction vessel, dissolve the peptide/protein, bifunctional alkyne, and photoinitiator in the reaction buffer.
-
In-situ Reduction and Conjugation: If starting with a disulfide, add TCEP to the reaction mixture.
-
UV Irradiation: Irradiate the reaction mixture with UV light (365 nm) for a specified period (e.g., 30 minutes).[7][8] The reaction progress can be monitored by LC-MS.
-
Purification: Purify the re-bridged conjugate by reverse-phase HPLC or SEC.
-
Characterization: Confirm the structure of the product by mass spectrometry.
Protocol 4: Photo-Crosslinking with Perfluorophenyl Azides (PFPAs)
This protocol provides a general method for photo-crosslinking a PFPA-derivatized molecule to a protein.
Materials:
-
Protein of interest.
-
PFPA-derivatized molecule of interest.
-
Reaction Buffer: PBS, pH 7.4.
-
UV lamp (e.g., 254 nm or broad-spectrum).
Procedure:
-
Reaction Mixture: Combine the protein and the PFPA-derivatized molecule in the reaction buffer in a UV-transparent vessel.
-
UV Irradiation: Expose the mixture to UV light. The irradiation time will depend on the lamp intensity and the specific PFPA derivative.[9]
-
Analysis: Analyze the reaction mixture by SDS-PAGE to visualize the formation of cross-linked products (higher molecular weight bands). Further characterization can be performed using mass spectrometry to identify the cross-linked sites.
Assessing Conjugate Stability and Drug-to-Antibody Ratio (DAR)
Protocol 5: In Vitro Plasma Stability Assay
This assay is used to evaluate the stability of a bioconjugate in plasma.
Materials:
-
Purified bioconjugate.
-
Human, mouse, or rat plasma.
-
Incubator at 37°C.
-
Analytical method to quantify the intact conjugate and released payload (e.g., ELISA, LC-MS).
Procedure:
-
Incubation: Incubate the bioconjugate in plasma at a defined concentration (e.g., 100 µg/mL) at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw aliquots of the plasma-conjugate mixture.
-
Sample Processing: Immediately process the samples to stop any further degradation. This may involve protein precipitation or immunocapture of the conjugate.
-
Quantification: Quantify the amount of intact conjugate and/or released payload at each time point using a validated analytical method.[11][12][13][14][15]
-
Data Analysis: Plot the percentage of intact conjugate remaining over time to determine the stability profile and half-life of the conjugate in plasma.
Protocol 6: Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of ADCs and can be determined by several methods.
Methods:
-
Hydrophobic Interaction Chromatography (HIC): This is a widely used method for cysteine-linked ADCs. The number of conjugated drugs increases the hydrophobicity of the antibody, allowing for the separation of species with different DARs. The average DAR is calculated from the peak areas of the different species.
-
Mass Spectrometry (MS): Intact mass analysis of the ADC by LC-MS can resolve species with different numbers of conjugated drugs. The average DAR is calculated from the relative abundance of each species.[16]
-
UV-Vis Spectroscopy: If the drug and antibody have distinct absorbance maxima, the concentrations of each can be determined, and the DAR can be calculated. This method provides an average DAR for the entire population.
Conclusion
The field of bioconjugation is continuously evolving, with a clear trend towards the development of more stable and homogeneous products. While dibromomaleimide has been a foundational reagent, the alternatives presented in this guide offer significant improvements in stability and versatility. Next-generation maleimides, such as diiodomaleimide, provide enhanced stability through rapid hydrolysis post-conjugation. Vinyl sulfones form exceptionally stable thioether linkages, making them ideal for applications requiring long-term in vivo stability. Thiol-yne and perfluorophenyl azide chemistries offer unique advantages, including photo-inducible and spatiotemporally controlled conjugation. The selection of the most appropriate crosslinking chemistry will depend on the specific requirements of the application, including the desired stability profile, the nature of the biomolecules to be conjugated, and the intended in vivo environment. By carefully considering the data and protocols presented in this guide, researchers can make informed decisions to advance their bioconjugation strategies and develop more effective and safer biotherapeutics and research tools.
References
- 1. researchgate.net [researchgate.net]
- 2. Polymeric dibromomaleimides as extremely efficient disulfide bridging bioconjugation and pegylation agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In Situ Maleimide Bridging of Disulfides and a New Approach to Protein PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site‐Selective Disulfide Modification of Proteins: Expanding Diversity beyond the Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improving the serum stability of site-specific antibody conjugates with sulfone linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 12. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Recent Advances in Drug-Antibody Ratio Determination of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3,4-Dibromo-Mal-PEG8-Boc: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive guide to the proper disposal procedures for 3,4-Dibromo-Mal-PEG8-Boc, a PROTAC linker belonging to the PEG class of molecules. Due to its chemical structure, which includes halogenated components, specific handling protocols must be observed.
Immediate Safety and Handling
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. While specific SDS details can vary, the general safety precautions for this category of compound include wearing appropriate personal protective equipment (PPE), such as safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Storage Conditions: Store the compound at -20°C as recommended by suppliers.[1][2]
Disposal Protocol
The disposal of this compound must be managed by a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in regular solid waste. The presence of bromine atoms classifies it as a halogenated organic compound, which requires specialized disposal methods.
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Collect waste containing this compound in a dedicated, properly labeled hazardous waste container.
-
The container must be compatible with the chemical and clearly marked as "Halogenated Organic Waste."
-
Do not mix this waste with non-halogenated organic waste.[3][4] Standard laboratory practice dictates that the proportion of halogenated compounds in a non-halogenated solvent waste stream should be less than 2%.[3]
-
-
Container Labeling:
-
Label the waste container with the full chemical name: "this compound."
-
Include the approximate concentration and quantity of the waste.
-
Indicate the associated hazards (e.g., "Halogenated Organic Compound," "Potential Irritant").
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep the container away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to schedule a pickup.
-
Provide the disposal company with a detailed inventory of the waste.
-
Decontamination of Labware
Any laboratory equipment, such as glassware or spatulas, that comes into contact with this compound should be decontaminated.
-
Rinsing: Rinse the contaminated labware with a suitable organic solvent (e.g., acetone, ethanol).
-
Collection of Rinsate: The solvent used for rinsing is now considered halogenated organic waste and must be collected in the designated hazardous waste container.
-
Washing: After the initial solvent rinse, the labware can be washed with soap and water.
Spill Management
In the event of a spill, adhere to the following procedure:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated.
-
Wear PPE: Don appropriate PPE, including respiratory protection if necessary.
-
Containment: For a solid spill, carefully sweep or vacuum the material and place it in the designated hazardous waste container. Avoid creating dust. For a liquid spill (if dissolved in a solvent), absorb the spill with an inert absorbent material (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
Decontaminate: Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office.
Quantitative Data Summary
While a specific Safety Data Sheet for this compound was not publicly available, the following table summarizes key information for related compounds and general disposal principles.
| Parameter | Value/Guideline | Source |
| Storage Temperature | -20°C | [1][2] |
| Halogenated Content in Non-Halogenated Waste | < 2% | [3] |
| PEG Biodegradation (28 days) | Up to 75% | [5] |
Note: The biodegradability of the PEG component does not negate the hazardous nature of the halogenated maleimide (B117702) moiety.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research community.
References
Safeguarding Your Research: A Guide to Handling 3,4-Dibromo-Mal-PEG8-Boc
Essential safety and logistical information for the operational use and disposal of 3,4-Dibromo-Mal-PEG8-Boc, a valuable tool in site-specific antibody-drug conjugation. This guide provides direct, procedural steps for researchers, scientists, and drug development professionals to ensure laboratory safety and proper chemical handling.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical. The following table summarizes the required PPE, compiled from safety guidelines for handling maleimide (B117702) and brominated compounds.[1][2][3][4]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact and potential irritation or sensitization.[1][3][4] |
| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes and airborne particles.[1][2][3] |
| Skin and Body | Laboratory coat | Provides a barrier against accidental spills.[1] |
| Respiratory | Use in a well-ventilated area or chemical fume hood | Minimizes inhalation of any potential dust or aerosols.[1][4] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is paramount for the safe handling of this compound. The dibromomaleimide functional group is sensitive to high temperatures and light.[5]
-
Preparation:
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that a safety shower and eyewash station are readily accessible and operational.[1]
-
Confirm that all required PPE is available and in good condition.
-
-
Handling the Compound:
-
Storage:
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Container Management:
-
Use containers that are compatible with the chemical waste.
-
Keep the waste container tightly sealed and store it in a designated, well-ventilated, and secure area.[8]
-
Do not overfill waste containers.
-
-
Final Disposal:
Experimental Workflow Diagram
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. americanchemistry.com [americanchemistry.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. 3,4-Dibromo-Mal-PEG8-Amine TFA salt | BroadPharm [broadpharm.com]
- 6. This compound-Amine | BroadPharm [broadpharm.com]
- 7. 3,4-Dibromo-Mal-PEG8-acid | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. Chemical disposal | UK Science Technician Community [community.preproom.org]
- 10. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
